3-Ketosphingosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17,20H,2-13,16,19H2,1H3/b15-14+/t17-/m0/s1 |
InChI Key |
VWTPJNGTEYZXFV-ZWKQNVPVSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(=O)C(CO)N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 3-Ketosphingosine in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketosphingosine, also known as 3-ketodihydrosphingosine, is a critical but transient intermediate in the de novo biosynthesis of sphingolipids. Its formation represents the first committed and rate-limiting step in this essential metabolic pathway. Tightly regulated at the levels of its synthesis and subsequent reduction, fluctuations in this compound levels can have significant downstream effects on cellular processes, including signaling, membrane structure, and cell fate. This technical guide provides an in-depth exploration of the role of this compound, detailing its enzymatic regulation, methods for its quantification, and the cellular consequences of metabolic dysregulation.
Introduction to Sphingolipid Metabolism and this compound
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of eukaryotic cell membranes but also function as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The de novo synthesis of all sphingolipids begins with the formation of this compound.[2][3] This pathway is initiated in the endoplasmic reticulum (ER) and is fundamental for maintaining cellular sphingolipid homeostasis.[4]
The Synthesis and Conversion of this compound
The metabolic journey of this compound is primarily defined by two key enzymatic steps: its synthesis by serine palmitoyltransferase (SPT) and its rapid reduction by 3-ketosphinganine reductase (KSR).
Synthesis by Serine Palmitoyltransferase (SPT)
The formation of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5] This reaction involves the condensation of L-serine and palmitoyl-CoA. SPT is a multi-subunit enzyme complex, with SPTLC1 and SPTLC2 forming the catalytic core in mammals.
The activity of SPT is the primary regulatory point for the entire de novo sphingolipid synthesis pathway. This regulation is multifaceted, involving substrate availability and, most notably, feedback inhibition mediated by ORMDL proteins. The ORMDL proteins, in response to elevated ceramide levels, bind to the SPT complex and inhibit its activity, thereby maintaining sphingolipid homeostasis.
Reduction by 3-Ketosphinganine Reductase (KSR)
Following its synthesis, this compound is immediately reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR), also known as 3-ketodihydrosphingosine reductase (KDSR). This reaction is NADPH-dependent. The rapid conversion of this compound to sphinganine ensures that its cellular concentrations are kept at very low levels under normal physiological conditions.
Quantitative Data on Key Enzymes
The kinetics of SPT and KSR are crucial for understanding the flow of metabolites through the de novo sphingolipid pathway. The following tables summarize available quantitative data for these enzymes.
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| Serine Palmitoyltransferase (SPT) | L-serine | 0.23 mM | 14 pmol/min/106 cells | Murine LM cells | |
| Serine Palmitoyltransferase (SPT) | L-serine | 1.2 mM | Not specified | Mammalian | |
| Serine Palmitoyltransferase (SPT) | Palmitoyl-CoA | ~5-10 µM | Not specified | Mammalian |
Table 1: Kinetic parameters of Serine Palmitoyltransferase (SPT).
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| 3-Ketosphinganine Reductase (KSR) | 3-Ketosphinganine | Not specified | Not specified | Candida albicans | |
| 3-Ketosphinganine Reductase (KSR) | 3-Ketosphinganine | Not specified | Not specified | Aspergillus fumigatus |
Experimental Protocols
Accurate measurement of this compound and the activity of the enzymes that metabolize it are essential for research in this field. The following sections provide detailed methodologies for key experiments.
Lipid Extraction for Sphingolipid Analysis
A robust lipid extraction protocol is the first step for accurate quantification of this compound and other sphingolipids.
Protocol: Modified Bligh-Dyer Extraction
-
Homogenization: Homogenize cell pellets or tissues in a suitable volume of ice-cold phosphate-buffered saline (PBS).
-
Solvent Addition: Add methanol and chloroform to the homogenate to achieve a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v). For cultured cells, this can be done directly in the culture plate after washing with PBS.
-
Phase Separation: Induce phase separation by adding additional chloroform and water to achieve a final ratio of approximately 2:2:1.8 (v/v/v).
-
Lipid Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This assay measures the enzymatic activity of SPT by quantifying the formation of this compound.
Protocol: Radiometric SPT Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM pyridoxal 5'-phosphate (PLP), and 100 µM palmitoyl-CoA.
-
Enzyme Source: Use cell lysates or microsomal fractions containing SPT as the enzyme source.
-
Initiation of Reaction: Start the reaction by adding L-[3H]serine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., ammonium hydroxide). Extract the lipids using a chloroform/methanol solvent system.
-
Analysis: Separate the radiolabeled this compound from the unreacted L-[3H]serine using thin-layer chromatography (TLC) and quantify using a scintillation counter.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
Protocol: LC-MS/MS Quantification
-
Sample Preparation: Extract lipids from cells or tissues as described in section 4.1. Spike the samples with a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water/acetonitrile with formic acid and ammonium formate.
-
Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. For example, for C18-3-ketosphingosine, the transition m/z 300.2 → 270.3 can be monitored.
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Logical Relationships
The central position of this compound in sphingolipid metabolism is best visualized through pathway diagrams.
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Caption: Experimental Workflow for this compound Quantification.
Cellular Effects of this compound Dysregulation
Due to its rapid conversion to sphinganine, cellular levels of this compound are normally very low. However, disruption of this metabolic flux, for instance through the inhibition or genetic deletion of KSR, can lead to the accumulation of this compound. Such accumulation has been shown to induce cellular stress responses.
Studies have demonstrated that an increase in this compound levels can lead to the accumulation of dihydrosphingolipids. Furthermore, the buildup of this compound due to KSR depletion has been linked to the induction of the unfolded protein response (UPR) in the endoplasmic reticulum and can trigger apoptosis and cell cycle arrest. These findings underscore the importance of the efficient reduction of this compound to maintain cellular homeostasis.
Conclusion
This compound occupies a pivotal position in sphingolipid metabolism, serving as the gateway for the de novo synthesis of this diverse class of lipids. The enzymes responsible for its synthesis and immediate conversion, SPT and KSR, are critical control points that ensure the proper flow of metabolites through the pathway. The technical protocols and quantitative data presented in this guide provide a framework for researchers to investigate the nuanced roles of this compound in health and disease. A deeper understanding of the regulation of this compound metabolism holds significant promise for the development of novel therapeutic strategies targeting sphingolipid-related pathologies.
References
- 1. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]
- 5. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
The Emergence of a Keystone Intermediate: A Technical Guide to the Discovery and History of 3-Ketosphingosine in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and history of 3-Ketosphingosine (3-KDS), a pivotal yet transient intermediate in the de novo biosynthesis of sphingolipids. From the early enigmas of sphingolipid structure to the elucidation of their complex metabolic pathways, the identification of 3-KDS was a critical breakthrough. This document details the key experiments and researchers that established its existence and role, provides a comprehensive overview of its biochemical synthesis and subsequent metabolism, and presents detailed experimental protocols for its study. Furthermore, it explores the emerging understanding of 3-KDS's physiological and pathological significance, particularly the cytotoxic effects of its accumulation, which implicates it in cellular signaling pathways related to stress and apoptosis. Quantitative data on enzyme kinetics and cellular concentrations are summarized, and key biochemical pathways and experimental workflows are visualized to provide a thorough resource for researchers in sphingolipid biology and drug development.
A Historical Perspective: Unraveling the Sphingolipid Enigma
The story of this compound is intrinsically linked to the broader history of sphingolipid research, a field that began with the work of Johann L.W. Thudichum in the 1870s and 1880s. Thudichum first isolated these lipids from the brain and, struck by their enigmatic nature, named them after the mythological Sphinx.[1][2] For decades, sphingolipids were primarily considered structural components of cell membranes. The journey to understanding their metabolic origins and bioactive roles was a gradual process, culminating in the mid-20th century with the elucidation of the de novo sphingolipid biosynthetic pathway.
The precise moment of the "discovery" of this compound is not marked by a single event but rather emerged from a series of studies aimed at understanding how sphingosine, the backbone of most sphingolipids, was synthesized. The foundational work in the 1950s and 1960s by researchers including Robert C. Brady, and Snell and his colleagues, established that L-serine and palmitoyl-CoA were the precursors for sphingoid bases.
The identification of this compound as the first committed intermediate in this pathway was a crucial step. It was proposed and later confirmed to be the product of the condensation reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes a Claisen-like condensation of L-serine and palmitoyl-CoA.[3] The product, 3-ketosphinganine (an alternative name for this compound), is then rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) . The transient nature of 3-KDS, due to the high activity of KDSR, made its initial detection and characterization challenging.
The Central Role of this compound in Sphingolipid Metabolism
This compound sits at the gateway of the de novo sphingolipid synthesis pathway. Its formation is the rate-limiting step, making the enzyme responsible for its synthesis, SPT, a critical point of regulation for the entire pathway.
The De Novo Sphingolipid Biosynthesis Pathway
The synthesis of all sphingolipids begins with the formation of this compound in the endoplasmic reticulum (ER). The pathway proceeds as follows:
-
Synthesis of this compound: Serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.
-
Reduction to Sphinganine: 3-Ketosphinganine is immediately reduced to sphinganine by 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction.
-
Acylation to Dihydroceramide: Sphinganine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide.
-
Desaturation to Ceramide: Finally, dihydroceramide desaturase introduces a double bond to form ceramide, the central hub of sphingolipid metabolism.
Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.
Signaling Roles and Pathophysiology
While primarily a metabolic intermediate, the accumulation of this compound has been shown to have cytotoxic effects, suggesting a role in signaling pathways related to cellular stress and apoptosis. Under normal physiological conditions, the cellular levels of 3-KDS are kept extremely low due to the high efficiency of KDSR. However, disruption of this delicate balance, for instance, through the inhibition or genetic knockout of KDSR, leads to the accumulation of 3-KDS. This accumulation has been linked to the induction of the unfolded protein response (UPR) and ER stress, ultimately leading to apoptosis in certain cancer cell lines.
Exogenous application of this compound has been shown to be cytotoxic to various cancer cell lines and can induce autophagy. These findings suggest that while not a classical signaling molecule that binds to a specific receptor, the levels of this compound are critical for cellular homeostasis, and its accumulation acts as a potent stress signal.
Caption: Pathophysiological consequences of this compound accumulation.
Quantitative Data
Quantitative analysis of this compound and the enzymes involved in its metabolism is crucial for understanding its role in both normal physiology and disease.
Table 1: Kinetic Parameters of Enzymes Metabolizing this compound
| Enzyme | Substrate(s) | Km | Vmax/Activity | Organism/System | Reference |
| Serine Palmitoyltransferase (SPT) | L-Serine | 1.2 mM | - | Mammalian | |
| Palmitoyl-CoA | ~5-10 µM | - | Mammalian | ||
| 3-Ketosphinganine Synthase | Palmitoyl-CoA | - | 40-54 pmol/mg DNA/min | Rat Cerebellar Granule Cells | |
| Stearoyl-CoA | - | ~15 pmol/mg DNA/min | Rat Cerebellar Granule Cells |
Table 2: Cellular and In Vitro Concentrations of this compound
| Condition | Cell Type/System | Concentration/Value | Reference |
| Basal Level | Yeast (Saccharomyces cerevisiae) | Comparable to dihydrosphingosine | |
| Cytotoxicity (CC50) | HGC27 (Human Gastric Carcinoma) | 19.7 ± 3.3 µM (24h) | |
| Cytotoxicity (CC25) | HGC27 (Human Gastric Carcinoma) | 12.6 ± 6.4 µM (24h) |
Experimental Protocols
The study of this compound requires sensitive and specific methods for its detection and for measuring the activity of the enzymes that produce and consume it.
Measurement of Serine Palmitoyltransferase (SPT) Activity using HPLC-ESI-MS/MS
This protocol is adapted from methods described for measuring SPT activity by quantifying the formation of this compound.
Objective: To measure the in vitro activity of SPT by quantifying the production of this compound from L-serine and palmitoyl-CoA.
Materials:
-
Yeast microsomes or other cell/tissue lysates containing SPT
-
HEPES buffer (0.1 M, pH 7.4)
-
Dithiothreitol (DTT) (5 mM)
-
Pyridoxal 5'-phosphate (PLP) (50 µM)
-
Palmitoyl-CoA (0-400 µM)
-
L-Serine (stable isotope-labeled, e.g., L-[¹³C₃,¹⁵N]serine, is recommended for mass spectrometry-based detection) (0-15 mM)
-
Ammonium hydroxide (0.5 N)
-
Internal standard (e.g., C17-sphinganine)
-
Chloroform/Methanol (2:1, v/v)
-
HPLC-ESI-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 0.1 M HEPES, 5 mM DTT, 50 µM PLP, varying concentrations of palmitoyl-CoA and L-serine, and 100-200 µg of microsomal protein.
-
Incubation: Incubate the reaction mixture at 37°C for 5-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 2 mL of 0.5 N ammonium hydroxide.
-
Lipid Extraction:
-
Add a known amount of the internal standard (e.g., 25 pmol of C17-sphinganine).
-
Add 2.5 mL of chloroform/methanol (2:1) and vortex vigorously.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase twice with 5 mL of water.
-
Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol).
-
Analyze the sample by HPLC-ESI-MS/MS to quantify the amount of this compound produced, using the internal standard for normalization.
-
Caption: Workflow for the measurement of SPT activity.
Metabolomics-Based Assay for 3-Ketosphinganine Reductase (KDSR) Activity
This protocol is based on the methodology for characterizing bacterial KDSR activity and can be adapted for other systems.
Objective: To measure the in vitro activity of KDSR by quantifying the conversion of this compound to sphinganine.
Materials:
-
Purified KDSR enzyme or cell lysate containing KDSR activity
-
This compound substrate
-
NADPH or NADH (250 µM)
-
Glucose-6-phosphate (2.5 mM) and Glucose-6-phosphate dehydrogenase (optional, for NADPH regeneration)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Methanol
-
Internal standard (e.g., d7-sphinganine)
-
LC-MS/MS system
Procedure:
-
Enzymatic Synthesis of this compound (if not commercially available):
-
Incubate palmitoyl-CoA and L-serine with purified SPT to generate this compound.
-
Purify the this compound product.
-
-
KDSR Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, 250 µM NADPH (or NADH), the NADPH regeneration system (if used), a known amount of this compound, and the KDSR-containing enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-24 hours), ensuring the reaction remains in the linear range.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding ice-cold methanol.
-
Add a known amount of the internal standard (e.g., d7-sphinganine).
-
Vortex and centrifuge to pellet precipitated protein.
-
-
Sample Preparation and Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample by LC-MS/MS to quantify the amount of sphinganine produced and the remaining this compound.
-
Caption: Workflow for the measurement of KDSR activity.
Conclusion and Future Directions
The discovery and characterization of this compound have been instrumental in our understanding of sphingolipid biochemistry. From its initial theoretical postulation to its definitive identification as the first committed intermediate in de novo sphingolipid synthesis, the study of 3-KDS has illuminated a critical control point in a fundamental metabolic pathway. While its role as a transient intermediate is well-established, emerging evidence for its cytotoxicity upon accumulation points to a significant role in cellular stress signaling and pathophysiology.
Future research will likely focus on several key areas:
-
Precise Quantification in Health and Disease: Developing more robust and widely accessible methods for quantifying the basal levels of this compound in various tissues and cell types will be crucial for understanding its physiological fluctuations and its role as a biomarker in diseases associated with dysregulated sphingolipid metabolism.
-
Elucidating Downstream Signaling: Further investigation into the precise molecular mechanisms by which this compound accumulation induces ER stress, autophagy, and apoptosis is needed. Identifying the direct molecular targets of 3-KDS, if any, will be a significant step forward.
-
Therapeutic Targeting: Given that the accumulation of 3-KDS is cytotoxic, particularly to cancer cells, targeting the enzymes that regulate its levels, such as KDSR, presents a potential therapeutic strategy. The development of specific inhibitors for KDSR could be a promising avenue for cancer therapy.
References
- 1. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid biosynthesis in man and microbes - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00019K [pubs.rsc.org]
- 4. Complex sphingolipid profiling and identification of an inositol-phosphorylceramide synthase in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Ceramide: A Technical Guide to the Synthesis of 3-Ketosphingosine
An In-depth Analysis of the Initial and Rate-Limiting Step in De Novo Sphingolipid Biosynthesis
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of eukaryotic cell membranes and as bioactive signaling molecules regulating a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1][2][3] The metabolic hub of this lipid class is ceramide, a molecule composed of a sphingoid base linked to a fatty acid via an amide bond.[1][4] The cellular levels of ceramide are tightly controlled through a balance of synthesis, degradation, and transport. The primary route for generating ceramide is the de novo synthesis pathway, which originates in the endoplasmic reticulum (ER). This technical guide provides a detailed examination of the first and rate-limiting step of this pathway: the formation of 3-ketodihydrosphingosine (also known as 3-ketosphinganine), the direct precursor to all sphingolipids.
The Core Reaction: Condensation of L-Serine and Palmitoyl-CoA
The synthesis of the sphingoid backbone is initiated by the condensation of the amino acid L-serine and the fatty acyl-CoA thioester, palmitoyl-CoA. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Serine Palmitoyltransferase (SPT), and yields 3-ketodihydrosphingosine, with the release of coenzyme A (CoA) and carbon dioxide (CO₂).
Enzyme: Serine Palmitoyltransferase (SPT)
Serine Palmitoyltransferase (EC 2.3.1.50) is the key enzyme that governs the flow of substrates into the sphingolipid synthesis pathway.
-
Structure and Localization: In eukaryotes, SPT is a membrane-bound enzyme located on the cytosolic face of the endoplasmic reticulum. It functions as a heteromeric complex, minimally composed of two core subunits, SPTLC1 and SPTLC2. A third subunit, SPTLC3, has also been identified. The active site, which contains a critical lysine residue for binding the PLP cofactor, is formed at the interface of the subunits and faces the cytosol. In contrast, bacterial SPTs are typically soluble, cytoplasmic homodimers.
-
Mechanism of Action: The catalytic mechanism is a PLP-dependent Claisen-like condensation. Initially, the PLP cofactor is bound to an active-site lysine as a Schiff base (internal aldimine). The incoming L-serine substrate displaces the lysine to form an external aldimine. The presence of the second substrate, palmitoyl-CoA, induces a conformational change that facilitates the deprotonation at the Cα of serine, forming a quinonoid intermediate. This intermediate then attacks the thioester carbonyl of palmitoyl-CoA, leading to a decarboxylation event and subsequent release of the 3-ketodihydrosphingosine product.
-
Regulation: SPT activity is subject to homeostatic regulation. The ORMDL proteins, a family of small ER membrane proteins, act as negative regulators of SPT. When cellular ceramide levels are high, ORMDLs bind to the SPT complex and inhibit its activity, thus preventing the overaccumulation of sphingolipids.
-
Substrate Specificity: While L-serine and palmitoyl-CoA are the canonical substrates, SPT can also utilize other amino acids (like L-alanine and glycine) and other long-chain acyl-CoAs, albeit often with lower efficiency. The use of alternative substrates can lead to the formation of atypical and potentially toxic deoxysphingolipids.
Quantitative Data
The following table summarizes key quantitative parameters related to the SPT-catalyzed reaction, compiled from various studies.
| Parameter | Value | Organism/System | Conditions | Reference(s) |
| Km for L-Serine | 1.2 mM | Mammalian | HPLC-based assay, Palmitoyl-CoA at 50 µM | |
| Km for Palmitoyl-CoA | ~5-10 µM | Mammalian | Substrate inhibition observed at >50-100 µM | |
| Specific Activity (Palmitoyl-CoA) | 40 to 54 pmol/mg DNA/min | Rat Cerebellar Granule Cells | Radioactive serine assay, during cell differentiation | |
| Specific Activity (Stearoyl-CoA) | ~15 pmol/mg DNA/min | Rat Cerebellar Granule Cells | Radioactive serine assay | |
| Inhibitor (Myriocin) | Potent, nanomolar affinity | Fungal Natural Product | Forms an external aldimine with PLP at the active site | |
| Inhibitor (L-cycloserine) | - | - | Subcutaneous administration in an AD mouse model |
Pathway Visualization
The synthesis of ceramide is a multi-step enzymatic process occurring primarily at the endoplasmic reticulum.
Caption: The de novo ceramide synthesis pathway, initiated by SPT.
Experimental Protocols: Measuring SPT Activity
Accurate measurement of SPT activity is crucial for studying sphingolipid metabolism and for screening potential inhibitors. Two primary methods are widely used: a radioactive assay and an HPLC-based assay.
Protocol 1: Radioactive SPT Activity Assay in Cell Lysate
This protocol is adapted from established methods and measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.
1. Preparation of Cell Lysate: a. Harvest cultured cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a homogenization buffer (e.g., 250 mM sucrose, 25 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4). c. Homogenize the cells using a Dounce homogenizer or sonication on ice. d. Centrifuge to remove nuclei and debris. The supernatant (total cell lysate) can be used directly. e. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. In Vitro SPT Reaction: a. In a 2 ml screw-cap tube, combine 50-100 µg of total protein from the cell lysate with a pre-incubation buffer. b. The final pre-incubation buffer should contain: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, and 20 µM PLP. c. For negative controls, add a known SPT inhibitor like myriocin (1 µM). d. Incubate on ice for 40 minutes. e. Prepare a labeling mix containing: 2 mM L-serine, 100 µM palmitoyl-CoA, and 2 µCi of L-[³H]-serine or L-[¹⁴C]-serine. f. Initiate the reaction by adding the labeling mix to the pre-incubated lysate to a final reaction volume of 200 µl. g. Incubate the reaction tubes at 37°C for 60 minutes in a shaking water bath.
3. Lipid Extraction and Quantification: a. Stop the reaction by adding a chloroform/methanol mixture (e.g., 1:2, v/v). b. Vortex thoroughly and add chloroform and water to induce phase separation. c. Centrifuge to separate the phases. The lipid products will be in the lower organic phase. d. Carefully collect the lower organic phase and dry it under a stream of nitrogen. e. Resuspend the dried lipid extract in a small volume of chloroform/methanol. f. Spot the extract onto a silica thin-layer chromatography (TLC) plate. g. Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid). h. Identify the 3-ketodihydrosphingosine product by co-migration with a known standard. i. Quantify the radioactive product by scraping the corresponding silica band and measuring its radioactivity using a liquid scintillation counter. j. Calculate the specific activity, typically expressed as pmol of product formed per mg of protein per minute.
Protocol 2: HPLC-Based SPT Activity Assay
This non-radioactive method offers higher sensitivity and the ability to use an internal standard.
The initial reaction setup is similar to the radioactive assay, but without the radiolabeled serine.
1. Reaction and Reduction: a. Following the 60-minute incubation at 37°C, the 3-ketodihydrosphingosine product is stabilized by reduction. b. Add freshly prepared sodium borohydride (NaBH₄) to the reaction mix to reduce the keto group to a hydroxyl group, forming dihydrosphingosine.
2. Extraction and Derivatization: a. Perform lipid extraction as described above. An internal standard (e.g., C17-sphingosine) should be added before extraction. b. The extracted lipids are derivatized to enhance detection, for example, by reaction with o-phthalaldehyde (OPA) to form fluorescent derivatives.
3. HPLC Analysis: a. Analyze the derivatized sample using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector. b. Quantify the dihydrosphingosine product by comparing its peak area to that of the internal standard and a standard curve.
Caption: Experimental workflow for a radioactive SPT activity assay.
Therapeutic Relevance and Drug Development
As the gatekeeper of sphingolipid synthesis, SPT is an attractive target for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism.
-
Inhibitors of SPT: The fungal natural product myriocin is a potent and widely used SPT inhibitor. It acts by forming a stable complex with PLP in the enzyme's active site. Synthetic inhibitors are also being developed. Inhibition of SPT can reduce the accumulation of ceramides and other downstream metabolites, which has shown potential benefits in models of cancer, neurodegenerative diseases like Alzheimer's, and metabolic disorders. For example, inhibiting SPT has been shown to reduce amyloid-β and hyperphosphorylated tau levels in a mouse model of Alzheimer's disease.
-
Disease Association: Mutations in the genes encoding SPT subunits (SPTLC1 and SPTLC2) are linked to hereditary sensory and autonomic neuropathy type 1 (HSAN1). These mutations can alter the enzyme's substrate specificity, leading to the production of neurotoxic 1-deoxysphingolipids.
Caption: Negative feedback regulation of SPT activity by ceramide and inhibitors.
Conclusion
The synthesis of 3-ketodihydrosphingosine by serine palmitoyltransferase represents the committed and rate-limiting step in the de novo production of all sphingolipids. This single enzymatic reaction is a critical control point for cellular lipid homeostasis. A thorough understanding of its mechanism, regulation, and methods of analysis is essential for researchers in lipid biology and for professionals developing therapeutics targeting the sphingolipid metabolic network. The intricate control of this gateway reaction underscores its importance in both cellular health and a range of human diseases.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
The Enzymatic Keystone of Sphingolipid Synthesis: A Technical Guide to 3-Ketosphingosine Formation by Serine Palmitoyltransferase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 3-ketosphingosine, the foundational step in sphingolipid metabolism, catalyzed by the enzyme Serine Palmitoyltransferase (SPT). This document details the enzyme's structure and mechanism, presents quantitative kinetic data and inhibitor profiles, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to Serine Palmitoyltransferase (SPT)
Serine Palmitoyltransferase (EC 2.3.1.50) is a crucial pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of all sphingolipids.[1][2] This pivotal reaction involves the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA, to form this compound (also known as 3-ketodihydrosphingosine).[3][4] This product serves as the precursor for the synthesis of a diverse array of complex sphingolipids, which are not only essential structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[5]
The structure of SPT varies between prokaryotes and eukaryotes. In bacteria, SPT is typically a soluble homodimer. In contrast, eukaryotic SPT is a membrane-bound heterodimer or heterotrimer anchored to the endoplasmic reticulum. The core human enzyme consists of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3. The catalytic active site is primarily located within the SPTLC2/3 subunit, which contains the essential lysine residue for PLP cofactor binding. The SPTLC1 subunit, while not directly participating in catalysis, is indispensable for the stability and proper function of the enzyme complex.
Catalytic Mechanism of Serine Palmitoyltransferase
The synthesis of this compound by SPT proceeds through a Claisen-like condensation reaction. The catalytic cycle can be summarized in the following key steps:
-
Internal Aldimine Formation: The PLP cofactor is covalently bound to a conserved lysine residue in the active site of the SPTLC2/3 subunit via a Schiff base, forming an internal aldimine.
-
External Aldimine Formation: The amino group of the L-serine substrate displaces the lysine's amino group, forming an external aldimine with the PLP cofactor.
-
Deprotonation and Quinonoid Intermediate Formation: A proton is abstracted from the α-carbon of L-serine, leading to the formation of a planar quinonoid intermediate.
-
Nucleophilic Attack: The quinonoid intermediate acts as a nucleophile, attacking the thioester carbonyl group of the acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Decarboxylation: The carboxyl group of the L-serine moiety is released as CO2.
-
Product Release and Cofactor Regeneration: The product, this compound, is released from the active site, and the internal aldimine between PLP and the active site lysine is regenerated, preparing the enzyme for another catalytic cycle.
Quantitative Data
The enzymatic activity of SPT is influenced by substrate concentrations and the presence of inhibitors. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters for SPT Substrates
| Substrate | Enzyme Source | Km | kcat | Optimal Concentration | Reference(s) |
| L-Serine | Hamster SPT | 0.28 mM | - | - | |
| L-Serine | Mammalian SPT | 1.2 mM | - | > 5 mM for Vmax | |
| L-Serine | S. paucimobilis | 1 mM | - | - | |
| Palmitoyl-CoA | Hamster SPT | - | - | ~25 µM | |
| Palmitoyl-CoA | Mammalian SPT | - | - | 0.05 - 0.1 mM | |
| Palmitoyl-CoA | S. paucimobilis | 30 µM | - | - | |
| Stearoyl-CoA | Rat Cerebellar Granule Cells | - | ~15 pmol/mg DNA/min | - |
Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.
Table 2: IC50 Values of Common SPT Inhibitors
| Inhibitor | Enzyme/Cell Source | IC50 | Reference(s) |
| Myriocin (ISP-1) | SPTLC2 | 0.13 nM | |
| Myriocin | Murine cytotoxic T cell line CTLL-2 | 15 nM | |
| Myriocin | Human SPT (HPLC-FL assay) | 160.0 ± 1.2 pM | |
| L-Cycloserine | - | - | |
| Sphingofungin B | - | 10 µM (in intact cells) | |
| (2S)-2-[(E,2S)-1-[[(1S)-1-Carboxy-2-[4-(3-methylbut-2-enoxy)phenyl]ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid | SPTLC2 | 10.0 nM |
Experimental Protocols
Accurate measurement of SPT activity is fundamental for studying its function and for screening potential inhibitors. Two common methods are the radioactivity-based assay and the HPLC-based assay.
Protocol 1: Radioactivity-Based SPT Activity Assay
This method measures the incorporation of radiolabeled L-serine into the lipid fraction containing this compound.
Materials:
-
Cell lysate or microsomal fraction containing SPT
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate (SML)
-
20x [¹⁴C] Assay Mix:
-
12.5 µl of L-serine (200 mM)
-
20 µl of pyridoxal 5'-phosphate (5 mM)
-
50 µl of palmitoyl-CoA (5 mM)
-
100 µl of L-[U-¹⁴C]serine (50 µCi/ml)
-
68 µl of water
-
-
Stop Solution: Alkaline methanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture by adding the cell lysate (e.g., 100 µg total protein) to the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 20x [¹⁴C] Assay Mix to a final 1x concentration.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µl of alkaline methanol.
-
Extract the lipids using a suitable organic solvent extraction method.
-
Quantify the radiolabeled lipid product using liquid scintillation counting.
-
Express SPT activity as pmol or cpm of [¹⁴C]serine incorporated per mg of protein per minute.
Protocol 2: HPLC-Based SPT Activity Assay
This non-radioactive method involves the chemical reduction of this compound to sphinganine, followed by derivatization and quantification by HPLC with fluorescence detection.
Materials:
-
Cell lysate or microsomal fraction containing SPT
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML
-
20x HPLC Assay Mix:
-
125 µl of L-serine (200 mM)
-
20 µl of pyridoxal 5'-phosphate (5 mM)
-
50 µl of palmitoyl-CoA (5 mM)
-
55 µl of water
-
-
Sodium borohydride (NaBH₄) solution (5 mg/ml in water, freshly prepared)
-
Internal standard (e.g., C₁₇-sphingosine)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a fluorescence detector
Procedure:
-
Perform the enzymatic reaction as described in Protocol 4.1 (steps 1-4), using the non-radioactive HPLC Assay Mix.
-
Stop the reaction and reduce the this compound product by adding NaBH₄ solution.
-
Add an internal standard to correct for extraction efficiency.
-
Extract the lipids.
-
Derivatize the sphinganine product with a fluorescent tag (e.g., OPA).
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
Quantify the product by comparing the peak area to a standard curve of sphinganine.
Signaling Pathways and Experimental Workflows
The product of SPT, this compound, is rapidly converted to other bioactive sphingolipids that participate in complex signaling networks.
De Novo Sphingolipid Biosynthesis Pathway
The synthesis of complex sphingolipids begins with the formation of this compound in the endoplasmic reticulum.
Experimental Workflow for SPT Inhibitor Screening
High-throughput screening (HTS) is a common approach in drug discovery to identify novel inhibitors of SPT. The following diagram illustrates a typical workflow.
Conclusion
The enzymatic synthesis of this compound by serine palmitoyltransferase is a critical control point in cellular lipid metabolism and signaling. A thorough understanding of its structure, mechanism, and regulation is paramount for researchers in lipid biology and for professionals in drug development targeting sphingolipid-related pathologies. The methodologies and data presented in this guide provide a solid foundation for the investigation of this essential enzyme and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
Regulation of 3-Ketosphingosine Production in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketosphingosine is the initial and rate-limiting product in the de novo biosynthesis of all sphingolipids, a diverse class of bioactive lipids integral to cell structure and signaling. The production of this compound is tightly regulated to maintain cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the core mechanisms governing this compound synthesis in mammalian cells. We delve into the intricate regulation of the key enzyme, serine palmitoyltransferase (SPT), by its subunits, protein-protein interactions, and substrate availability. Detailed experimental protocols for measuring SPT activity and quantifying this compound are provided, alongside a summary of key quantitative data. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target this critical metabolic node.
The Core of this compound Synthesis: Serine Palmitoyltransferase
The synthesis of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), a multi-subunit complex primarily localized to the endoplasmic reticulum (ER) and at ER-mitochondria contact sites.[1][2] SPT catalyzes the condensation of L-serine and a long-chain acyl-CoA, most commonly palmitoyl-CoA, to form 3-ketosphinganine (dihydrosphingosine), which is then rapidly reduced to sphinganine.[3][4]
The Serine Palmitoyltransferase Complex
The mammalian SPT complex is a heterooligomer composed of several subunits that collectively determine its catalytic activity, substrate specificity, and regulation.[5]
-
Catalytic Core: The catalytic core is a heterodimer of two long-chain base subunits, SPTLC1 and either SPTLC2 or SPTLC3 . The active site is formed at the interface of these two subunits. The specific SPTLC2 or SPTLC3 subunit incorporated influences the enzyme's preference for different fatty acyl-CoA substrates.
-
Small Subunits (SPTSSA and SPTSSB): These are positive regulators of SPT activity. SPTSSA and SPTSSB enhance the catalytic efficiency of the core complex and also play a role in determining the acyl-CoA substrate specificity. For instance, the SPTLC1-SPTLC2-SPTSSA complex shows a preference for C16-CoA, while the SPTLC1-SPTLC2-SPTSSB complex prefers C18-CoA.
-
ORMDL Proteins (ORMDL1, ORMDL2, and ORMDL3): These are critical negative regulators of SPT. The ORMDL proteins form a complex with SPT and act as sensors of cellular ceramide levels, mediating a feedback inhibition loop.
Regulatory Mechanisms of this compound Production
The production of this compound is meticulously controlled at multiple levels to ensure a balanced supply of sphingolipids and prevent the accumulation of potentially toxic intermediates.
Allosteric Regulation and Substrate Availability
The activity of SPT is influenced by the cellular concentrations of its substrates, L-serine and palmitoyl-CoA. While L-serine is generally abundant in the cell, the availability of palmitoyl-CoA in the cytosol can be a limiting factor and is subject to the overall metabolic state of the cell.
Feedback Inhibition by Ceramides via ORMDL Proteins
A primary mechanism for maintaining sphingolipid homeostasis is the negative feedback inhibition of SPT by ceramides, the central molecules of sphingolipid metabolism. This regulation is mediated by the ORMDL proteins. When ceramide levels in the ER rise, they are sensed by the ORMDL-SPT complex. This leads to a conformational change in the complex that inhibits SPT activity, thereby reducing the production of this compound and, consequently, the entire sphingolipid biosynthetic pathway. Cryo-EM structures have revealed that the N-terminus of ORMDL3 can directly block the substrate-binding tunnel of SPT.
Figure 1. Feedback inhibition of the SPT complex by ceramide in the ER.
Transcriptional Regulation of SPT Subunits
The expression of the SPT subunits is subject to transcriptional control, allowing the cell to adapt to various stimuli and metabolic demands. Several transcription factors have been identified that potentially regulate the expression of the SPTLC1, SPTLC2, and SPTLC3 genes.
-
SPTLC1 : Potential transcription factor binding sites in the promoter region include those for c-Myc , Max1 , and HSF1 .
-
SPTLC2 : The promoter of SPTLC2 contains binding sites for transcription factors such as C/EBPalpha , C/EBPbeta , and STAT1 .
-
SPTLC3 : Putative transcription factors for the SPTLC3 gene include AML1a , C/EBPalpha , and Pax-6 .
Post-Translational Modifications
While the role of post-translational modifications (PTMs) in the direct regulation of mammalian SPT and ORMDL proteins is still an active area of research, phosphorylation of SPTLC1 has been reported. In yeast, the phosphorylation of the Orm proteins is a key regulatory mechanism. It is plausible that similar modifications, such as phosphorylation, ubiquitination, or palmitoylation, could modulate the activity, stability, or localization of the mammalian SPT complex and its regulatory subunits.
Quantitative Data on this compound Production
The following tables summarize key quantitative data related to the production of this compound in mammalian cells. It is important to note that these values can vary significantly depending on the cell type, metabolic state, and experimental conditions.
| Parameter | Value | Cell Type/Condition | Reference |
| SPT Kinetic Parameters | |||
| Km (L-serine) | 1.2 mM | Mammalian SPT | |
| Vmax (SPTLC1/2/ssSPTa) | 19.8 nmol/mg/min | Purified human complex | |
| Vmax (SPTLC3) | 120 pmol/min/mg (with C16-CoA) | Overexpressed in HEK293 | |
| Substrate & Product Concentrations | |||
| Intracellular L-serine | 0.1 - 10 mM | Various mammalian cells | |
| Cytosolic Palmitoyl-CoA | 25 - 150 µM | Permeabilized muscle fibers | |
| ER Ceramide | ~54 - 310 µM (dynamic range) | HeLa cells | |
| This compound | Not readily available in literature | - | - |
| Inhibitor | Target | Mechanism of Action | Reference |
| SPT Inhibitors | |||
| Myriocin | SPT | Competitive inhibitor with respect to L-serine | |
| Sphingofungin B | SPT | Potent inhibitor of SPT activity | |
| L-cycloserine | SPT | Inhibits SPT activity | |
| β-chloro-L-alanine | SPT | Inhibits SPT activity |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound production.
Measurement of Serine Palmitoyltransferase (SPT) Activity
This protocol is adapted from established methods and measures the incorporation of radiolabeled L-serine into this compound.
Materials:
-
Cell lysate or microsomal fraction
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA
-
L-[U-¹⁴C]serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Myriocin (for negative control)
-
Chloroform/Methanol (1:2, v/v)
-
Scintillation cocktail
Procedure:
-
Prepare a master mix containing reaction buffer, L-[U-¹⁴C]serine, palmitoyl-CoA, and PLP.
-
Aliquot the master mix into reaction tubes.
-
Add cell lysate or microsomal fraction to each tube to start the reaction. For a negative control, pre-incubate the lysate with myriocin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform/methanol (1:2, v/v) to extract the lipids.
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the radiolabeled this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol and spot onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).
-
Visualize the radiolabeled product by autoradiography or a phosphorimager.
-
Scrape the corresponding spot and quantify the radioactivity using a scintillation counter.
Figure 2. Workflow for the radioactive SPT activity assay.
This non-radioactive method offers higher sensitivity and is based on the HPLC quantification of a fluorescent derivative of sphinganine, the reduced product of this compound.
Materials:
-
Cell lysate or microsomal fraction
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA
-
L-serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium borohydride (NaBH₄)
-
o-Phthaldialdehyde (OPA) reagent
-
HPLC system with a fluorescence detector
Procedure:
-
Perform the SPT reaction as described in the radioactive assay (steps 1-4), but using non-radiolabeled L-serine.
-
Stop the reaction and reduce the this compound product to sphinganine by adding a fresh solution of NaBH₄.
-
Extract the lipids as described previously.
-
Evaporate the solvent and resuspend the lipid extract in derivatization buffer.
-
Add OPA reagent to form a fluorescent derivative of sphinganine.
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separate the OPA-sphinganine derivative using an appropriate gradient (e.g., methanol/water).
-
Detect the fluorescent signal and quantify the amount of sphinganine by comparing the peak area to a standard curve.
Quantification of this compound by HPLC-ESI-MS/MS
This highly sensitive and specific method allows for the direct quantification of this compound from cell extracts.
Materials:
-
Cell pellet
-
Internal standard (e.g., C17-sphinganine)
-
Solvents for lipid extraction (e.g., chloroform, methanol, ammonium hydroxide)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Harvest cells and add an internal standard.
-
Extract total lipids from the cell pellet using a suitable solvent system (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract and reconstitute it in an appropriate solvent for HPLC injection.
-
Inject the sample onto a C18 HPLC column.
-
Separate the lipids using a gradient elution (e.g., with methanol and ammonium formate-containing mobile phases).
-
Detect this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition (e.g., m/z 300.3 > 270.3 for 3-ketosphinganine).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Co-Immunoprecipitation of the SPT Complex
This protocol is designed to investigate protein-protein interactions within the SPT complex.
Materials:
-
Cells expressing tagged versions of SPT subunits (e.g., FLAG-SPTLC1, HA-ORMDL3)
-
Lysis buffer for membrane proteins (containing a mild non-ionic detergent like Triton X-100 or digitonin)
-
Antibody-conjugated magnetic or agarose beads (e.g., anti-FLAG beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells in a buffer that preserves protein-protein interactions while solubilizing the ER membrane.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Incubate the cleared lysate with antibody-conjugated beads specific for the tagged "bait" protein.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., a buffer containing a competitive peptide or a low pH buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting "prey" proteins.
Figure 3. General workflow for co-immunoprecipitation of membrane protein complexes.
Conclusion
The regulation of this compound production is a complex and multi-faceted process that is central to cellular sphingolipid homeostasis. The serine palmitoyltransferase complex, with its intricate network of catalytic and regulatory subunits, serves as the primary control point. The feedback inhibition by ceramides via the ORMDL proteins represents a crucial homeostatic mechanism. Understanding the detailed molecular mechanisms of SPT regulation, including the roles of its various subunits and the impact of transcriptional and post-translational control, is essential for developing therapeutic strategies that target sphingolipid metabolism in disease. The experimental protocols provided in this guide offer a robust toolkit for researchers to further unravel the complexities of this vital metabolic pathway.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ERAD system is restricted by elevated ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physiological Concentration and Analysis of 3-Ketosphingosine in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Ketosphingosine (also known as 3-ketodihydrosphingosine, KDS), a critical but transient intermediate in the de novo sphingolipid biosynthesis pathway. We consolidate available information on its physiological concentrations, detail the methodologies for its quantification, and illustrate the biochemical and experimental workflows involved.
Introduction to this compound
This compound is the product of the first committed and rate-limiting step in the de novo synthesis of all sphingolipids. This reaction, catalyzed by the enzyme Serine Palmitoyltransferase (SPT), involves the condensation of L-serine and Palmitoyl-CoA.[1][2] Due to its rapid conversion to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR), this compound is a highly transient metabolite.[3][4] Under normal physiological conditions, its steady-state levels are kept exceptionally low.[5] However, the accumulation of this compound, typically due to the inhibition or dysfunction of KDSR, has been shown to be toxic, leading to endoplasmic reticulum (ER) stress and loss of proteostasis, making this pathway a point of interest for therapeutic intervention, particularly in oncology.
The De Novo Sphingolipid Biosynthesis Pathway
The synthesis of complex sphingolipids begins with the formation of this compound. The pathway proceeds through several key steps, starting in the endoplasmic reticulum. The immediate reduction of this compound to dihydrosphingosine ensures that this bioactive precursor does not accumulate.
Physiological Concentrations of this compound
Direct quantitative data on the absolute physiological concentrations of this compound in various mammalian tissues is notably scarce in published literature. This is primarily due to its status as a short-lived metabolic intermediate. Most analytical studies successfully quantify this compound only when its flux is increased or when the downstream enzyme KDSR is inhibited.
The table below summarizes the current understanding of this compound levels.
| Tissue/Organism | Concentration Data & Context | Reference |
| General Mammalian Tissues | Under normal physiological conditions, the concentration is maintained at very low, often undetectable, levels to prevent cytotoxicity. | |
| Yeast (S. cerevisiae) | Detected at levels comparable to dihydrosphingosine, demonstrating the feasibility of its measurement in a model organism where the pathway is highly active. | |
| Cancer Cell Lines | Accumulation of this compound is observed upon genetic or pharmacological targeting of the downstream enzyme, KDSR. This accumulation is linked to ER dysfunction and apoptosis. | |
| Rat Tissues | While not quantifying 3-KDS directly, studies have shown that the activity of its producing enzyme, SPT, is present in all tested tissues, including liver, brain, kidney, and heart, suggesting ubiquitous, albeit low-level, production. |
Experimental Protocols for this compound Quantification
The gold-standard for quantifying low-abundance lipids like this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is a synthesized methodology based on established methods.
-
Homogenization: Homogenize flash-frozen tissue samples (10-50 mg) in a suitable buffer on ice.
-
Solvent Addition: Perform a biphasic lipid extraction, often using the Bligh-Dyer method. Add a chloroform:methanol mixture (e.g., 2:1 v/v) to the tissue homogenate.
-
Internal Standard: Prior to extraction, spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled or odd-chain version of a related sphingolipid) to correct for extraction inefficiency and matrix effects.
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The lipids, including this compound, will be in the lower organic phase.
-
Drying and Reconstitution: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., methanol).
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18) for separation.
-
Mobile Phase: Employ a gradient elution using two mobile phases. For example:
-
Mobile Phase A: Water with 2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 2% formic acid and 1 mM ammonium formate.
-
-
Gradient: Run a gradient from approximately 50% to 98% Mobile Phase B over several minutes to elute the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization: Use an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This highly specific mode involves selecting a precursor ion (the molecular ion of 3-KDS) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third.
-
Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound and its internal standard must be determined empirically using authentic standards.
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of a pure this compound standard.
-
Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Experimental Workflow
The diagram below outlines the logical flow from sample preparation to data analysis for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 4. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sphinx's First Breath: 3-Ketosphingosine as a Bioactive Precursor in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketosphingosine, the alpha-amino ketone product of the initial and rate-limiting step in de novo sphingolipid biosynthesis, has long been considered a transient metabolic intermediate. Emerging evidence, however, suggests that its cellular concentration and flux are critical determinants of cell fate. This technical guide provides a comprehensive overview of this compound's position at the nexus of sphingolipid metabolism and cellular signaling. We will delve into its synthesis, its indirect influence on signaling pathways through its downstream metabolites, and the experimental methodologies used to investigate its cellular functions. Particular focus will be given to its role in inducing autophagy, a key cellular process with significant implications for cancer biology and neurodegenerative diseases. This document is intended to be a resource for researchers exploring the therapeutic potential of targeting sphingolipid metabolism.
The Genesis of a Bioactive Cascade: De Novo Sphingolipid Synthesis
The biosynthesis of all sphingolipids commences at the cytosolic face of the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA.[1][2] This reaction is catalyzed by the pyridoxal 5'-phosphate-dependent enzyme, serine palmitoyltransferase (SPT) , yielding this compound (also known as 3-ketodihydrosphingosine).[3][4][5] SPT is a multi-subunit enzyme, and its activity is tightly regulated, representing a critical control point for the entire sphingolipid metabolic network.
Immediately following its synthesis, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) . Sphinganine then serves as the backbone for the synthesis of a vast array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, which are integral components of cellular membranes and potent signaling molecules in their own right. While this compound itself is a transient molecule under normal physiological conditions, its accumulation, either through SPT upregulation or KDSR inhibition, can have profound cellular consequences.
The Ripple Effect: this compound Accumulation and Autophagy Induction
While direct interactions between this compound and signaling proteins have not been extensively documented, its accumulation sets in motion a signaling cascade by fueling the production of its downstream metabolites. A pivotal study demonstrated that treating various cancer cell lines with a deuterated analog of this compound (d2KSa) leads to a significant increase in the intracellular levels of dihydrosphingolipids, including sphinganine, sphinganine-1-phosphate, and dihydroceramides. This accumulation, in turn, triggers autophagy, a cellular self-degradation process that plays a dual role in both cell survival and cell death.
The induction of autophagy by d2KSa treatment appears to be mediated by these downstream metabolites. Time-course experiments have shown that the peak levels of sphinganine and dihydroceramides coincide with the induction of autophagy. This suggests an indirect signaling role for this compound, where its metabolic flux dictates the levels of bioactive sphingolipids that subsequently engage with the core autophagic machinery.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the cellular effects of this compound.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (CC50) | HGC27 (human gastric cancer) | 19.7 ± 3.3 µM (24h) | |
| Cytotoxicity (CC25) | HGC27 (human gastric cancer) | 12.6 ± 6.4 µM (24h) | |
| Cytotoxicity (CC50) | T98G (human glioblastoma) | 26.9 ± 4.2 µM (24h, for d2KSa) | |
| Cytotoxicity (CC25) | T98G (human glioblastoma) | 16.9 ± 7.6 µM (24h, for d2KSa) | |
| Cytotoxicity (CC50) | U87MG (human glioblastoma) | 29.9 ± 9.1 µM (24h, for d2KSa) | |
| Cytotoxicity (CC25) | U87MG (human glioblastoma) | 15.0 ± 4.9 µM (24h, for d2KSa) | |
| SPT Activity (Palmitoyl-CoA) | Rat Cerebellar Granule Cells | 40 to 54 pmol/mg DNA/min (first 8 days in culture) | |
| SPT Activity (Stearoyl-CoA) | Rat Cerebellar Granule Cells | ~15 pmol/mg DNA/min |
Experimental Protocols
Quantification of this compound by HPLC-ESI-MS/MS
This method allows for the direct and sensitive quantification of this compound in biological samples.
4.1.1. Sample Preparation and Lipid Extraction
-
Harvest yeast microsomes or other cellular fractions.
-
Initiate the in vitro SPT activity assay in a 200 µL reaction containing 0.1 M HEPES, 5 mM DTT, 50 µM pyridoxal phosphate, varying concentrations of palmitoyl-CoA, L-serine (or a deuterated variant), and 200 µg of microsomal protein.
-
Incubate at 30°C for 5 minutes.
-
Stop the reaction by adding 2 mL of 0.5 N NH₄OH.
-
Add an internal standard (e.g., 25 pmol C17-sphingosine).
-
Extract lipids by adding 2.5 mL of chloroform:methanol (2:1, v/v) and vortexing vigorously.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase and wash twice with 5 mL of water.
-
Evaporate the organic solvent under a stream of nitrogen.
4.1.2. HPLC-ESI-MS/MS Analysis
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) positive ionization mode.
-
Monitor the specific transition for this compound (e.g., m/z 300.2 > 270.3).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a standard curve generated with synthetic this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability.
-
Seed cells (e.g., HGC27, T98G, U87MG) in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24 hours). Include a vehicle control.
-
Following treatment, add 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3 hours at 37°C.
-
Aspirate the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Autophagy Induction (Western Blot for LC3-II)
This protocol details the detection of the autophagosomal marker LC3-II by western blotting to assess the induction of autophagy.
-
Seed cells in 6-well plates and treat with this compound or its analog at the desired concentration and time points. To assess autophagic flux, a parallel set of cells can be co-treated with an inhibitor of lysosomal degradation, such as bafilomycin A1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control. An increase in LC3-II levels indicates an increase in the number of autophagosomes.
Future Directions and Conclusion
The study of this compound is still in its early stages, and many questions remain unanswered. While its role as a metabolic precursor is well-established, its potential as a direct signaling molecule warrants further investigation. Future research should focus on identifying potential protein interactors of this compound to elucidate any direct signaling functions. Moreover, a more detailed characterization of the signaling pathways modulated by the accumulation of its downstream metabolites is needed. For instance, exploring the link between dihydrosphingolipid accumulation and the activation of specific stress response pathways, such as the unfolded protein response (UPR), could provide valuable insights.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Ketosphingosine in Inducing Autophagy in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth examination of the molecular mechanisms by which 3-ketosphingosine, a key intermediate in the de novo sphingolipid biosynthesis pathway, induces autophagy in cancer cells. It details the underlying signaling cascades, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating this phenomenon.
Introduction: Sphingolipid Metabolism and Cancer Cell Fate
Sphingolipids are a class of bioactive lipids that play critical roles beyond their structural function in cell membranes.[1] They are key regulators of vital cellular processes, including proliferation, apoptosis, and autophagy.[1][2] The metabolism of sphingolipids is a tightly controlled process, and its dysregulation is implicated in various pathologies, including cancer.[1] Ceramide, a central molecule in sphingolipid metabolism, is often associated with anti-proliferative and pro-apoptotic signals.[1] More recently, its precursors and related metabolites in the de novo synthesis pathway have emerged as significant modulators of cellular stress responses, particularly autophagy.
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine), a reaction catalyzed by serine palmitoyltransferase (SPT). While this pathway is crucial for generating complex sphingolipids, the accumulation of its intermediates can be toxic. Specifically, the SPT product 3-ketosphinganine (KSa) is rapidly metabolized; however, its exogenous application has been shown to induce a potent autophagic response in various cancer cell lines. This guide elucidates the mechanisms of this action, positioning this compound and its metabolic derivatives as points of interest for therapeutic intervention.
Signaling Pathways of this compound-Induced Autophagy
Treatment of cancer cells with 3-ketosphinganine (or its stable deuterated analog, d2KSa) leads to its metabolism into several downstream dihydrosphingolipids. Time-course experiments have identified sphinganine (Sa), sphinganine-1-phosphate (SaP), and particularly dihydroceramides (dhCer) as the key mediators of the subsequent autophagic response.
The proposed mechanism involves two primary events:
-
Accumulation of Dihydrosphingolipids: Exogenous 3-ketosphinganine is rapidly reduced to sphinganine, which is then acylated to form dihydroceramides or phosphorylated to form sphinganine-1-phosphate. This leads to a significant increase in the intracellular concentration of these dihydrosphingolipids.
-
Inhibition of Dihydroceramide Desaturase 1 (Des1): The accumulation of dihydroceramide metabolites causes feedback inhibition of Des1, the enzyme responsible for converting dihydroceramide to ceramide. This inhibition further amplifies the accumulation of dihydroceramides, which are known inducers of autophagy.
This cascade ultimately triggers the autophagic machinery, observable through the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
References
The Metabolic Journey of Exogenous 3-Ketosphingosine in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphingosine, also known as 3-ketodihydrosphingosine or 3-oxosphinganine, is a critical intermediate in the de novo biosynthesis of sphingolipids. While its role as an endogenous precursor is well-established, the metabolic fate and signaling consequences of its introduction to cells from an external source are of increasing interest. The administration of exogenous this compound can artificially elevate intracellular levels of this and downstream metabolites, providing a valuable tool to probe the regulation of sphingolipid metabolism and its impact on cellular processes. This technical guide provides an in-depth overview of the metabolic conversion of exogenous this compound in cell culture, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Fate of Exogenous this compound
When introduced to cell culture, exogenous this compound is rapidly taken up by cells and enters the sphingolipid metabolic pathway. The primary metabolic route involves its conversion to dihydrosphingolipids. Notably, direct N-acylation or C1-O-phosphorylation of this compound does not appear to be a significant metabolic route[1]. The key metabolic steps are outlined below:
-
Reduction to Dihydrosphingosine (Sphinganine): The initial and primary fate of exogenous this compound is its rapid reduction to dihydrosphingosine (also known as sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR)[1][2][3][4]. This NADPH-dependent reaction occurs at the cytosolic side of the endoplasmic reticulum.
-
Acylation to Dihydroceramides: The newly formed dihydrosphingosine is then acylated by ceramide synthases (CerS) to form dihydroceramides. There are six isoforms of CerS in mammals, each with specificity for different fatty acyl-CoA chain lengths, leading to the production of a variety of dihydroceramide species.
-
Phosphorylation of Dihydrosphingosine: A portion of the dihydrosphingosine can be phosphorylated by sphingosine kinases (SphK) to form dihydrosphingosine-1-phosphate.
-
Desaturation to Ceramides (Minor Pathway): While the accumulation of dihydrosphingolipids is the predominant outcome, a smaller fraction of dihydroceramides can be desaturated by dihydroceramide desaturase (DEGS1) to form ceramides.
The overall metabolic cascade leads to a significant accumulation of dihydrosphingolipids within the cell. This shift in the sphingolipid profile has important consequences for cellular signaling and function.
Quantitative Analysis of Metabolite Levels
The metabolic conversion of exogenous this compound has been quantitatively assessed in various cancer cell lines, including HGC27, T98G, and U87MG cells. The following tables summarize the time-dependent changes in the levels of key metabolites following treatment with this compound. The data is extracted and adapted from Ordóñez et al. (2016).
Table 1: Fold Change in Dihydrosphingosine (Sphinganine) Levels in HGC27 Cells Treated with 5 µM this compound
| Time (hours) | Fold Change vs. Control (Mean ± SD) |
| 3 | ~18 ± 2 |
| 6 | ~12 ± 1.5 |
| 24 | ~8 ± 1 |
Table 2: Fold Change in Dihydrosphingosine-1-Phosphate Levels in HGC27 Cells Treated with 5 µM this compound
| Time (hours) | Fold Change vs. Control (Mean ± SD) |
| 3 | ~25 ± 3 |
| 6 | ~20 ± 2.5 |
| 24 | ~5 ± 0.5 |
Table 3: Fold Change in Dihydroceramide Levels in HGC27 Cells Treated with 5 µM this compound
| Time (hours) | Fold Change vs. Control (Mean ± SD) |
| 3 | ~2.5 ± 0.3 |
| 6 | ~4 ± 0.5 |
| 24 | ~3 ± 0.4 |
Signaling Pathways and Cellular Responses
The accumulation of dihydrosphingolipids, particularly dihydrosphingosine and dihydroceramides, triggers distinct signaling pathways and cellular responses. A primary consequence observed is the induction of autophagy.
Metabolic Pathway of Exogenous this compound
Caption: Metabolic conversion of exogenous this compound.
Dihydroceramide-Mediated Autophagy Signaling
Caption: Dihydroceramide-induced autophagy signaling pathway.
Experimental Protocols
Cell Culture Treatment with this compound
Objective: To introduce exogenous this compound to cultured cells to study its metabolic fate and cellular effects.
Materials:
-
Cultured cells (e.g., HGC27, T98G, U87MG)
-
Complete cell culture medium
-
This compound stock solution (e.g., in ethanol)
-
Vehicle control (e.g., ethanol)
-
6-well or 96-well plates
Procedure:
-
Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 5 µM). Also, prepare a vehicle control medium containing the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 3, 6, 24 hours).
-
At the end of the incubation, harvest the cells for downstream analysis (e.g., lipid extraction, protein analysis). For adherent cells, wash with ice-cold PBS and then detach using a cell scraper or trypsin.
Sphingolipid Extraction for LC-MS/MS Analysis
Objective: To extract sphingolipids from cultured cells for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellet from this compound treated and control cells
-
Internal standards for sphingolipids (e.g., C17-sphingosine)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in a known volume of water.
-
Add an internal standard cocktail containing known amounts of various sphingolipid species.
-
Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension to achieve a single-phase extraction.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample to pellet the protein precipitate.
-
Collect the supernatant containing the lipid extract.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
In Vitro 3-Ketodihydrosphingosine Reductase (KDSR) Activity Assay
Objective: To measure the enzymatic activity of KDSR in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound substrate
-
NADPH
-
LC-MS/MS system for product (dihydrosphingosine) detection
Procedure:
-
Prepare cell lysates from cultured cells.
-
Set up the reaction mixture containing cell lysate, assay buffer, and NADPH.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Analyze the lipid extract by LC-MS/MS to quantify the amount of dihydrosphingosine produced.
-
Calculate the enzyme activity based on the rate of product formation.
In Vitro Ceramide Synthase (CerS) Activity Assay
Objective: To measure the activity of ceramide synthases using dihydrosphingosine as a substrate.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dihydrosphingosine (or a fluorescently labeled analog like NBD-sphinganine)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Defatted bovine serum albumin (BSA)
Procedure:
-
Prepare homogenates from cells or tissues.
-
The reaction mixture should contain the homogenate, assay buffer, defatted BSA, and the fatty acyl-CoA.
-
Initiate the reaction by adding dihydrosphingosine (or NBD-sphinganine).
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Terminate the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids.
-
Analyze the formation of dihydroceramide (or NBD-dihydroceramide) by thin-layer chromatography (TLC) or LC-MS/MS.
Experimental Workflow
Caption: General workflow for studying this compound metabolism.
Conclusion
The study of the metabolic fate of exogenous this compound provides a powerful approach to understanding the regulation of sphingolipid metabolism and the biological roles of dihydrosphingolipids. The rapid conversion of this compound to dihydrosphingosine and dihydroceramides leads to their accumulation and the subsequent activation of cellular stress responses, most notably autophagy. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to investigate these processes in various cell culture models, contributing to a deeper understanding of sphingolipid biology and its implications in health and disease.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
The Divergent Roles of 3-Ketosphingosine: A Technical Guide for Researchers
November 29, 2025
Abstract
3-Ketosphingosine (3-KDS), also known as 3-ketodihydrosphingosine, is the initial product of the de novo sphingolipid biosynthesis pathway, a metabolic route conserved from yeast to mammals. While traditionally viewed as a transient metabolic intermediate, recent evidence suggests a more nuanced and functionally divergent role for this molecule in different biological systems. This technical guide provides an in-depth comparison of the function of this compound in yeast (Saccharomyces cerevisiae) and mammalian systems, tailored for researchers, scientists, and drug development professionals. We will explore its metabolic fate, its potential as a bioactive molecule, and the methodologies used to study its function, presenting quantitative data and detailed experimental protocols.
Introduction to Sphingolipid Biosynthesis
Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. Beyond their structural roles, sphingolipid metabolites, including ceramides, sphingosine, and sphingosine-1-phosphate, are critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and stress responses.[1][2][3]
The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][4] This initial and rate-limiting step occurs on the cytosolic face of the endoplasmic reticulum (ER) and produces this compound. From this crucial juncture, the metabolic pathways in yeast and mammals, while sharing core similarities, exhibit significant differences that influence the ultimate function and fate of sphingolipid intermediates.
The Metabolic Crossroads: Synthesis and Conversion of this compound
In both yeast and mammalian cells, this compound is rapidly converted to dihydrosphingosine (sphinganine) by the enzyme this compound reductase (KDSR). This NADPH-dependent reduction is a critical step, as the accumulation of this compound can have profound cellular consequences, particularly in mammalian cells.
Yeast: A Transient Intermediate
In Saccharomyces cerevisiae, this compound is generally considered a short-lived metabolic intermediate with no known intrinsic biological activity. Its rapid conversion to dihydrosphingosine by the reductase Tsc10p ensures that its intracellular concentrations remain low under normal physiological conditions. Standard analytical techniques such as thin-layer chromatography (TLC) often fail to detect the accumulation of this compound in wild-type yeast, underscoring its transient nature. The primary role of this compound in yeast appears to be solely as a precursor for the synthesis of downstream sphingolipids, which are essential for growth and stress responses, such as the heat stress response.
Mammalian Systems: A Potentially Toxic Metabolite
In mammalian cells, while this compound is also an intermediate, its accumulation has been linked to cellular toxicity. This is particularly evident in cancer cells where the de novo sphingolipid synthesis pathway can be upregulated. Inhibition or loss of the mammalian this compound reductase (KDSR) leads to the buildup of this compound, which in turn induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately leads to apoptosis. This suggests that in mammalian cells, the efficient clearance of this compound is a crucial detoxification step. The accumulation of this compound has been shown to downregulate key UPR proteins like PERK and ATF6, sensitizing cells to ER stress-inducing agents.
Signaling Pathways and Regulation
The production of this compound is tightly regulated at the level of serine palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway.
De Novo Sphingolipid Biosynthesis Pathway
The initial steps of de novo sphingolipid synthesis are highly conserved. The following diagram illustrates the core pathway leading to the formation and conversion of this compound.
Caption: Core de novo sphingolipid biosynthesis pathway.
Quantitative Data
Direct comparative quantitative data for this compound levels in yeast and mammalian cells is sparse in the literature. However, studies in specific contexts provide some insights.
| Organism/Cell Type | Condition | This compound Level | Dihydrosphingosine Level | Reference |
| S. cerevisiae (WT) | Logarithmic phase | Comparable to DHS | Detectable | |
| S. cerevisiae (tsc10 mutant) | - | Marked accumulation | Attenuated | |
| Human Leukemia Cells (MV4-11) | Control | Low/Undetectable | Detectable | |
| Human Leukemia Cells (MV4-11) | KDSR depletion | Drastic accumulation | Not significantly impacted |
Experimental Protocols
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from Chen et al. (2018) for measuring SPT activity in yeast microsomes by quantifying the production of deuterated this compound using HPLC-ESI-MS/MS.
Materials:
-
Yeast microsomes
-
HEPES buffer (0.1 M, pH 7.4)
-
Dithiothreitol (DTT, 5 mM)
-
Pyridoxal 5'-phosphate (PLP, 50 µM)
-
Palmitoyl-CoA (0-400 µM)
-
L-Serine (deuterated, e.g., L-Ser(3,3-D2)) (0-15.2 mM)
-
Ammonium hydroxide (0.5 N)
-
Internal standard (e.g., C17-Sphingosine)
-
Chloroform:Methanol (2:1, v/v)
-
HPLC-ESI-MS/MS system
Procedure:
-
Prepare a 200 µL reaction mixture containing 0.1 M HEPES, 5 mM DTT, 50 µM PLP, varying concentrations of palmitoyl-CoA and deuterated L-Serine, and 200 µg of yeast microsome protein.
-
Incubate the reaction at 30°C for 5 minutes.
-
Stop the reaction by adding 2 mL of 0.5 N ammonium hydroxide.
-
Add a known amount of internal standard.
-
Extract lipids by adding 2.5 mL of chloroform:methanol (2:1) and vortexing vigorously.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Transfer the lower organic phase to a new tube and wash twice with 5 mL of water.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate volume of mobile phase for HPLC-ESI-MS/MS analysis.
-
Quantify the deuterated this compound product relative to the internal standard.
Sphingolipid Extraction from Yeast for LC-MS/MS Analysis
This protocol is a general method for extracting total sphingolipids from yeast.
Materials:
-
Yeast cell pellet
-
Mandala buffer (dH2O:ethanol:diethyl ether:pyridine:NH4OH; 15:15:5:1:0.018 v/v)
-
Glass beads
-
Chloroform
-
Methanol
-
0.6 M KOH in methanol
Procedure:
-
Resuspend the yeast cell pellet (from ~5 x 10^8 cells) in 1.5 mL of Mandala buffer.
-
Add glass beads and homogenize by alternating between sonication and vortexing for 30 seconds each, repeating at least three times.
-
Incubate at 60°C for 15 minutes.
-
Repeat the homogenization and incubation steps.
-
Centrifuge at 1,300 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a speed vacuum.
-
For enrichment of sphingolipids, perform a mild alkaline hydrolysis by dissolving the dried extract in 1 mL of chloroform, adding 1 mL of 0.6 M KOH in methanol, and incubating at 25°C for 60 minutes.
-
Neutralize the reaction and perform a liquid-liquid extraction with chloroform and water.
-
Collect the lower organic phase, dry it, and reconstitute for LC-MS/MS analysis.
Sphingolipid Extraction from Mammalian Cells for LC-MS/MS Analysis
This protocol is a general method for extracting sphingolipids from cultured mammalian cells.
Materials:
-
Mammalian cell pellet
-
Methanol
-
Chloroform
-
Water
-
Internal standards for various sphingolipid classes
Procedure:
-
Homogenize the cell pellet in a suitable buffer and take an aliquot for protein or DNA quantification for normalization.
-
To the remaining homogenate, add internal standards.
-
Perform a single-phase extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the sample, ensuring a final single-phase solution.
-
Incubate and then induce phase separation by adding water.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
Visualization of Experimental Workflows and Signaling
Experimental Workflow for 3-KDS Quantification
The following diagram outlines the general workflow for the quantification of this compound from biological samples.
Caption: Workflow for this compound analysis.
This compound-Induced ER Stress in Mammalian Cells
This diagram illustrates the signaling cascade initiated by the accumulation of this compound in mammalian cells, leading to the unfolded protein response.
Caption: 3-KDS induced ER stress pathway.
Conclusion and Future Directions
The function of this compound diverges significantly between yeast and mammalian systems. In yeast, it serves primarily as a transient and non-bioactive intermediate in the sphingolipid biosynthetic pathway. In contrast, its accumulation in mammalian cells, particularly in the context of cancer, is cytotoxic, inducing ER stress and the unfolded protein response. This highlights a critical vulnerability in cancer cells with upregulated de novo sphingolipid synthesis and presents a potential therapeutic target.
Future research should focus on several key areas:
-
Direct comparative quantification: Precise measurement of basal and induced levels of this compound in both yeast and a variety of mammalian cell types (both normal and diseased) is needed to better understand its physiological and pathological concentrations.
-
Sub-toxic signaling in mammals: Investigating whether this compound has signaling roles at concentrations below the threshold for inducing ER stress and apoptosis in mammalian cells.
-
Bioactivity in yeast: While currently considered non-bioactive, further studies using sensitive lipidomics in various yeast mutants and under diverse stress conditions could uncover previously unappreciated roles for this compound.
-
Enzyme kinetics: Detailed kinetic analysis of both yeast Tsc10p and mammalian KDSR will provide a deeper understanding of the efficiency of this compound clearance in these systems.
A comprehensive understanding of the divergent functions of this compound will not only illuminate fundamental aspects of lipid metabolism but also open new avenues for therapeutic intervention in diseases characterized by dysregulated sphingolipid synthesis.
References
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
The Biological Crossroads: A Technical Guide to the Activity of 3-Ketosphingosine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, sphingolipids have emerged from their structural roles in cell membranes to become recognized as critical bioactive molecules. At the heart of the de novo sphingolipid synthesis pathway lies 3-Ketosphingosine (3-KDS), a transient but pivotal intermediate. The metabolism of 3-KDS gives rise to a cascade of bioactive lipids, including sphinganine, sphingosine, and their phosphorylated derivatives, which collectively orchestrate a wide array of cellular processes. This technical guide provides an in-depth exploration of the biological activities of this compound and its key metabolites, offering a comprehensive resource for researchers and drug development professionals. We will delve into their roles in cell fate decisions, signal transduction, and their potential as therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Sphingolipid Rheostat: A Matter of Life and Death
The balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. Ceramide and sphingosine are generally considered pro-apoptotic, inducing cell cycle arrest and programmed cell death, while sphingosine-1-phosphate (S1P) promotes cell survival, proliferation, and migration.[1] The interconversion of these molecules is tightly regulated by a series of enzymes, making them attractive targets for therapeutic intervention, particularly in oncology.
Quantitative Biological Activities
The following tables summarize the quantitative data available for the biological activities of this compound and its key metabolites.
| Compound | Biological Activity | Cell Line/System | IC50/CC50/Ki | Reference |
| 3-Ketosphinganine (KSa) | Cytotoxicity | HGC27 cancer cells | CC50: 19.7 ± 3.3 µM | [2] |
| Sphingosine | Protein Kinase C (PKC) Inhibition | In vitro | IC50: ~300 µM | [3] |
| Sphingosine | Inhibition of hormone-stimulated lipogenesis | Rat adipocytes | 50 µM (65-89% inhibition) | [4] |
| Sphingosine Kinase 1 (SphK1) Inhibitor (Compound 28) | SphK1 Inhibition | In vitro | Ki: 0.3 µM | [5] |
| Sphingosine Kinase 1/2 (SphK1/2) Inhibitor (Compound 23) | SphK1/SphK2 Inhibition | In vitro | Ki: 0.2 µM (SphK1), 0.5 µM (SphK2) |
Signaling Pathways
The biological effects of this compound and its metabolites are mediated through their interaction with various signaling pathways. Below are diagrams of key pathways generated using the DOT language for Graphviz.
De Novo Sphingolipid Biosynthesis Pathway
This pathway illustrates the synthesis of key sphingolipid metabolites starting from the initial condensation of serine and palmitoyl-CoA.
Caption: De Novo Sphingolipid Biosynthesis and the Sphingolipid Rheostat.
Ceramide-Induced Apoptosis Signaling Pathway
Ceramide accumulation triggers a cascade of events leading to programmed cell death. This diagram outlines the key steps in this process.
Caption: Simplified Ceramide-Induced Apoptosis Pathway.
Experimental Protocols
Measurement of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of various sphingolipid species.
a. Sample Preparation (Lipid Extraction)
-
To a 1.5 mL microcentrifuge tube, add the cell pellet or tissue homogenate.
-
Add an appropriate amount of internal standard mixture (e.g., C17-sphingosine, C17-ceramide).
-
Add 300 µL of methanol and vortex thoroughly.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase (containing the lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the different sphingolipid species.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each sphingolipid and internal standard.
-
Data Analysis: The peak areas of the endogenous sphingolipids are normalized to the peak areas of their corresponding internal standards. Absolute quantification is achieved by using a calibration curve generated with known amounts of sphingolipid standards.
-
Assay for Apoptosis by Annexin V Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the sphingolipid for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Gating:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3-Ketosphinganine Reductase (KDSR) Activity Assay
This assay measures the conversion of 3-ketosphinganine to sphinganine, a key step in de novo sphingolipid synthesis. This protocol is synthesized from details provided in the literature.
a. Preparation of Cell Lysate/Microsomes
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove debris.
-
For microsomal fractions, centrifuge the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in the lysis buffer.
-
Determine the protein concentration of the lysate or microsomal fraction using a standard protein assay (e.g., BCA assay).
b. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.0)
-
1 mM NADPH
-
Cell lysate or microsomal protein (e.g., 50-100 µg)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 3-ketosphinganine (e.g., 50 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture to precipitate proteins and extract lipids (e.g., chloroform:methanol, 2:1 v/v).
c. Product Analysis
-
Extract the lipids as described in the LC-MS/MS protocol.
-
Analyze the lipid extract by LC-MS/MS to quantify the amount of sphinganine produced.
-
Enzyme activity can be expressed as pmol or nmol of sphinganine formed per minute per mg of protein.
Alternatively, thin-layer chromatography (TLC) can be used for a more qualitative or semi-quantitative analysis.
d. Thin-Layer Chromatography (TLC) Analysis
-
Spot the lipid extract onto a silica gel TLC plate alongside a sphinganine standard.
-
Develop the plate in a solvent system capable of separating sphingoid bases, such as chloroform:methanol:2 M ammonium hydroxide (40:10:1, v/v/v).
-
Visualize the separated lipids by staining with a suitable reagent, such as primuline spray followed by visualization under UV light.
-
The amount of sphinganine can be estimated by comparing the intensity of the sample spot to the standard.
Conclusion
This compound and its metabolites are integral players in a complex network of cellular signaling that governs cell life and death. Their roles in apoptosis, cell proliferation, and as key components of the sphingolipid rheostat underscore their importance in both normal physiology and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this critical metabolic nexus. A deeper understanding of the biological activities of these sphingolipids will undoubtedly pave the way for novel therapeutic strategies in a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 3. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Enzymes Involved in the Catabolism of 3-Ketosphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of 3-ketosphingosine is a critical step in the de novo synthesis of sphingolipids, a class of lipids with essential roles in cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides a comprehensive overview of the core enzymes involved in the breakdown of this compound, with a primary focus on 3-ketosphinganine reductase (KDSR). We present quantitative data on enzyme kinetics, detailed experimental protocols for enzyme characterization, and visualizations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this pivotal metabolic junction.
Introduction to this compound Catabolism
The initial and rate-limiting step in the de novo biosynthesis of sphingolipids is the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to produce this compound (also known as 3-ketodihydrosphingosine). The catabolism of this compound is a crucial subsequent step, ensuring the progression of the biosynthetic pathway and preventing the accumulation of potentially toxic intermediates. The primary enzyme responsible for this catabolic conversion is 3-ketosphinganine reductase (KDSR), which reduces this compound to sphinganine (dihydrosphingosine). This reaction is a key control point in the sphingolipid metabolic network.
The Core Enzyme: 3-Ketosphinganine Reductase (KDSR)
3-Ketosphinganine reductase (EC 1.1.1.102), also known as 3-ketodihydrosphingosine reductase, is an NADPH-dependent oxidoreductase that catalyzes the conversion of this compound to sphinganine.[1] This enzyme is an integral membrane protein of the endoplasmic reticulum, with its catalytic domain facing the cytosol.[2][3] The KDSR gene is ubiquitously expressed in human tissues, with the highest levels found in the placenta.[2]
The product of the KDSR-catalyzed reaction, sphinganine, serves as the precursor for the synthesis of dihydroceramides through the action of ceramide synthases. This is a pivotal step that commits the sphingoid base to the formation of complex sphingolipids.
Quantitative Enzyme Data
| Enzyme | Substrate(s) | Product(s) | Cofactor | Cellular Localization | Kinetic Parameters |
| 3-Ketosphinganine Reductase (KDSR) | This compound | Sphinganine | NADPH | Endoplasmic Reticulum | Km and Vmax values are not well-documented in the literature. |
| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | This compound, CoA | Pyridoxal 5'-phosphate | Endoplasmic Reticulum | For L-serine: Km = 1.37 ± 0.4 mM, Vmax = 387.6 ± 34.2 pmol/min/mg yeast microsome protein. |
Metabolic Pathway and Experimental Workflows
Catabolic Pathway of this compound
The immediate catabolic pathway of this compound is a two-step process that feeds into the broader sphingolipid biosynthetic pathway.
References
Methodological & Application
Application Note: Quantification of 3-Ketosphingosine using HPLC-ESI-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ketosphingosine, also known as 3-ketodihydrosphingosine (3KDS), is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). As a key metabolic intermediate, the accurate quantification of this compound is crucial for studying sphingolipid metabolism, enzyme kinetics, and the pathophysiology of diseases where this pathway is dysregulated.[1][2] High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) offers a highly specific, sensitive, and robust method for the direct quantification of this compound in various biological matrices.[3] This application note provides a detailed protocol for the quantification of this compound using HPLC-ESI-MS/MS, suitable for applications such as monitoring SPT activity.
Signaling Pathway: De Novo Sphingolipid Biosynthesis
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum. The pathway is initiated by serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA to produce this compound. This intermediate is then rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (dihydrosphingosine). Sphinganine is subsequently acylated to create dihydroceramide, a precursor to more complex sphingolipids like ceramides and sphingomyelin.
Experimental Protocols
This protocol is adapted from methodologies developed for quantifying 3KDS in yeast, which can be modified for other biological samples.
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, acetonitrile, and water.
-
Reagents: Ammonium formate, formic acid, ammonium hydroxide (0.5 N).
-
Standards: Synthetic this compound (3KDS) and Dihydrosphingosine (DHS).
-
Internal Standard (IS): C17-sphingosine (C17-SPH) or another non-naturally occurring sphingoid base.
Sample Preparation: Lipid Extraction
This procedure is suitable for stopping enzymatic reactions (e.g., in vitro SPT assays) and extracting sphingoid bases.
-
Stop Reaction: For in vitro assays, terminate the reaction by adding 2 ml of 0.5 N Ammonium Hydroxide (NH₄OH). For cellular extracts, proceed directly to lipid extraction after cell harvesting and homogenization.
-
Add Internal Standard: Spike the sample with a known amount of internal standard (e.g., 25 pmol of C17-SPH) to correct for sample loss and ionization variability.
-
Lipid Extraction:
-
Add 2.5 ml of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
-
Phase Separation and Washing:
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase twice with 5 ml of pure water to remove water-soluble contaminants.
-
-
Drying and Reconstitution:
-
Evaporate the final organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µl of the initial HPLC mobile phase (e.g., Mobile Phase B). The sample is now ready for injection.
-
Instrumentation and Method
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 150 mm |
| Mobile Phase A | 2 mM Ammonium Formate + 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 45-50 °C |
| Injection Vol. | 10 µL |
| Gradient | A time-based gradient is used to separate 3KDS from other sphingolipids like DHS. A typical gradient might start at 70% B, increase to 99% B over several minutes, hold, and then re-equilibrate. |
Table 2: ESI-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Notes |
|---|---|---|---|---|
| This compound (3KDS) | 300.3 | 270.3 | ESI+ | The transition represents the neutral loss of H₂O and CO. |
| Dihydrosphingosine (DHS) | 302.3 | 284.3 | ESI+ | Monitored to ensure chromatographic separation from 3KDS. |
| C17-Sphingosine (IS) | 286.3 | 268.3 | ESI+ | Fragmentation corresponds to the loss of water. |
Note: MS parameters such as collision energy and gas pressures should be optimized for the specific instrument used.
Experimental and Data Analysis Workflow
The overall process from sample collection to final data involves several key steps, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 3. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ketosphingosine Extraction from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction of 3-Ketosphingosine, a key intermediate in the de novo sphingolipid biosynthesis pathway, from cell lysates for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
This compound (3-KS) is the product of the first committed step in the de novo synthesis of sphingolipids, a class of lipids involved in various cellular processes, including signaling, proliferation, and apoptosis.[1] The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][3] The resulting 3-KS is then rapidly reduced to sphinganine. Due to its transient nature, accurate and efficient extraction methods are crucial for studying its role in cellular metabolism and disease.[4][5]
This protocol outlines a robust method for the extraction of this compound from cultured mammalian cells, ensuring high recovery and compatibility with downstream LC-MS/MS analysis.
Data Presentation
Table 1: Representative Quantitative Data for Sphingoid Bases
| Analyte | Cell/Sample Type | Typical Concentration Range | Extraction Efficiency (%) | Analytical Method | Reference |
| 3-Ketodihydrosphingosine | Yeast (S. cerevisiae) | Comparable to Dihydrosphingosine | Not Reported | HPLC-ESI-MS/MS | |
| Dihydrosphingosine | Huntington's Disease Mouse Brain | Reduced levels observed | Not Reported | Mass Spectrometry | |
| Sphingosine | Human Red Blood Cells | ~100 pmoles from 10^8 cells | ~10% (fluorescence-based) | HPLC with fluorescence detection | |
| Sphingoid Bases (general) | Human Serum | 280 nM (Sphingosine) | ~70% (solid-phase extraction) | HPLC |
Note: Specific quantitative data for this compound extraction efficiency from mammalian cell lysates is not widely published. The recovery is expected to be similar to other free sphingoid bases and can be determined by spiking with a known amount of a labeled internal standard.
Experimental Protocols
This protocol is adapted from established methods for sphingolipid extraction.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Sonicator
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Internal Standard (IS): C17-3-Ketosphinganine or other suitable odd-chain sphingoid base analog.
-
Nitrogen gas evaporator
-
LC-MS grade solvents for sample reconstitution (e.g., Methanol with 0.2% formic acid and 1 mM ammonium formate)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound extraction.
Step-by-Step Protocol
1. Cell Harvesting and Lysis
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of PBS.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.
2. Lipid Extraction
-
To the cell lysate, add a known amount of internal standard (e.g., C17-3-Ketosphinganine).
-
Add 800 µL of a pre-mixed solution of chloroform:methanol (1:2, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 48°C for 1 hour to facilitate lipid extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new glass tube.
3. Phase Separation and Collection
-
To the supernatant, add 250 µL of chloroform and 250 µL of deionized water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Two distinct phases will be visible. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
4. Sample Preparation for LC-MS/MS Analysis
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol containing 0.2% formic acid and 1 mM ammonium formate).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Signaling Pathway
De Novo Sphingolipid Biosynthesis Pathway
Caption: De novo sphingolipid biosynthesis pathway.
This pathway illustrates the initial steps of sphingolipid synthesis, highlighting the formation of this compound as a central intermediate. The tight regulation of this pathway is critical, as the accumulation of intermediates can have cytotoxic effects. The extraction protocol provided here allows for the accurate measurement of this compound, enabling further investigation into the dynamics of this important metabolic pathway.
References
- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis of Stable Isotope-Labeled 3-Ketosphingosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled 3-Ketosphingosine (also known as 3-ketodihydrosphingosine or 3-KDS) is an essential tool for the accurate quantification of sphingolipid metabolites in complex biological systems. As the initial product in the de novo sphingolipid synthesis pathway, this compound levels are a critical indicator of pathway activity. This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of deuterated this compound (3-Ketosphinganine-d2), intended for use as an internal standard in mass spectrometry-based lipidomics.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form this compound. Dysregulation of this pathway is implicated in numerous diseases, making the study of its intermediates vital.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response. This allows for the correction of sample loss and analytical variability, leading to precise and accurate quantification. This protocol details a multi-step chemical synthesis of deuterated this compound, providing researchers with a valuable tool to investigate sphingolipid metabolism.
Applications
Stable isotope-labeled this compound is primarily utilized as an internal standard in a variety of research and drug development applications:
-
Mass Spectrometry-Based Quantification: Enables accurate and precise measurement of endogenous this compound levels in cells, tissues, and biological fluids.
-
Enzyme Activity Assays: Serves as a standard for monitoring the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.
-
Metabolic Flux Analysis: Allows for the tracing of metabolic pathways and the study of sphingolipid turnover.
-
Drug Discovery and Development: Facilitates the screening and characterization of inhibitors targeting SPT and other enzymes in the sphingolipid pathway.
-
Biomarker Discovery: Aids in the identification and validation of this compound as a potential biomarker for diseases associated with altered sphingolipid metabolism.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the de novo sphingolipid synthesis pathway, highlighting the position of this compound, and the chemical synthesis workflow for its deuterated analog.
Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.
Caption: Chemical synthesis workflow for deuterated this compound.
Experimental Protocols
The following protocol is adapted from the synthesis of 3-ketosphinganine-d2 as described by Al-Atrash, F. et al. (2021).[1][2]
Materials and Reagents
-
L-Serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Vinylmagnesium bromide
-
1-Pentadecene
-
Grubbs 2nd generation catalyst
-
Deuterium gas (D₂)
-
10% Palladium on carbon (Pd/C)
-
Deuterated acetic acid (catalytic)
-
Deuterated methanol
-
Hydrochloric acid (HCl)
Synthesis of N-Boc-L-Serine Weinreb Amide
-
Boc Protection of L-Serine: To a solution of L-serine in a mixture of dioxane and 1 M NaOH at -10 °C, add di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Weinreb Amide Formation: To a solution of N-Boc-L-serine, N,O-dimethylhydroxylamine hydrochloride, and N-methylmorpholine (NMM) in dichloromethane (DCM) at -15 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl). Stir the reaction mixture for 2 hours.
Synthesis of N-Boc Protected Vinyl Ketone
-
To a solution of the N-Boc-L-Serine Weinreb Amide in anhydrous tetrahydrofuran (THF) at -65 °C, add n-butyllithium (n-BuLi) and stir for 30 minutes.
-
Add vinylmagnesium bromide (1 M in THF) to the reaction mixture at -65 °C and allow it to warm to room temperature. Stir for 6 hours. The reaction yields the vinyl ketone intermediate.[2]
Synthesis of N-Boc-3-keto-sphingosine
-
Dissolve the N-Boc protected vinyl ketone and 1-pentadecene in dichloromethane (DCM).
-
Add Grubbs 2nd generation catalyst (7 mol%) to the solution.
-
Heat the reaction mixture to 40 °C and stir for 6 hours. This cross-metathesis reaction yields a mixture of E/Z isomers of N-Boc-3-keto-sphingosine.[1]
Deuteration and Deprotection to Yield 3-Ketosphinganine-d2
-
Deuteration: Dissolve the E/Z mixture of N-Boc-3-keto-sphingosine in deuterated methanol with a catalytic amount of deuterated acetic acid. Add 10% Palladium on carbon (Pd/C) and subject the mixture to a deuterium gas (D₂) atmosphere. Stir at room temperature for 12 hours.
-
Deprotection: Following deuteration, add a solution of 4 M HCl in THF-Methanol to the reaction mixture and reflux for 2 hours to remove the Boc protecting group.
-
Purify the final product, 3-ketosphinganine-d2, using appropriate chromatographic techniques.
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of 3-ketosphinganine-d2.
| Step | Intermediate/Product | Reported Yield | Reference |
| Grignard Reaction | N-Boc Protected Vinyl Ketone | 73% | [2] |
| Cross-Metathesis | N-Boc-3-keto-sphingosine (E/Z mix) | Moderate | |
| Synthesis of N-Boc-3-keto-sphinganine (alternative route) | N-Boc-3-keto-sphinganine | 71% |
Note: The yield for the cross-metathesis reaction was reported as "moderate stereoselectivity (E/Z 7:2)" without a specific percentage yield for the combined isomers. The 71% yield for N-Boc-3-keto-sphinganine is from a related synthesis route described in the same publication, reacting a Weinreb amide with pentadecylmagnesium bromide.
Conclusion
This document provides a comprehensive guide for the chemical synthesis of stable isotope-labeled this compound. The detailed protocol and associated information are intended to equip researchers with the necessary knowledge to produce this valuable internal standard. The availability of deuterated this compound will facilitate more accurate and reliable quantitative studies of the sphingolipid metabolic pathway, ultimately contributing to a better understanding of its role in health and disease and aiding in the development of novel therapeutics.
References
Application Note: Tracing 3-Ketosphingosine Formation Using Deuterated Serine
Introduction
The de novo synthesis of sphingolipids is a fundamental cellular process, initiated by the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2] This reaction forms 3-Ketosphingosine (3-KS, also known as 3-ketodihydrosphingosine), the first committed intermediate in this pathway.[3][4] Given that 3-KS is a transient and low-abundance metabolite, tracing its formation is crucial for understanding the regulation of sphingolipid metabolism, identifying potential drug targets, and assessing the effects of pathway modulators.[5]
This application note details a robust method for tracing the formation of 3-KS and subsequent sphingolipid intermediates using stable isotope-labeled precursors, specifically deuterated L-serine. By incubating biological samples, such as cell lysates or microsomes, with deuterated L-serine (and often deuterated palmitate), newly synthesized sphingolipids become isotopically labeled. These labeled molecules can be distinguished from the pre-existing, unlabeled pool by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). This approach allows for the precise quantification of de novo synthesis flux and provides a powerful tool for researchers in cell biology and drug development.
Sphingolipid De Novo Biosynthesis Pathway
The synthesis of sphingolipids begins in the endoplasmic reticulum (ER). The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to produce 3-ketosphinganine (3-KS). 3-KS is then rapidly reduced to sphinganine by the enzyme 3-ketosphinganine reductase (KDSR). Following this, ceramide synthases (CerS) acylate sphinganine to form dihydroceramide, which is subsequently desaturated to create ceramide, the central hub of sphingolipid metabolism.
Experimental Workflow
The general workflow for tracing 3-KS formation involves the preparation of a biological matrix containing active SPT, incubation with deuterated substrates, extraction of lipids, and subsequent analysis by LC-MS/MS. A cell-free system using rat liver microsomes is a common and effective model, as it contains all the necessary enzymes for ceramide synthesis.
References
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serine Palmitoyltransferase (SPT) Activity Assay Measuring 3-Ketosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS), the precursor to all sphingolipids.[4][5] Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of SPT activity and sphingolipid metabolism has been implicated in various diseases such as hereditary sensory and autonomic neuropathy type I (HSAN1), type 2 diabetes, cancer, and neurodegenerative disorders. Consequently, the accurate measurement of SPT activity is crucial for understanding the role of sphingolipid metabolism in health and disease and for the development of therapeutic agents targeting this pathway.
These application notes provide a detailed protocol for an in vitro SPT activity assay that measures the formation of its direct product, 3-KDS, using a highly sensitive and specific HPLC-ESI-MS/MS method. This method offers significant advantages over traditional radioactive assays, including a lower detection limit and the use of an internal standard for improved accuracy.
Signaling Pathway
The de novo sphingolipid biosynthesis pathway is initiated by SPT in the endoplasmic reticulum. The product, 3-KDS, is rapidly reduced to dihydrosphingosine, which is then acylated to form dihydroceramide. Subsequent modifications lead to the formation of a diverse array of complex sphingolipids.
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Workflow
The following diagram outlines the major steps for the determination of SPT activity by measuring 3-KDS.
Caption: Workflow for SPT activity assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SPT activity from yeast microsomes as determined by an HPLC-ESI-MS/MS-based assay.
| Parameter | Substrate | Value | Reference |
| Km | L-Serine (3,3-D2) | 1.37 ± 0.4 mM | |
| Vmax | L-Serine (3,3-D2) | 387.6 ± 34.2 pmol/min/mg | |
| Ki | Myriocin | ~10 nM |
Detailed Experimental Protocols
I. Preparation of Total Cell Lysate
This protocol is adapted for cultured cells. All steps should be performed at 4°C.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, with freshly added protease inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
-
Refrigerated centrifuge
Procedure:
-
Grow cells to approximately 90-95% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of Lysis Buffer per 10 cm dish. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Sonicate the cell suspension for 15 seconds at 50% power and 50% pulsation to ensure complete lysis. The solution should appear homogeneous.
-
Centrifuge the lysate at 2,500 x g for 2 minutes to pellet cellular debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method such as the BCA protein assay. The protein concentration should be adjusted to approximately 2 mg/mL with Lysis Buffer.
-
Aliquots of the lysate can be snap-frozen in liquid nitrogen and stored at -80°C for future use.
II. In Vitro SPT Activity Assay
This protocol utilizes a non-radioactive, stable isotope-labeled substrate for detection by mass spectrometry.
Materials:
-
Total cell lysate (from Protocol I)
-
Reaction Buffer (2X): 100 mM HEPES (pH 8.0), 10 mM Dithiothreitol (DTT), 100 µM Pyridoxal 5'-phosphate (PLP)
-
Substrate Mix: 2 mM L-[U-¹³C₃,¹⁵N]serine and 0.8 mM Palmitoyl-CoA
-
Internal Standard: C17-sphingosine
-
Stop Solution: 0.5 N NH₄OH
-
Chloroform:Methanol (2:1, v/v)
-
Thermomixer or water bath
Procedure:
-
Thaw the total cell lysate on ice.
-
In a 2 mL polypropylene reaction tube, prepare the reaction mixture. For a single reaction, combine:
-
100 µL of 2X Reaction Buffer
-
50 µL of Substrate Mix
-
Adjust volume with nuclease-free water to 180 µL.
-
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of total cell lysate (containing approximately 20-100 µg of protein).
-
Incubate the reaction at 37°C for 20-60 minutes with gentle shaking. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 2 mL of 0.5 N NH₄OH.
-
Add a known amount of internal standard (e.g., 25 pmol of C17-sphingosine) to each sample for normalization during lipid extraction and MS analysis.
III. Lipid Extraction
This protocol is a standard method for extracting sphingolipids.
Materials:
-
Reaction samples from Protocol II
-
Chloroform:Methanol (2:1, v/v)
-
Alkaline water (water adjusted to pH > 8 with NH₄OH)
-
Centrifuge
Procedure:
-
To the stopped reaction, add 2.5 mL of chloroform:methanol (2:1) and vortex vigorously for 1 minute.
-
Centrifuge the mixture at 4,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully aspirate and discard the upper aqueous phase.
-
Wash the lower organic phase twice by adding 5 mL of alkaline water, vortexing, and centrifuging as in step 2.
-
Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of mobile phase B for LC-MS/MS analysis.
IV. Quantification of this compound by HPLC-ESI-MS/MS
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.
-
Gradient: A gradient from 50% to 98% Mobile Phase B is typically used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
MS/MS Conditions (example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for deuterated 3-KDS and the internal standard. For example, the transition for the [M+3] analog of 3-keto-dihydrosphingosine is m/z 303 to m/z 285.
-
Data Analysis: The amount of 3-KDS formed is quantified by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known amounts of 3-KDS. SPT activity is then expressed as pmol of 3-KDS formed per minute per mg of protein.
Controls and Considerations
-
Negative Control: A reaction mixture without the cell lysate or with heat-inactivated lysate should be included to account for non-enzymatic formation of 3-KDS.
-
Inhibitor Control: The use of a specific SPT inhibitor, such as myriocin (1 µM), can confirm that the measured activity is indeed from SPT.
-
Linearity: It is essential to determine the linear range of the assay with respect to both time and protein concentration to ensure that the measurements are accurate.
-
Substrate Concentration: The concentrations of L-serine and palmitoyl-CoA should be optimized for the specific experimental system, ideally at or above their Km values to ensure zero-order kinetics.
By following these detailed protocols, researchers can reliably measure SPT activity, providing valuable insights into the regulation of sphingolipid metabolism and its role in cellular function and disease.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 5. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Ketosphingosine in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphingosine, also known as 3-ketodihydrosphingosine (3KDS) or 3-ketosphinganine (KSa), is a critical intermediate in the de novo biosynthesis of sphingolipids.[1][2] It is formed in the first committed and rate-limiting step of this pathway, through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[3][4] Given its position at the gateway of sphingolipid synthesis, this compound serves as a valuable tool in lipidomics research to investigate the dynamics of this essential metabolic pathway and its role in various cellular processes and disease states. Dysregulation of sphingolipid metabolism has been implicated in a range of human diseases, including type 2 diabetes, cancer, cardiovascular diseases, and neurodegenerative disorders.[3]
These application notes provide an overview of the uses of this compound in lipidomics, detailed protocols for its analysis and application in cell-based assays, and quantitative data to support experimental design.
Application Notes
Monitoring De Novo Sphingolipid Synthesis and SPT Activity
This compound is a direct product of the SPT enzyme, making its quantification a precise measure of the rate of de novo sphingolipid synthesis. This is crucial for:
-
Studying Enzyme Kinetics and Inhibition: Researchers can use this compound to study the kinetics of SPT and to screen for inhibitors. For example, the inhibitory constant (Ki) of myriocin on yeast SPT has been determined by measuring the formation of this compound.
-
Investigating Disease Mechanisms: Altered SPT activity and subsequent changes in this compound levels are associated with various pathologies. Monitoring its levels can provide insights into the role of sphingolipid metabolism in diseases like Alzheimer's and hereditary sensory and autonomic neuropathy type I (HSAN1).
Use as an Internal Standard for Mass Spectrometry
Due to its transient nature and low endogenous abundance, stable isotope-labeled this compound is an ideal internal standard for quantitative lipidomics analysis by mass spectrometry. This ensures accurate quantification of endogenous this compound and other related sphingolipids in complex biological samples.
Probing Cellular Signaling and Metabolic Fate
Exogenous administration of this compound to cell cultures allows for the investigation of its metabolic fate and its impact on cellular signaling pathways. Studies have shown that exogenous this compound is rapidly metabolized to downstream sphingolipids, leading to an accumulation of dihydrosphingolipids. This approach is useful for:
-
Inducing and Studying Autophagy: Treatment of cancer cells with this compound has been shown to induce autophagy. This makes it a useful tool for studying the molecular mechanisms that link sphingolipid metabolism to this fundamental cellular process.
-
Investigating Cytotoxicity: this compound exhibits cytotoxic effects in cancer cell lines, providing a tool to explore the role of sphingolipid intermediates in cell viability and death.
Potential as a Biomarker
Given its central role in sphingolipid metabolism, circulating levels of this compound and its downstream products are being investigated as potential biomarkers for various diseases. Altered sphingolipid profiles have been associated with metabolic syndrome, cardiovascular disease, and Niemann-Pick disease.
Quantitative Data Summary
The following tables summarize quantitative data from lipidomics studies involving this compound.
Table 1: Inhibition of Yeast Serine Palmitoyltransferase (SPT)
| Inhibitor | Target | Ki (nM) | Reference |
|---|
| Myriocin | Yeast SPT | ~10 | |
Table 2: Cytotoxicity of 3-Ketosphinganine (KSa) in HGC27 Cancer Cells (24h treatment)
| Parameter | Value (µM) | Reference |
|---|---|---|
| CC50 | 19.7 ± 3.3 |
| CC25 | 12.6 ± 6.4 | |
Table 3: 3-Ketosphinganine Synthase Activity in Rat Cerebellar Granule Cells
| Substrate | Peak Activity (Day 8) (pmol/mg cell DNA/min) | Activity at Day 22 (pmol/mg cell DNA/min) | Reference |
|---|---|---|---|
| Palmitoyl-CoA | 54 | 39 |
| Stearoyl-CoA | ~15 (constant after initial increase) | ~15 | |
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of this compound in sphingolipid metabolism and a typical workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Free Assay of 3-Ketosphingosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo sphingolipid synthesis begins with the formation of 3-Ketosphingosine (3-KDS), a critical precursor to all sphingolipids. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[1][2][3] Dysregulation of SPT activity and sphingolipid metabolism is implicated in numerous diseases, including hereditary sensory neuropathy type I, type 2 diabetes, and cancer.[4] Therefore, the ability to accurately measure 3-KDS synthesis in a cell-free system is crucial for studying sphingolipid metabolism, screening for SPT inhibitors, and developing novel therapeutics.
These application notes provide detailed protocols for a cell-free assay to measure the synthesis of this compound. The assay can be performed using either total cell lysates or microsomal fractions as a source of Serine Palmitoyltransferase (SPT).[1] Two primary detection methods are described: a traditional radiometric assay and a more sensitive, non-radioactive HPLC-based method.
Signaling Pathway
The synthesis of this compound is the initial and rate-limiting step in the de novo sphingolipid biosynthesis pathway. The reaction, catalyzed by Serine Palmitoyltransferase (SPT), involves the condensation of L-serine and palmitoyl-CoA. This process requires pyridoxal 5'-phosphate (PLP) as a cofactor.
Experimental Workflow
The general workflow for the cell-free this compound synthesis assay involves the preparation of an enzyme source, execution of the enzymatic reaction, and subsequent detection and quantification of the product.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ketosphingosine as a Substrate for 3-Ketosphinganine Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphinganine reductase (KDSR), also known as 3-ketodihydrosphingosine reductase, is a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4] This pathway is initiated by the condensation of L-serine and palmitoyl-CoA to form 3-ketosphingosine (also known as 3-ketodihydrosphingosine).[2] KDSR then catalyzes the NADPH-dependent reduction of this compound to sphinganine (dihydrosphingosine). This step is essential for the subsequent formation of all complex sphingolipids, which are vital for cellular structure and signaling. Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders, making KDSR a potential therapeutic target.
These application notes provide detailed protocols for utilizing this compound as a substrate to characterize the enzymatic activity of 3-ketosphinganine reductase. The protocols are designed for researchers in academia and industry who are investigating the sphingolipid metabolic pathway and developing novel therapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo sphingolipid biosynthesis pathway, highlighting the role of 3-ketosphinganine reductase, and a general workflow for an in vitro KDSR enzyme assay.
Quantitative Data
A comprehensive search of peer-reviewed literature did not yield specific Michaelis-Menten constants (Km) or maximum velocity (Vmax) values for mammalian 3-ketosphinganine reductase with this compound as the substrate. Similarly, no specific inhibitors for KDSR with reported IC50 values were found. Researchers are encouraged to determine these parameters empirically using the protocols provided below. The following table is provided as a template for summarizing experimentally determined kinetic and inhibition data.
| Parameter | Value | Conditions |
| Enzyme Kinetics | ||
| Km for this compound | User Determined | e.g., pH 7.4, 37°C |
| Vmax | User Determined | e.g., pH 7.4, 37°C |
| Inhibitor Analysis | ||
| Inhibitor Name | User Determined | |
| IC50 | User Determined | e.g., Substrate concentration at Km |
Experimental Protocols
The following protocols are adapted from established methodologies for analyzing sphingolipid metabolism enzymes and provide a framework for the characterization of 3-ketosphinganine reductase activity in vitro.
Protocol 1: In Vitro 3-Ketosphinganine Reductase Activity Assay using LC-MS/MS
This protocol is adapted from a metabolomics-based assay developed for a bacterial KDSR and is suitable for use with purified recombinant human KDSR.
Materials:
-
Recombinant Human 3-Ketosphinganine Reductase (commercially available)
-
This compound (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Methanol
-
Chloroform
-
Sphinganine standard
-
Internal standard (e.g., C17-sphinganine)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations in the reaction buffer.
-
Prepare a stock solution of NADPH in the reaction buffer.
-
Prepare the reaction buffer: 50 mM potassium phosphate, pH 7.4, containing 0.1% (w/v) BSA.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction buffer
-
Desired concentration of this compound
-
NADPH (final concentration typically 100-500 µM)
-
Recombinant KDSR enzyme (the optimal amount should be determined empirically through enzyme titration experiments)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
-
Lipid Extraction:
-
Add 1 volume of chloroform to the terminated reaction mixture.
-
Add the internal standard (e.g., C17-sphinganine).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
Analyze the sample using a C18 reverse-phase column and a gradient elution method.
-
Detect the product, sphinganine, and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor/product ion pairs for sphinganine and the internal standard should be optimized on the instrument used.
-
-
Data Analysis:
-
Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and plot the initial reaction velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, perform the assay with a fixed concentration of this compound and varying concentrations of the potential inhibitor to determine the IC50 value.
-
Protocol 2: Thin-Layer Chromatography (TLC)-Based Assay for KDSR Activity
This protocol provides a semi-quantitative or qualitative method to assess KDSR activity, which can be useful for screening or when an LC-MS/MS system is not available. This method relies on the use of a radiolabeled substrate.
Materials:
-
Recombinant Human 3-Ketosphinganine Reductase
-
Radiolabeled this compound (e.g., [3H]-3-ketosphingosine or prepared from [3H]-serine in a coupled reaction with SPT)
-
NADPH
-
Reaction buffer (as in Protocol 1)
-
TLC plates (silica gel 60)
-
Developing solvent (e.g., chloroform:methanol:2.5 M ammonium hydroxide, 65:25:4, v/v/v)
-
Sphinganine standard
-
Phosphorimager or scintillation counter
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1, using radiolabeled this compound as the substrate.
-
-
Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1.
-
-
Thin-Layer Chromatography:
-
Spot the extracted lipids onto a silica gel TLC plate, alongside a non-radiolabeled sphinganine standard.
-
Develop the TLC plate in a chamber equilibrated with the developing solvent.
-
Allow the solvent to migrate to the top of the plate and then air-dry the plate.
-
-
Detection and Quantification:
-
Visualize the sphinganine standard using an appropriate stain (e.g., primuline spray).
-
Detect the radiolabeled product (sphinganine) using a phosphorimager or by scraping the corresponding silica from the plate and measuring the radioactivity with a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the sphinganine spot is proportional to the KDSR activity.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers studying 3-ketosphinganine reductase. By utilizing this compound as a substrate in robust in vitro assays, scientists can elucidate the kinetic properties of KDSR, screen for potential inhibitors, and further understand its role in health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting the sphingolipid metabolic pathway.
References
- 1. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. FVT-1 is a mammalian 3-ketodihydrosphingosine reductase with an active site that faces the cytosolic side of the endoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring 3-Ketosphingosine Levels as a Pharmacodynamic Biomarker for Serine Palmitoyltransferase (SPT) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS), also known as 3-ketosphingosine.[2][3][4][5] This is the rate-limiting step in the pathway. Consequently, SPT has emerged as a promising therapeutic target for diseases characterized by dysregulated sphingolipid metabolism, such as cancer, neurodegenerative disorders, and metabolic diseases.
SPT inhibitors block this initial step, leading to a decrease in the production of 3-KDS and all downstream sphingolipids. Therefore, monitoring the levels of 3-KDS can serve as a direct and sensitive pharmacodynamic biomarker for assessing the in vitro and in vivo activity of SPT inhibitors. This application note provides detailed protocols for treating cultured cells with SPT inhibitors, extracting sphingolipids, and quantifying 3-KDS levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
This protocol describes a cell-based assay to measure the inhibition of SPT activity by quantifying its direct product, 3-KDS. Cultured cells are treated with an SPT inhibitor (e.g., Myriocin). Following treatment, total lipids are extracted from the cells. The lipid extract is then analyzed by LC-MS/MS, a highly sensitive and specific technique, to quantify the levels of 3-KDS. A reduction in 3-KDS levels in inhibitor-treated cells compared to vehicle-treated controls indicates successful target engagement and inhibition of the sphingolipid de novo synthesis pathway.
Signaling Pathway and Experimental Workflow
Sphingolipid De Novo Biosynthesis Pathway
The diagram below illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the role of SPT and the point of inhibition by SPT inhibitors.
Caption: De novo sphingolipid synthesis pathway in the ER.
Experimental Workflow for Monitoring 3-KDS
The following diagram outlines the major steps involved in the experimental procedure, from cell culture to data analysis.
Caption: Workflow for 3-KDS monitoring.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with SPT Inhibitor
This protocol is suitable for adherent cells such as Chinese Hamster Ovary (CHO) or HeLa cells.
Materials:
-
Adherent mammalian cell line (e.g., LY-B/cLCB1 CHO cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SPT inhibitor (e.g., Myriocin, ISP-1)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the SPT inhibitor (e.g., 10 mM Myriocin in DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the SPT inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 2, 6, 12, or 24 hours) to assess a time-course response. For dose-response experiments, a fixed time point (e.g., 24 hours) is typically used.
-
Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS per well to remove any residual medium. Proceed immediately to lipid extraction.
Protocol 2: Sphingolipid Extraction from Cultured Cells
This protocol is a modified Bligh-Dyer method suitable for extracting sphingolipids from cultured cells.
Materials:
-
Treated cells in 6-well plates
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Deionized water
-
Internal standard mix (e.g., C17-sphingolipid standards) in methanol
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing the internal standard mixture to each well. The use of stable isotope-labeled internal standards is crucial for accurate quantification by normalizing for variations in extraction efficiency and instrument response.
-
Cell Scraping: Scrape the cells from the well surface using a cell scraper and transfer the entire cell suspension/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Phase Separation:
-
Add 250 µL of chloroform to the tube and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for another minute.
-
Centrifuge the tubes at >3000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate). Vortex and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Quantification of this compound
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column is typically used for sphingolipid separation.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Mobile Phase: A gradient elution using solvents such as water with formic acid and ammonium formate (Solvent A) and acetonitrile/methanol with the same additives (Solvent B) is common.
Procedure:
-
Method Setup: Develop an LC-MS/MS method with specific Multiple Reaction Monitoring (MRM) transitions for 3-KDS and the internal standard.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of a 3-KDS standard into a representative matrix to establish the linear range of detection.
-
Sample Injection: Inject the reconstituted lipid extracts into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the established MRM method.
Data Presentation and Analysis
The primary outcome is the relative or absolute concentration of 3-KDS. Data should be normalized to the internal standard peak area and can be further normalized to total protein or cell number.
Example Data: Dose-Response of Myriocin on 3-KDS Levels
The following table summarizes representative data from a dose-response experiment where CHO cells were treated with the SPT inhibitor Myriocin for 24 hours. Levels of 3-KDS were quantified by LC-MS/MS. A study on yeast microsomes estimated the Ki of myriocin to be approximately 10 nM.
| Myriocin Concentration | 3-KDS Level (pmol/mg protein) | % Inhibition (Relative to Vehicle) |
| Vehicle (0 nM) | 15.2 ± 1.8 | 0% |
| 1 nM | 11.8 ± 1.5 | 22.4% |
| 10 nM | 6.5 ± 0.9 | 57.2% |
| 100 nM | 2.1 ± 0.4 | 86.2% |
| 1 µM | 0.8 ± 0.2 | 94.7% |
| Data are presented as mean ± standard deviation and are representative. |
Data Interpretation: A dose-dependent decrease in 3-KDS levels confirms the inhibitory activity of Myriocin on the SPT enzyme in a cellular context. Such data can be used to determine the IC50 value of the inhibitor, which represents the concentration required to achieve 50% inhibition of 3-KDS production. This value is a key parameter for characterizing the potency of novel SPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cultured Cells with Exogenous 3-Ketosphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of cultured cells with exogenous 3-Ketosphingosine (3-Keto-dihydrosphingosine or KSa). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this bioactive sphingolipid intermediate in a research setting.
Introduction
This compound is the initial product of the de novo sphingolipid biosynthesis pathway, formed by the condensation of serine and palmitoyl-CoA catalyzed by serine palmitoyltransferase (SPT).[1][2][3][4][5] While historically viewed as a transient intermediate, recent studies have demonstrated that exogenous administration of this compound can significantly impact cellular processes. It is metabolized to various downstream sphingolipids, leading to the accumulation of dihydrosphingolipids such as sphinganine (Sa), sphinganine-1-phosphate (SaP), and dihydroceramides (dhCer). This accumulation can trigger cellular responses including autophagy and apoptosis, making this compound a molecule of interest in cancer research and for studying sphingolipid metabolism.
Mechanism of Action
Exogenously supplied this compound is readily taken up by cultured cells and enters the sphingolipid metabolic pathway. It is rapidly reduced by 3-ketosphinganine reductase (KSR) to form sphinganine. Sphinganine is then acylated by ceramide synthases (CerS) to produce dihydroceramide. The accumulation of these dihydrosphingolipids is a key consequence of treatment and is believed to mediate many of the observed cellular effects. Notably, this compound treatment has been shown to induce autophagy at earlier time points, followed by apoptosis at later stages in some cancer cell lines.
Data Presentation
The following tables summarize quantitative data from studies utilizing exogenous this compound in cultured cancer cell lines.
Table 1: Cytotoxicity of this compound (d2KSa) in Human Cancer Cell Lines
| Cell Line | CC50 (24h) (µM) | CC25 (24h) (µM) |
| T98G (Glioblastoma) | 26.9 (± 4.2) | 16.9 (± 7.6) |
| U87MG (Glioblastoma) | 29.9 (± 9.1) | 15.0 (± 4.9) |
Data from Ordoñez et al. (2016) using a deuterated analog of this compound (d2KSa).
Table 2: Treatment Conditions for Inducing Cellular Effects with this compound (d2KSa) in HGC27 Gastric Cancer Cells
| Effect | Concentration (µM) | Incubation Time |
| Autophagy Induction | 12 | 6 hours |
| Apoptosis Induction | 12 | 24 hours |
Data from Ordoñez et al. (2016).
Experimental Protocols
Preparation of this compound for Cell Culture
Due to the lipophilic nature of this compound, proper solubilization is critical for its effective delivery to cultured cells.
Materials:
-
This compound (powder)
-
Ethanol (absolute, sterile)
-
Dodecane (sterile)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in an ethanol:dodecane (98:2 v/v) mixture.
-
Vortex thoroughly to ensure complete dissolution.
-
For treating cells, dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration.
-
It is recommended to perform a vehicle control using the same concentration of the ethanol:dodecane mixture in the culture medium.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cultured cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cultured cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
After treatment, collect both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
The following diagrams illustrate the key metabolic pathway and experimental workflows associated with this compound treatment.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of 3-Ketosphingosine using Thin-Layer Chromatography
Application Notes and Protocols for High-Throughput Screening of 3-Ketosphingosine Synthesis Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing modulators of 3-ketosphingosine synthesis, the initial and rate-limiting step in the de novo sphingolipid biosynthesis pathway. The primary enzymatic target is Serine Palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound. Dysregulation of this pathway is implicated in numerous diseases, making SPT a critical target for therapeutic intervention.
Introduction to this compound Synthesis and its Importance
Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and function as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The de novo synthesis of all sphingolipids begins with the formation of this compound. Due to its pivotal role, the modulation of this compound synthesis presents a promising strategy for the development of novel therapeutics for various conditions, including metabolic disorders, neurodegenerative diseases, and cancer. High-throughput screening (HTS) offers a rapid and efficient approach to identify small molecule modulators of this crucial biological process.
Signaling Pathway of de novo Sphingolipid Biosynthesis
The synthesis of this compound is the committed step in the complex sphingolipid metabolic network. Understanding this pathway is essential for designing and interpreting screening assays.
Caption: De novo sphingolipid biosynthesis pathway in the ER.
High-Throughput Screening Workflow
A typical HTS campaign to identify modulators of this compound synthesis involves several stages, from primary screening to lead optimization.
Caption: High-throughput screening cascade for SPT modulators.
Quantitative Data of Known SPT Modulators
The following table summarizes the inhibitory activities of known SPT modulators. It is important to note that assay conditions can significantly influence these values.
| Compound | Type of Inhibition | Potency (IC50 or k_inact/K_I) | Organism/System | Reference |
| Myriocin (ISP-1) | Potent, reversible | pM to low nM range | Mammalian cells | [1] |
| Sulfamisterin | Reversible | 3 nM | CHO cell-free lysate | |
| Sphingofungin B | Potent, reversible | Not explicitly quantified | Fungi, Mammalian cells | |
| L-Cycloserine | Irreversible (time-dependent) | k_inact/K_I = 0.83 M⁻¹s⁻¹ | Sphingomonas paucimobilis | |
| β-Chloro-L-alanine | Irreversible | Not explicitly quantified | Mammalian cells |
Experimental Protocols
Protocol 1: In Vitro High-Throughput Screening Assay for SPT Activity (Radiometric)
This protocol is adapted for a high-throughput format to screen for inhibitors of SPT using a radiometric readout.
Materials:
-
Enzyme Source: Microsomal fractions or total cell lysates from cells overexpressing SPT.
-
Substrates: Palmitoyl-CoA and L-[³H]serine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 2.5 mM EDTA.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Stop Solution: Chloroform/Methanol (2:1, v/v).
-
Scintillation Cocktail.
-
384-well plates.
-
Liquid handling robotics.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., Myriocin as a positive control, DMSO as a negative control) into 384-well plates using an acoustic dispenser or pin tool.
-
Enzyme Preparation: Prepare a master mix of the enzyme source in assay buffer.
-
Enzyme Addition: Dispense the enzyme master mix into the compound-containing plates.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate master mix containing Palmitoyl-CoA, L-[³H]serine, and PLP in assay buffer. Add the substrate mix to the plates to start the reaction.
-
Incubation: Incubate the reaction plates at 37°C for 30-60 minutes.
-
Reaction Termination: Add the stop solution to each well to terminate the reaction and extract the lipid products.
-
Phase Separation: Centrifuge the plates to separate the aqueous and organic phases.
-
Detection: Transfer an aliquot of the organic phase (containing the radiolabeled this compound) to a new plate containing scintillation cocktail.
-
Data Acquisition: Read the plates in a microplate scintillation counter.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.
Protocol 2: Cell-Based Assay for this compound Synthesis using LC-MS/MS
This protocol describes a more physiologically relevant cell-based assay to measure the inhibition of this compound synthesis.
Materials:
-
Cell Line: A suitable cell line, such as HEK293T or CHO cells.
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with FBS.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Stable Isotope-labeled Precursor: L-[¹³C₃,¹⁵N]serine.
-
Lysis Buffer: Methanol/water (1:1, v/v) with an internal standard (e.g., C17-sphinganine).
-
96-well cell culture plates.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with test compounds at various concentrations for a predetermined time (e.g., 2-4 hours).
-
Metabolic Labeling: Replace the medium with fresh medium containing L-[¹³C₃,¹⁵N]serine and the test compounds. Incubate for 1-2 hours.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing the internal standard to each well.
-
Scrape the cells and transfer the lysate to a new 96-well plate.
-
-
Sample Processing:
-
Vortex the plate and centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a gradient elution to separate the lipids.
-
Detect the labeled this compound and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of labeled this compound to the internal standard.
-
Normalize the data to vehicle-treated controls to determine the percent inhibition.
-
Logical Relationship of Screening Assays
The screening process follows a logical progression from high-throughput primary screens to more detailed secondary and mechanistic studies.
Caption: Logical flow of a hit-to-lead campaign.
References
Application Notes and Protocols for the Detection of 3-Ketosphingosine in Plasma and Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphingosine, also known as 3-ketosphinganine or 3-oxosphinganine, is a critical intermediate in the de novo biosynthesis of sphingolipids. This pathway is fundamental to the synthesis of complex sphingolipids such as ceramides, sphingomyelins, and gangliosides, which are essential components of cellular membranes and play crucial roles in signal transduction. The concentration of this compound is tightly regulated, as its accumulation can be cytotoxic. Monitoring the levels of this compound in plasma or serum can provide valuable insights into the activity of the de novo sphingolipid synthesis pathway and its potential dysregulation in various disease states, including metabolic disorders, neurodegenerative diseases, and cancer.
These application notes provide detailed protocols for the sensitive and specific detection of this compound in human plasma and serum, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard for this application. Information on alternative methods is also discussed.
Methods for Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, even at low physiological concentrations. The method involves the extraction of lipids from the plasma or serum sample, followed by chromatographic separation and detection by a mass spectrometer.
Key Advantages of LC-MS/MS:
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of this compound based on its unique parent and fragment ion masses.
-
High Sensitivity: Capable of detecting picomolar to nanomolar concentrations.
-
Multiplexing: Allows for the simultaneous quantification of other sphingolipids in the same analytical run.
Quantitative Data Summary
Due to its transient nature and rapid conversion to sphinganine, the physiological concentrations of this compound in the plasma of healthy individuals are typically very low and often below the detection limits of many assays. However, in certain pathological conditions, such as in patients with mutations in the 3-ketosphinganine reductase (KDSR) gene, plasma levels of 3-ketosphinganine can be highly elevated[1].
For context, the table below provides reported concentration ranges for other key sphingolipids in healthy human plasma/serum, which can be measured alongside this compound in a multiplexed LC-MS/MS assay.
| Analyte | Sample Type | Concentration Range | Reference |
| Sphingosine (Sph) | Serum/Plasma | ~0.005% of total sphingolipids | [2] |
| Dihydrosphingosine (dhSph) | Serum/Plasma | ~0.005% of total sphingolipids | [2] |
| Sphingosine-1-Phosphate (S1P) | Serum | 0.68 µM | [2] |
| Sphingosine-1-Phosphate (S1P) | Plasma | 0.32 µM | [2] |
| Ceramide (Cer) | Serum/Plasma | ~2.8% of total sphingolipids | |
| Sphingomyelin (SM) | Serum/Plasma | ~87.7% of total sphingolipids |
Note: The concentration of this compound is expected to be significantly lower than these analytes in healthy individuals.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is adapted from established methods for sphingolipid analysis.
Materials:
-
Human plasma or serum collected in K2-EDTA tubes
-
Internal Standard (IS): C17-3-Ketosphingosine (or other suitable odd-chain lipid standard)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase LC column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation (Lipid Extraction):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 1 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 50% B, 1-5 min: linear gradient to 99% B, 5-7 min: hold at 99% B, 7.1-9 min: return to 50% B and re-equilibrate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | This compound: m/z 300.3 → 270.3 |
| Internal Standard | Dependent on the specific IS used |
| Collision Energy | Optimization required for the specific instrument |
| Dwell Time | 50-100 ms |
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.
Expected Results:
-
In healthy individuals, the concentration of this compound is expected to be very low, potentially near or below the lower limit of quantification of the assay.
-
Elevated levels may be indicative of a metabolic block in the de novo sphingolipid pathway, for instance, due to genetic defects in the KDSR enzyme.
Signaling Pathways and Experimental Workflows
De Novo Sphingolipid Biosynthesis Pathway
Caption: The de novo sphingolipid biosynthesis pathway, starting from serine and palmitoyl-CoA.
LC-MS/MS Experimental Workflow for this compound Detection
Caption: A streamlined workflow for the quantification of this compound from plasma or serum.
References
- 1. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Metabolic Pathway Dynamics Using 3-Ketosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketosphingosine, also known as 3-ketodihydrosphingosine or 3-ketosphinganine, is a critical intermediate in the de novo biosynthesis of sphingolipids.[1][2][3] This pathway is fundamental for the synthesis of essential cellular components like ceramides, sphingomyelins, and complex glycosphingolipids, which play crucial roles in membrane structure, cell signaling, proliferation, and apoptosis.[4][5] The dynamic regulation of sphingolipid metabolism is vital for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders.
The strategic use of this compound and its labeled analogs as metabolic probes provides a powerful tool to investigate the kinetics and regulation of the sphingolipid pathway. By introducing exogenous this compound, researchers can trace its incorporation into downstream sphingolipids, uncover pathway bottlenecks, and identify potential targets for therapeutic intervention. Furthermore, studying the cellular responses to this compound, such as the induction of autophagy, offers insights into the intricate connections between metabolic pathways and other cellular processes.
These application notes provide a comprehensive guide for utilizing this compound to study metabolic pathway dynamics, including detailed experimental protocols and data interpretation guidelines.
Key Applications
-
Tracing Metabolic Flux: Labeled isotopes of this compound, such as deuterated this compound (d2KSa), can be used to follow the metabolic fate of this intermediate through the sphingolipid pathway.
-
Identifying Enzyme Activity: By monitoring the conversion of this compound to its downstream metabolites, the activity of enzymes such as 3-ketosphinganine reductase and ceramide synthases can be indirectly assessed.
-
Investigating Pathway Regulation: Observing the changes in sphingolipid profiles in response to cellular stimuli or drug treatment in the presence of exogenous this compound can reveal regulatory mechanisms.
-
Probing Cellular Responses: The application of this compound can be used to study downstream cellular events, such as the induction of autophagy, which has been linked to the accumulation of dihydro-sphingolipids.
-
Drug Discovery and Target Validation: Identifying compounds that alter the metabolism of this compound can lead to the discovery of new drugs targeting the sphingolipid pathway for diseases like cancer.
Data Presentation
Quantitative Analysis of Sphingolipid Profile Changes
The following table summarizes the changes in sphingolipid levels in HGC27 cancer cells after treatment with 5 µM this compound (KSa) over a 24-hour period. This data illustrates how exogenous this compound is metabolized, leading to a significant accumulation of various dihydrosphingolipids.
| Sphingolipid Species | Time Point | Concentration (pmol/mg protein) | Fold Change vs. Control |
| Sphinganine (Sa) | 3 h | ~1800 | ~180 |
| 6 h | ~1200 | ~120 | |
| 16 h | ~600 | ~60 | |
| 24 h | ~400 | ~40 | |
| Sphinganine-1-phosphate (SaP) | 3 h | ~450 | ~90 |
| 6 h | ~300 | ~60 | |
| 16 h | ~150 | ~30 | |
| 24 h | ~100 | ~20 | |
| Dihydroceramides (dhCer) | 3 h | ~3000 | ~3 |
| 6 h | ~3500 | ~3.5 | |
| 16 h | ~2500 | ~2.5 | |
| 24 h | ~2000 | ~2 | |
| Dihydrosphingomyelin (dhSM) | 3 h | ~1500 | ~1.5 |
| 6 h | ~2000 | ~2 | |
| 16 h | ~4000 | ~4 | |
| 24 h | ~3500 | ~3.5 |
Data is approximated from graphical representations in Ordóñez et al., Mol. BioSyst., 2016.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to study its metabolic fate.
Materials:
-
Cancer cell lines (e.g., HGC27, T98G, U87MG)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (KSa) or deuterated this compound (d2KSa) stock solution (e.g., 10 mM in ethanol)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^5 cells/mL). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of KSa or d2KSa (e.g., 5 µM). A vehicle control (e.g., ethanol) should be run in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 16, 24 hours).
-
Cell Harvesting:
-
For lipid analysis, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS and store at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
This protocol outlines a common method for extracting sphingolipids from cultured cells.
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Chloroform
-
0.5 N NH4OH
-
Internal standards for mass spectrometry (e.g., C17-sphingosine)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a suitable volume of water.
-
Solvent Addition: Add internal standards to the cell suspension.
-
Add 2 mL of 0.5 N NH4OH to stop enzymatic reactions.
-
Add 2.5 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Washing: Wash the organic phase twice with 5 mL of water to remove polar contaminants.
-
Drying: Evaporate the organic solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase B).
Protocol 3: HPLC-ESI-MS/MS Analysis of Sphingolipids
This protocol provides a general framework for the quantitative analysis of this compound and other sphingolipids using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)
-
Mobile Phase A: 2% formic acid and 2 mM ammonium formate in water
-
Mobile Phase B: 2% formic acid and 1 mM ammonium formate in methanol
-
Gradient: 50-98% Mobile Phase B over a defined time course.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
This compound (3KDS): 300.2 -> 270.3
-
Dihydrosphingosine (DHS): 302.3 -> 284.3
-
Deuterated 3KDS (d2KSa): 302.2 -> 270.3
-
Deuterated DHS (d2Sa): 304.3 -> 286.3
-
C17-Sphingosine (Internal Standard): 286.2 -> 268.2
-
Data Analysis:
-
Quantify the amount of each sphingolipid species by comparing the peak area of the analyte to the peak area of the internal standard.
-
Generate calibration curves using synthetic standards to determine the absolute concentration of each analyte.
Visualization of Pathways and Workflows
Caption: De novo sphingolipid biosynthesis pathway highlighting the central role of this compound.
Caption: Experimental workflow for studying metabolic dynamics using this compound.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ketosphingosine Recovery During Lipid Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-Ketosphingosine during lipid extraction experiments.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and why is its recovery challenging?
A1: this compound (3-KDS) is a crucial intermediate in the de novo biosynthesis of all sphingolipids. Its recovery can be challenging due to its transient nature, low cellular abundance compared to other lipids, and potential instability under certain extraction conditions.
Q2: Which are the most common lipid extraction methods for sphingolipids?
A2: The most widely used methods are the Bligh and Dyer and the Folch methods.[1] Both utilize a chloroform and methanol solvent system to partition lipids from aqueous cellular components. Modifications to these methods are often employed to improve the recovery of specific lipid classes.
Q3: What is the main difference between the Bligh and Dyer and Folch methods?
A3: The primary differences lie in the initial solvent-to-sample ratio and the final ratio of chloroform:methanol:water. The Folch method typically uses a larger volume of solvent (20:1 solvent-to-tissue weight) compared to the Bligh and Dyer method.[2]
Q4: Can I use the same extraction protocol for yeast and mammalian cells?
A4: While the principles are similar, protocols may need to be optimized for different cell types. For instance, yeast cells require a robust cell disruption step (e.g., bead beating) to break their cell wall before lipid extraction.
Q5: How does pH affect this compound stability and recovery?
A5: While specific data on this compound is limited, the stability of many lipids can be influenced by pH. Extreme acidic or alkaline conditions can potentially lead to degradation. Mildly acidic or neutral conditions are generally preferred for the extraction of most sphingolipids.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low or No Detectable this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | For yeast or other organisms with cell walls, ensure complete cell disruption. Visually inspect a small aliquot under a microscope to confirm lysis. If necessary, increase the duration or intensity of bead beating or sonication. |
| Degradation of this compound | This compound can be unstable. Work quickly and keep samples on ice at all times.[3] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation. |
| Suboptimal Solvent Ratios | The ratio of chloroform to methanol is critical for efficient extraction. Ensure accurate preparation of the solvent mixtures as specified in the protocol. For complex matrices, optimization of the solvent ratio may be necessary. |
| Insufficient Phase Separation | After adding water or an aqueous salt solution, ensure complete separation of the organic and aqueous phases by adequate centrifugation. Incomplete separation can lead to loss of lipid into the aqueous phase. |
| Loss during Solvent Evaporation | When drying the lipid extract, avoid excessive heat, which can degrade lipids. Use a gentle stream of nitrogen and moderate temperatures. |
Issue 2: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure that each sample is homogenized to the same degree. Inconsistent homogenization can lead to variability in the amount of lipid extracted. |
| Variable Pipetting of Solvents | Use calibrated pipettes and exercise care when adding solvents to ensure consistent ratios in all samples. |
| Incomplete Transfer of the Organic Phase | When collecting the lower organic phase, be careful not to aspirate any of the upper aqueous phase or the protein interface. It is often better to leave a small amount of the organic phase behind to ensure purity. |
| Precipitation of Lipids | After extraction and drying, ensure that the lipid pellet is fully redissolved in the appropriate solvent for analysis. Sonication can aid in redissolving the lipids. |
Quantitative Data Summary
While precise recovery percentages for this compound are not widely published, the following table provides a qualitative comparison of common extraction methods for general sphingolipid recovery. The efficiency of these methods for this compound is expected to follow similar trends.
| Extraction Method | Reported Efficiency for Sphingolipids | Advantages | Disadvantages |
| Folch Method | Generally high recovery for a broad range of lipids.[2] | Well-established and widely used. Effective for a variety of sample types. | Requires a large volume of solvent.[2] |
| Bligh & Dyer Method | Good recovery, particularly for less complex lipid mixtures. | Requires less solvent than the Folch method. | May have lower recovery for samples with high lipid content (>2%). |
| Matyash (MTBE) Method | Comparable to Folch and Bligh & Dyer for many lipid classes. | Avoids the use of chloroform, which is a hazardous solvent. | May show lower recovery for certain polar lipid classes. |
Experimental Protocols
Protocol 1: Lipid Extraction from Yeast Cells (Adapted for this compound)
This protocol is based on methods that have been successfully used to quantify 3-ketodihydrosphingosine (a related compound) from yeast.
Materials:
-
Yeast cell pellet
-
Extraction Buffer: 65% isopropanol, 13% diethyl ether, 26% pyridine, 0.13% ammonium hydroxide
-
Glass beads (0.5 mm diameter)
-
Chloroform
-
Methanol
-
0.5 N Ammonium Hydroxide (NH₄OH)
-
Internal Standard (e.g., C17-sphingosine)
Procedure:
-
To a yeast cell pellet (from ~2–4 × 10⁸ cells), add a known amount of internal standard.
-
Resuspend the pellet in 1 mL of Extraction Buffer.
-
Add approximately 300 µL of glass beads.
-
Disrupt the cells using a bead beater for 3 minutes.
-
Incubate the suspension at 65°C for 15 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to pellet the cell debris.
-
Collect the supernatant.
-
Re-extract the pellet with another 1 mL of Extraction Buffer and centrifuge again.
-
Combine the supernatants from both extractions.
-
To stop enzymatic reactions for in vitro assays, add 2 mL of 0.5 N NH₄OH.
-
Add 2.5 mL of chloroform:methanol (2:1, v/v) and vortex vigorously.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Wash the organic phase twice with 5 mL of water.
-
Dry the final organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for analysis (e.g., mobile phase for LC-MS).
Protocol 2: General Lipid Extraction from Mammalian Cells using a Modified Folch Method
This protocol is a standard method for extracting lipids from cultured mammalian cells.
Materials:
-
Mammalian cell pellet (e.g., 1-10 million cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
0.9% NaCl solution, ice-cold
-
Internal Standard (e.g., C17-sphingosine)
Procedure:
-
Wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. Repeat the wash step.
-
Add a known amount of internal standard to the cell pellet.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) to the cell pellet.
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Add 0.4 mL of ice-cold 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your downstream analysis.
Visualizations
Caption: De novo sphingolipid biosynthesis pathway highlighting the central role of this compound.
Caption: General workflow for lipid extraction from biological samples.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Ketosphingosine Analysis
Welcome to the technical support center for the analysis of 3-Ketosphingosine (3KDS) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound by LC-MS/MS?
A1: Researchers often face challenges with low signal intensity, poor peak shape, and variability in quantification. Low signal intensity can be due to the inherently low abundance of 3KDS in biological samples, inefficient extraction, or suboptimal instrument parameters. Poor peak shape, such as tailing or fronting, can result from interactions with the analytical column or improper mobile phase composition. Variability in quantification is often linked to matrix effects and the stability of the analyte during sample preparation and storage.
Q2: How can I improve the signal intensity of my this compound measurement?
A2: To enhance signal intensity, consider the following:
-
Sample Preparation: Employ a lipid extraction method optimized for sphingolipids, such as a modified Bligh-Dyer or Folch extraction, to ensure efficient recovery.
-
Chromatography: Use a high-quality C18 column and optimize the mobile phase. The addition of a small amount of formic acid (e.g., 0.1-0.2%) can improve peak shape and ionization efficiency for basic compounds like sphingosines.
-
Mass Spectrometry: Fine-tune ion source parameters, such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature, for optimal ionization of 3KDS. Additionally, optimize the collision energy for the specific MRM transition to maximize fragment ion intensity.
Q3: What are the recommended storage conditions for this compound samples and standards?
A3: Due to the potential for degradation, it is crucial to handle and store this compound samples and standards properly. Solid standards should be stored at -20°C or lower.[1] Once dissolved, stock solutions should be stored in tightly sealed vials at -20°C, preferably in aliquots to minimize freeze-thaw cycles.[1] For biological extracts, it is recommended to store them at -80°C to maintain stability.[2] When preparing samples, keep them on ice to minimize enzymatic degradation.[2]
Q4: Is derivatization necessary for this compound analysis?
A4: While not always necessary, derivatization can be employed to improve chromatographic retention and enhance ionization efficiency, particularly for challenging matrices or when high sensitivity is required. However, direct analysis by modern sensitive LC-MS/MS systems is often sufficient.[3] If considering derivatization, it is important to carefully validate the reaction for efficiency and potential side products.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound analysis in a question-and-answer format.
Signal and Peak Shape Issues
Problem: I am observing a weak or no signal for this compound.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Ensure your lipid extraction protocol is suitable for polar sphingolipids. A single-phase butanol extraction has shown good recoveries for a range of sphingolipids.
-
-
Possible Cause 2: Suboptimal Ion Source Parameters.
-
Solution: Systematically optimize ion source parameters, including spray voltage, capillary temperature, and gas flow rates, using a this compound standard. Optimal conditions can vary significantly between instruments.
-
-
Possible Cause 3: Incorrect MRM Transition or Collision Energy.
-
Solution: Verify the precursor and product ion m/z values for this compound. The most common transition is m/z 300.3 → 270.3. Optimize the collision energy for this transition on your specific instrument to maximize the product ion signal.
-
-
Possible Cause 4: Analyte Degradation.
-
Solution: this compound can be unstable. Ensure samples are processed quickly and at low temperatures. Store extracts at -80°C and minimize freeze-thaw cycles.
-
Problem: My this compound peak is tailing or showing poor shape.
-
Possible Cause 1: Active Sites on the LC Column.
-
Solution: Use a column with low silanol activity or a column specifically designed for lipid analysis. The addition of 0.1-0.2% formic acid to the mobile phase can help to protonate the analyte and improve peak shape.
-
-
Possible Cause 2: Column Contamination.
-
Solution: Flush the column with a strong solvent wash. If the problem persists, consider replacing the column.
-
-
Possible Cause 3: Sample Overload.
-
Solution: Dilute the sample and reinject. Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
-
Quantification and Reproducibility Issues
Problem: I am seeing high variability in my quantitative results.
-
Possible Cause 1: Matrix Effects.
-
Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a common issue in complex samples. The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to correct for matrix effects. If a labeled standard is not available, a structurally similar analog not present in the sample can be used.
-
-
Possible Cause 2: Inconsistent Sample Preparation.
-
Solution: Ensure that all samples, standards, and quality controls are treated identically throughout the entire sample preparation workflow. This includes consistent timing for extraction and evaporation steps.
-
-
Possible Cause 3: In-source Fragmentation.
-
Solution: High source temperatures or voltages can cause the this compound precursor ion to fragment before it reaches the mass analyzer, leading to a lower and more variable signal. Systematically reduce source temperatures and voltages to minimize in-source fragmentation.
-
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
The following table summarizes typical starting parameters for this compound analysis on various mass spectrometry platforms. Note: These are starting points and should be optimized for your specific instrument and application.
| Parameter | Thermo Fisher Q Exactive HF | Thermo Fisher TSQ Quantis | Agilent System (General) | Sciex Triple Quad/QTRAP (General) | Waters Xevo TQ-S (General) |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 298.27 (for alkyne derivative) | 298.27 (for alkyne derivative) | 300.3 | 300.3 | 300.3 |
| Product Ion (m/z) | - | 60.05 (for alkyne derivative) | 270.3 | 270.3 | 270.3 |
| Collision Energy (V) | - | 30 (for alkyne derivative) | Instrument Dependent | Instrument Dependent | Instrument Dependent |
| Spray Voltage (kV) | 3.5 | Instrument Dependent | Instrument Dependent | ~4.5 - 5.5 | ~3.0 |
| Capillary Temp (°C) | 380 | Instrument Dependent | Instrument Dependent | ~400 - 500 | ~150 |
| Sheath Gas (Arb) | 60 | Instrument Dependent | Instrument Dependent | ~40 - 60 | Instrument Dependent |
| Auxiliary Gas (Arb) | 20 | Instrument Dependent | Instrument Dependent | ~40 - 60 | Instrument Dependent |
| Declustering Potential (V) | - | - | Instrument Dependent | Instrument Dependent | Instrument Dependent |
| Cone Voltage (V) | - | - | - | Instrument Dependent | ~20 - 40 |
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound from biological samples.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of sample (e.g., cell lysate, plasma), add an appropriate internal standard (e.g., this compound-d3).
-
Perform a single-phase extraction by adding 1 mL of butanol/methanol (1:1, v/v).
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Set up the mass spectrometer with the optimized parameters for your instrument (refer to the table above as a starting point).
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the transition m/z 300.3 → 270.3 for this compound.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound analysis.
Caption: De novo sphingolipid biosynthesis pathway showing the formation of this compound.
Caption: A logical workflow for troubleshooting low signal intensity in this compound analysis.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
potential instability of 3-Ketosphingosine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ketosphingosine (3-KS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of 3-KS during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-KS) and why is it important?
This compound is a crucial but transient intermediate in the de novo biosynthesis of sphingolipids. This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine).[1] 3-ketosphinganine is then rapidly reduced to sphinganine, which serves as the backbone for the synthesis of complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids. These complex lipids are integral components of cell membranes and are involved in critical signaling pathways that regulate cell growth, differentiation, and apoptosis.
Q2: Why is this compound considered unstable?
The instability of this compound is inherent to its chemical structure. It is a β-hydroxy ketone and an enone, which makes it susceptible to degradation through several pathways:
-
Dehydration: Under acidic or basic conditions, and particularly with heat, the β-hydroxy group can be easily eliminated, leading to the formation of a more stable conjugated α,β-unsaturated ketone.[2]
-
Reduction: The ketone group can be readily reduced, both enzymatically within the cell by 3-ketosphinganine reductase and potentially by reducing agents present during sample preparation.[1]
-
Retro-Aldol Reaction: The β-hydroxy ketone moiety can undergo a retro-aldol cleavage, breaking the carbon-carbon bond and leading to smaller, non-sphingolipid molecules.
Q3: What are the primary signs of 3-KS degradation in my samples?
The most common indicators of 3-KS degradation during analysis, particularly with LC-MS/MS, include:
-
Lower than expected or undetectable levels of 3-KS.
-
The appearance of unexpected peaks in your chromatogram that may correspond to degradation products.
-
Poor reproducibility of quantitative results between replicate samples.
Q4: Can I use standard lipid extraction protocols for this compound?
Standard lipid extraction protocols, such as the Bligh-Dyer or Folch methods, can be a starting point but may require modification to preserve 3-KS. The acidic or basic conditions and elevated temperatures sometimes used in these protocols can promote the degradation of this unstable intermediate. It is crucial to maintain a neutral pH and low temperatures throughout the extraction process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No 3-KS Signal | Degradation during sample storage: 3-KS is unstable at room temperature and even at -20°C for extended periods. | Immediate Processing and Deep Freezing: Process samples immediately after collection. If storage is necessary, snap-freeze samples in liquid nitrogen and store them at -80°C. |
| Degradation during extraction: Use of acidic or basic conditions, or elevated temperatures during extraction can lead to rapid degradation. | Modified Extraction Protocol: Employ a neutral pH extraction method at low temperatures. Avoid strong acids or bases and any heating steps. Consider a single-phase extraction with a mixture of methanol and chloroform at 4°C. | |
| Inefficient extraction: 3-KS may not be efficiently extracted with solvents used for more non-polar lipids. | Solvent System Optimization: A single-phase extraction using a methanol/chloroform mixture (2:1, v/v) can be effective for a broad range of sphingolipids.[3] | |
| Poor Reproducibility | Inconsistent sample handling: Minor variations in temperature, pH, or time during sample preparation can lead to variable degradation. | Standardize Protocols: Ensure all samples are processed under identical conditions. Use pre-chilled solvents and keep samples on ice whenever possible. |
| Matrix effects in LC-MS/MS: Co-eluting compounds can suppress or enhance the ionization of 3-KS, leading to inconsistent quantification. | Chromatographic Optimization: Develop a robust LC method with a gradient that effectively separates 3-KS from other interfering lipids. The use of a C18 column with a methanol gradient in the presence of ammonium formate has been shown to be effective for similar compounds.[4] | |
| Presence of Unexpected Peaks | Degradation products: The observed peaks may be the result of dehydration or other degradation reactions of 3-KS. | MS/MS Fragmentation Analysis: Analyze the fragmentation pattern of the unexpected peaks to identify potential degradation products. For example, a peak with a mass corresponding to the loss of water from 3-KS is a strong indicator of dehydration. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Cultured Cells
This protocol is designed to minimize the degradation of 3-KS by maintaining low temperatures and neutral pH.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Immediately add ice-cold methanol to the cells to quench enzymatic activity.
-
Cell Lysis and Lipid Extraction:
-
Scrape the cells in the methanol and transfer to a glass tube.
-
Add ice-cold chloroform to achieve a final solvent ratio of methanol:chloroform (2:1, v/v).
-
Vortex vigorously for 2 minutes at 4°C.
-
-
Phase Separation:
-
Add ice-cold water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This method is adapted from a protocol for the analysis of 3-ketodihydrosphingosine and is suitable for the quantification of 3-KS.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 3-KS. The exact masses will depend on the specific acyl chain length.
-
Collision Energy: Optimize the collision energy to achieve the most abundant and stable fragment ion.
-
Visualizations
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Caption: Optimized Workflow for this compound Analysis.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference from other lipids in 3-Ketosphingosine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-Ketosphingosine, with a focus on minimizing interference from other lipids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: The most prevalent and sensitive method for the quantification of this compound (also known as 3-ketodihydrosphingosine or 3KDS) is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity and allows for the separation of this compound from structurally similar lipids, which is crucial for accurate quantification.
Q2: What are the primary sources of interference in this compound quantification?
A2: The primary sources of interference include:
-
Isobaric and Isomeric Lipids: The most significant interference comes from its downstream metabolic product, dihydrosphingosine (DHS), which has a very similar structure.[1] Other sphingoid bases and their metabolites can also interfere.
-
Phospholipids: Abundant phospholipids in biological samples can cause ion suppression in the mass spectrometer, leading to an underestimation of the this compound concentration.[2]
-
Matrix Effects: Other components of the biological matrix (e.g., salts, proteins) can also interfere with ionization and affect the accuracy of quantification.
Q3: How can I minimize interference from dihydrosphingosine (DHS)?
A3: Chromatographic separation is key. Utilizing a suitable HPLC column, such as a C18 reversed-phase column, with an optimized gradient elution can effectively separate this compound from DHS.[1] Monitoring specific precursor and product ion transitions for each molecule in the mass spectrometer further ensures specificity.
Q4: What is the stability of this compound in samples and extracts?
A4: While specific stability data for this compound is not extensively documented, as a ketone, it is potentially susceptible to degradation. It is crucial to minimize the time between sample collection and extraction and to store samples and extracts at -80°C to prevent potential degradation. Under normal conditions, it is considered a transient intermediate in the de novo sphingolipid biosynthesis pathway.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the chosen extraction method is suitable for polar sphingoid bases. A single-phase extraction using a mixture of methanol and chloroform is often effective.[2] Consider comparing different extraction protocols to optimize recovery for your specific sample type. |
| Analyte Degradation | This compound is an intermediate and may be unstable. Process samples quickly on ice and store extracts at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion transitions, collision energy, and other MS parameters using a pure this compound standard. |
| Ion Suppression | High concentrations of co-eluting lipids, especially phospholipids, can suppress the this compound signal. Improve chromatographic separation to better resolve this compound from the bulk of other lipids. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound, which is a basic compound. The addition of a small amount of formic acid to the mobile phase can improve peak shape. |
| Sample Overload | Dilute the sample and re-inject. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Co-elution with Interfering Compounds | Optimize the HPLC gradient to achieve better separation from interfering lipids. |
High Background or Interference Peaks
| Potential Cause | Troubleshooting Steps |
| Contamination from Solvents or Labware | Use high-purity solvents and thoroughly clean all glassware and plasticware. Run solvent blanks to identify sources of contamination. |
| Isotopic Interference from Dihydrosphingosine (DHS) | The [M+2] isotope of sphingosine can interfere with the quantification of sphinganine (DHS). While this compound has a different mass, it is crucial to have adequate chromatographic separation to prevent any potential isotopic overlap issues with other sphingoid bases. |
| In-source Fragmentation | Other lipids may fragment in the ion source of the mass spectrometer, producing ions with the same mass-to-charge ratio as this compound or its fragments. Optimize source conditions to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Lipid Extraction for this compound Analysis
This protocol is adapted from methods optimized for sphingoid base analysis.
Materials:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Internal Standard (e.g., C17-3-Ketosphingosine)
-
Sample (e.g., cell pellet, tissue homogenate)
Procedure:
-
To your sample, add a known amount of the internal standard.
-
Add a mixture of methanol and chloroform (2:1, v/v).
-
Vortex the sample vigorously for 2 minutes.
-
Incubate the sample at 48°C for 1 hour.
-
Centrifuge the sample to pellet any debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Quantification of this compound
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the precursor ion (e.g., m/z 300.3) to a specific product ion (e.g., m/z 282.3).
-
Internal Standard (C17-3-Ketosphingosine): Monitor the appropriate precursor to product ion transition.
-
-
Optimize collision energy for each transition to achieve maximum signal intensity.
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Method Recoveries for Sphingolipids
| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | MTBE Method Recovery (%) |
| Sphingomyelin | 85-105 | 80-100 | 90-110 |
| Ceramides | 90-110 | 85-105 | 85-105 |
| Sphingosine | 74-95 | 70-90 | 75-95 |
| This compound | Expected to be similar to Sphingosine | Expected to be similar to Sphingosine | Expected to be similar to Sphingosine |
Note: The recovery of this compound is expected to be similar to other sphingoid bases like sphingosine. The actual recovery can vary depending on the specific sample matrix and protocol modifications.
Visualizations
De Novo Sphingolipid Biosynthesis Pathway
Caption: De novo sphingolipid biosynthesis pathway highlighting the formation of this compound.
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Serine Palmitoyltransferase (SPT) Enzymatic Assay: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the serine palmitoyltransferase (SPT) enzymatic assay. The information is tailored for researchers, scientists, and drug development professionals to help navigate common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the serine palmitoyltransferase (SPT) enzymatic assay?
A1: The SPT enzymatic assay measures the activity of the serine palmitoyltransferase enzyme, which catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. This reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS).[1][2] Assay readout is typically achieved by monitoring the incorporation of a labeled substrate (e.g., radiolabeled L-serine) into the lipid product or by detecting the 3KDS product using methods like high-performance liquid chromatography (HPLC).[1][2]
Q2: What are the different methods available to measure SPT activity?
A2: There are three primary methods for measuring SPT activity:
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Radioactive Assay: This is a classic method that uses radiolabeled L-serine (e.g., [14C]L-serine or [3H]-serine). The radiolabeled product is then extracted and quantified using scintillation counting or thin-layer chromatography (TLC).[1]
-
HPLC-Based Assay: This non-radioactive method involves the separation and quantification of the 3KDS product by HPLC, often coupled with fluorimetric detection after a derivatization step. This method can offer up to 20-fold lower detection limits compared to the radioactive assay.
-
ELISA Kit: Enzyme-linked immunosorbent assay (ELISA) kits are available for quantifying the amount of the SPT enzyme itself in a sample, rather than its enzymatic activity. This method is based on an antibody-antigen interaction.
Q3: Should I use total cell lysate or a microsomal fraction for the assay?
A3: Traditionally, microsomal preparations have been used for SPT assays because they enrich for the enzyme and remove interfering cytosolic enzymes like acyl-CoA thioesterases. However, preparing microsomes is time-consuming and requires an ultracentrifuge. An improved protocol allows for the measurement of SPT activity in total cell lysate by including 0.1% (w/v) sucrose monolaurate (SML) in the reaction buffer. SML has been shown to increase SPT activity by approximately 6-fold while reducing acyl-CoA thioesterase activity by 90% in total lysates.
Q4: What are the key components of the SPT assay reaction mixture?
A4: The core components of the reaction mixture include:
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Buffer: Typically 50 mM HEPES at pH 8.0.
-
Substrates: L-serine and palmitoyl-CoA.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Chelating Agent: EDTA is often included.
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Additives (optional but recommended for total lysates): 0.1% (w/v) Sucrose Monolaurate (SML).
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SPT Inhibitor (for negative control): Myriocin is a specific inhibitor of SPT.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No SPT Activity | 1. Inactive enzyme due to improper storage or handling. | 1. Ensure proper storage of enzyme source (lysate/microsomes) at -80°C. Thaw on ice immediately before use. |
| 2. Omission or incorrect concentration of a key reagent (e.g., PLP cofactor). | 2. Prepare a fresh reaction mix, ensuring all components are added in the correct order and concentration. Refer to the detailed protocol. | |
| 3. Sub-optimal reaction conditions (pH, temperature, incubation time). | 3. Verify the pH of the buffer is 8.0. Ensure the incubation is performed at 37°C. The reaction is typically linear for up to 60 minutes. | |
| 4. High acyl-CoA thioesterase activity degrading the palmitoyl-CoA substrate (especially in total lysates). | 4. If using total cell lysate, add 0.1% (w/v) sucrose monolaurate (SML) to the reaction buffer to inhibit thioesterases. | |
| 5. Presence of inhibitors in the sample (e.g., EDTA >0.5 mM, SDS >0.2%). | 5. If possible, remove potential inhibitors from the sample. Consider deproteinizing the sample if indicated. | |
| High Background Signal | 1. Non-specific binding of radiolabeled substrate. | 1. Ensure thorough washing and extraction steps to remove unincorporated radiolabeled L-serine. |
| 2. Contamination of reagents or labware. | 2. Use fresh, high-quality reagents and dedicated labware. | |
| 3. Insufficient quenching of the reaction. | 3. Ensure the stop solution (e.g., alkaline methanol) is added promptly and mixed well to terminate the reaction. | |
| Inconsistent Results / Poor Reproducibility | 1. Inaccurate pipetting, especially of small volumes. | 1. Use calibrated pipettes. Prepare a master mix for the reaction components to minimize pipetting errors. |
| 2. Incomplete thawing and mixing of reagents. | 2. Ensure all frozen components are completely thawed and gently mixed before use to ensure homogeneity. | |
| 3. Variability in sample preparation. | 3. Standardize the sample preparation protocol (e.g., cell lysis, protein concentration measurement). | |
| 4. Instability of palmitoyl-CoA. | 4. While DTT can be beneficial for some enzymes, it may reduce the thioester bond in palmitoyl-CoA. Evaluate the necessity of DTT in your specific assay setup. | |
| Substrate Inhibition | 1. Palmitoyl-CoA concentration is too high. | 1. Mammalian SPT can exhibit substrate inhibition at high concentrations of palmitoyl-CoA. The optimal concentration is typically around 0.05–0.1 mM. Perform a substrate titration to determine the optimal concentration for your system. |
Experimental Protocols
Preparation of Total Cell Lysate for SPT Assay
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Harvest cells by centrifugation.
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Wash the cell pellet with ice-cold PBS.
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Resuspend the pellet in lysis buffer (50 mM HEPES, pH 8.0, containing 1 mM EDTA and 0.1% (w/v) sucrose monolaurate).
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Homogenize the cells using a Dounce homogenizer or sonication on ice.
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Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove nuclei and cell debris.
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Collect the supernatant (total cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
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The lysate can be used immediately or stored at -80°C.
SPT Activity Assay (Radioactive Method)
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Prepare a 20x assay mix containing: 0.5 mM L-serine, 5 mM palmitoyl-CoA, 5 mM pyridoxal 5'-phosphate, and an appropriate amount of L-[14C]serine.
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In a reaction tube, add the cell lysate (e.g., 50-100 µg of total protein).
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For a negative control, pre-incubate a sample with 1 µM myriocin for 30-40 minutes on ice.
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Initiate the reaction by adding the 20x assay mix to the lysate and bring to the final reaction volume with reaction buffer (50 mM HEPES, pH 8.0, 1 mM EDTA, 0.1% SML).
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Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µl of alkaline methanol.
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Perform lipid extraction as per established protocols.
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Quantify the incorporated radioactivity in the lipid phase using a scintillation counter.
SPT Activity Assay (HPLC-Based Method)
-
Prepare a 20x HPLC assay mix containing: 5 mM L-serine, 5 mM palmitoyl-CoA, and 5 mM pyridoxal 5'-phosphate.
-
Follow steps 2-5 from the radioactive assay protocol.
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Stop the reaction by adding 50 µl of NaBH4 (5 mg/ml in water, freshly prepared) to reduce the 3KDS product to sphinganine. Allow reacting for 5 minutes at room temperature.
-
Add 100 µl of 2 M NH4OH.
-
Perform lipid extraction.
-
Derivatize the sphinganine product for fluorimetric detection according to your specific HPLC protocol.
-
Analyze the sample by HPLC.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Km for L-serine | 1.2 mM | Mammalian | |
| Optimal Palmitoyl-CoA Concentration | 0.05 - 0.1 mM | Mammalian | |
| Effect of 0.1% SML on Total Lysate | ~6-fold increase in SPT activity | HEK293 cells | |
| Effect of 0.1% SML on Total Lysate | ~90% reduction in thioesterase activity | HEK293 cells | |
| Typical SPT Activity in Microsomes | 50 pmol/min/mg | HEK293 cells |
Visual Guides
Caption: The de novo sphingolipid synthesis pathway initiated by SPT.
References
Technical Support Center: Chromatographic Separation of 3-Ketosphingosine and Sphinganine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor chromatographic separation of 3-Ketosphingosine and sphinganine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor chromatographic separation between this compound and sphinganine?
Poor separation between this compound and sphinganine, which often manifests as co-elution, broad peaks, or peak tailing, can stem from several factors. Due to their structural similarity, achieving baseline separation can be challenging. The primary causes include:
-
Suboptimal Mobile Phase Composition: The pH, ionic strength, and organic modifier content of the mobile phase can significantly impact the retention and selectivity of these analytes.
-
Inappropriate Stationary Phase: The choice of HPLC/UHPLC column chemistry is critical. Reversed-phase columns (e.g., C18) separate based on hydrophobicity, while HILIC columns separate based on polarity. The selection depends on the specific properties of the analytes and the sample matrix.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and loss of resolution.[1]
-
Column Contamination and Degradation: Accumulation of matrix components or harsh mobile phase conditions can damage the column, leading to poor peak shape and resolution.[2]
-
System Issues: Problems with the HPLC/UHPLC system, such as excessive extra-column volume, leaks, or temperature fluctuations, can also contribute to poor separation.[2]
Q2: Which chromatographic technique is better for separating this compound and sphinganine: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
Both RP and HILIC can be used for the separation of sphingolipids, and the choice depends on the specific analytical goals.
-
Reversed-Phase (RP) Chromatography: This is a commonly used technique that separates molecules based on their hydrophobicity. For this compound and sphinganine, C18 columns are frequently employed. Separation is influenced by the long hydrocarbon chains of the molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds. It can provide better retention and selectivity for polar and ionizable molecules like sphingolipids, potentially offering better resolution between this compound and sphinganine.
Q3: How does the mobile phase pH affect the separation of these two molecules?
Mobile phase pH is a critical parameter, especially for ionizable compounds like this compound and sphinganine, which contain amine groups. The pH of the mobile phase will influence the ionization state of these analytes, thereby affecting their interaction with the stationary phase and their retention times. Operating at a lower pH can minimize undesirable interactions with residual silanol groups on silica-based columns, which can cause peak tailing.[1]
Q4: Can I use the same method for both quantification and identification?
While a single chromatographic run can provide data for both identification and quantification, the method parameters might need to be optimized differently for each purpose. For accurate quantification, baseline separation of the peaks is ideal. For identification by mass spectrometry (MS), some degree of co-elution can be tolerated if the analytes have distinct mass-to-charge ratios (m/z) and fragmentation patterns. However, severe co-elution can lead to ion suppression in the MS source, affecting the accuracy of quantification.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of this compound and Sphinganine Peaks
This is the most common issue encountered when separating these two structurally similar molecules.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Selectivity | Modify Mobile Phase Composition: - Adjust pH: Lowering the pH (e.g., with 0.1% formic acid) can protonate the amine groups and reduce interactions with silanol groups, improving peak shape.[1]- Change Organic Modifier: Switch between acetonitrile and methanol. Methanol can offer different selectivity for polar analytes.- Additives: Incorporate additives like ammonium formate or ammonium acetate to the mobile phase. These salts can improve peak shape and selectivity. |
| Insufficient Stationary Phase Selectivity | Change Column Chemistry: - If using a C18 column, consider switching to a different reversed-phase chemistry like C8 or phenyl-hexyl to alter hydrophobic selectivity.- Switch to a HILIC column to exploit differences in polarity for separation. Amide or unbonded silica phases can offer different selectivities. |
| Gradient Profile Not Optimized | Adjust Gradient: - Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution.- Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the two compounds start to separate can enhance resolution. |
| High Flow Rate | Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation efficiency, though it will increase the run time. |
| Elevated Column Temperature | Decrease Column Temperature: Lowering the column temperature can increase retention and potentially improve resolution. However, be mindful of increased backpressure. |
Issue 2: Peak Tailing or Broadening
Peak tailing and broadening reduce resolution and affect the accuracy of integration and quantification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak shape issues.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Modify Mobile Phase: - Lower pH: Use an acidic modifier like formic acid to protonate silanol groups and minimize their interaction with the basic analytes.- Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask active silanol sites, though this is less common with modern columns. |
| Column Overload | Reduce Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. |
| Column Contamination | Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.- Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants. |
| Extra-Column Volume | Optimize System Connections: - Use tubing with the smallest possible internal diameter and length.- Ensure all fittings are properly connected to minimize dead volume. |
| Sample Solvent Incompatibility | Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
Quantitative Data Summary
The following table summarizes typical retention times for this compound (also referred to as 3-ketodihydrosphingosine or 3KDS) and sphinganine (dihydrosphingosine or DHS) under specific LC-MS/MS conditions. Note that these values can vary depending on the specific instrument, column, and mobile phase preparation.
| Analyte | Retention Time (min) | Chromatographic Conditions | Reference |
| This compound (3KDS) | ~2.5 | Column: C18Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1)Gradient: Not specified in detail | |
| Sphinganine (DHS) | ~2.8 | Column: C18Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1)Gradient: Not specified in detail |
In this specific study, 3KDS and DHS showed a retention time difference of approximately 0.3 minutes.
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound and Sphinganine Analysis
This protocol is adapted from a method used for the quantification of 3-ketodihydrosphingosine.
1. Sample Preparation (Lipid Extraction): a. Stop enzymatic reactions by adding 2 ml of 0.5 N NH₄OH. b. Add an internal standard (e.g., 25 pmol C17-Sphingosine). c. Perform a liquid-liquid extraction by adding 2.5 ml of chloroform:methanol (2:1, v/v) and vortexing vigorously. d. Centrifuge at 4,000 x g for 5 minutes. e. Collect the lower organic phase and wash it twice with 5 ml of water. f. Dry the organic phase under a stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µl of the initial mobile phase.
2. HPLC-ESI-MS/MS Analysis:
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Column: A C18 reversed-phase column (specific dimensions and particle size may need optimization).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µl.
-
Gradient: A linear gradient from a lower percentage of mobile phase B to a higher percentage over several minutes will be required. An example could be starting at 60% B, increasing to 100% B over 5 minutes, holding for 2 minutes, and then re-equilibrating. The exact gradient profile should be optimized for your specific column and system to achieve the best separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
- This compound (d18:0): Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
- Sphinganine (d18:0): Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
Signaling Pathway Visualization
The separation of this compound and sphinganine is critical for studying the de novo sphingolipid biosynthesis pathway, as they are sequential intermediates.
Caption: A simplified diagram of the de novo sphingolipid biosynthesis pathway.
References
Technical Support Center: Overcoming Matrix Effects in 3-Ketosphingosine LC-MS/MS Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Ketosphingosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This interference can significantly impact the accuracy, precision, and sensitivity of the analysis, resulting in unreliable quantification.[2]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A: For biological samples such as plasma, serum, or tissue extracts, phospholipids are a major contributor to matrix effects.[3] These highly abundant endogenous molecules can co-elute with this compound and suppress its ionization.[3] Other sources include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites that can compete with the analyte for ionization.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present.
Q4: Is using a stable isotope-labeled internal standard (SIL-IS) for this compound enough to correct for matrix effects?
A: While a SIL-IS is a powerful tool to compensate for matrix effects, it may not be a complete solution on its own. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification by correcting for signal variability. However, severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised. Therefore, it is best practice to combine the use of a SIL-IS with effective sample preparation and optimized chromatographic conditions to minimize matrix effects as much as possible.
Q5: How does the choice of LC column affect matrix effects for sphingolipid analysis?
A: The choice of LC column is critical for separating this compound from matrix components. Reversed-phase columns (e.g., C18, C8) are commonly used and separate lipids based on hydrophobicity. However, phospholipids may still co-elute with the analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that separates compounds based on polarity and can be effective for separating different classes of sphingolipids and reducing interference from less polar lipids. Optimizing the chromatographic separation is a key strategy to mitigate matrix effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | The most common cause of low signal is ion suppression from co-eluting matrix components, especially phospholipids. Solution: Implement a more rigorous sample cleanup method. Move from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or use specialized phospholipid removal plates/cartridges. See the Experimental Protocols section for details. |
| Incorrect MS/MS Parameters | Suboptimal cone voltage or collision energy will result in poor fragmentation and low signal. |
| Instrument Contamination | Buildup of lipids and other matrix components in the ion source or on the column can degrade performance. Solution: Clean the ion source. Flush the LC column with a strong solvent or replace it if necessary. |
| Analyte Degradation | This compound may be unstable under certain storage or sample processing conditions. Solution: Ensure samples are processed quickly and stored at -80°C. Minimize freeze-thaw cycles. |
Problem 2: Poor Reproducibility and High Variability (%CV)
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Variability in the matrix composition between samples can lead to inconsistent ion suppression/enhancement. Solution: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to correct for this variability. Also, ensure sample homogenization is thorough. |
| Inefficient Sample Preparation | Inconsistent recoveries during sample preparation will lead to high variability. Solution: Automate the sample preparation process if possible. Ensure vortexing and centrifugation times are consistent for all samples. Validate the chosen sample preparation method for recovery and reproducibility. |
| Carryover | Analyte from a high concentration sample can carry over to the next injection, affecting the accuracy of the subsequent sample. Solution: Optimize the autosampler wash protocol. Use a wash solvent that is strong enough to solubilize this compound. Inject blank samples after high-concentration samples to check for carryover. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and active sites on the column or in the flow path. Solution: Use a column designed for lipid analysis. Add a mobile phase modifier like 0.1-0.2% formic acid to improve the peak shape of basic compounds like sphingosines. |
| Peak Fronting | Sample overload or a mismatch between the sample solvent and the initial mobile phase strength. Solution: Dilute the sample and re-inject. Ensure the final sample solvent is weaker than or of equal strength to the initial mobile phase. |
| Split Peaks | A partially clogged column frit, a void in the column packing, or co-elution with an interfering compound. Solution: Reverse-flush the column to try and remove the blockage. If the issue persists, the column may need to be replaced. Optimize the chromatographic method to improve separation from interfering species. |
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Efficiency of Phospholipid Removal | Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low | Variable, prone to matrix effects | High | Quick and simple, but often insufficient for removing phospholipids, leading to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Method-dependent | Low to Medium | Can provide cleaner extracts than PPT, but is more labor-intensive and requires optimization. |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Medium | Highly effective at removing interferences but requires method development. |
| Phospholipid Removal Plates (e.g., Ostro, HybridSPE) | Very High (>95%) | Excellent | High | Combines the simplicity of PPT with the selectivity of SPE for phospholipids. |
Table 2: Typical MS/MS Parameters for this compound (C18)
These parameters should be optimized for your specific instrument.
| Parameter | Value | Reference |
| Precursor Ion (Q1) [M+H]⁺ | m/z 300.2 / 300.3 | |
| Product Ion (Q3) | m/z 270.2 / 270.3 | |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Internal Standard (Example) | C17-Sphingosine or a SIL-IS |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal SPE
This protocol is designed for the efficient removal of both proteins and phospholipids from plasma or serum samples.
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Sample Aliquoting: Aliquot 100 µL of plasma/serum into a 2 mL 96-well plate.
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Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol) to each sample.
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Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well.
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Mixing: Mix thoroughly by vortexing for 1 minute to precipitate proteins.
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Phospholipid Removal: Place a phospholipid removal 96-well plate (e.g., Ostro, HybridSPE) on a collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.
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Elution: Apply vacuum or positive pressure to pass the sample through the sorbent into the collection plate.
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Evaporation: Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
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Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the this compound standard and internal standard into the reconstitution solvent at a known concentration.
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Set B (Post-Spiked Matrix): Process a blank matrix sample (without analyte or IS) using your chosen sample preparation protocol (e.g., Protocol 1). Spike the this compound standard and IS into the final, dried extract before reconstitution.
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Set C (Pre-Spiked Matrix): Spike the this compound standard and IS into a blank matrix sample before starting the sample preparation protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
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Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100%
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Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100%
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Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100%
An ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
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Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effects in LC-MS/MS analysis.
Ion Suppression Mechanism in ESI
Caption: Phospholipids compete for ionization and reduce analyte signal transfer to the gas phase.
Sample Preparation and Analysis Workflow
Caption: A typical workflow from biological sample to final data analysis for this compound.
References
synthesis and purification challenges of 3-Ketosphingosine standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-Ketosphingosine standards.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the chemical synthesis of this compound?
A1: A common and effective starting material is L-serine. The synthesis often proceeds by converting L-serine into a protected N-Boc-protected Weinreb amide intermediate, which can then be reacted with an appropriate organometallic reagent.[1] L-alanine has also been utilized as a chiral starting material for the synthesis of related deoxy-sphinganine scaffolds.[1]
Q2: What are the key challenges in the chemical synthesis of this compound?
A2: The primary challenges include achieving high stereoselectivity (both at the C2 stereocenter and for the C4-C5 double bond), preventing side reactions like olefin isomerization during metathesis, and managing low yields in certain coupling steps.[1] The choice of protecting groups and reaction conditions is critical to address these challenges.
Q3: How can I monitor the progress of my synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction progress.[2][3] You can spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) to track the disappearance of the reactant and the appearance of the product. Visualization can be achieved using stains like ninhydrin or potassium permanganate.
Q4: What are the recommended storage conditions for this compound standards?
A4: Based on data for structurally similar compounds, it is recommended to store this compound as a solid powder at -20°C for long-term stability (up to 3 years). If dissolved in a solvent such as DMSO, store at -80°C for up to 6 months or at -20°C for up to one month. Frequent freeze-thaw cycles should be avoided.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for both purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used to assess purity.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield (<20%) | 1. Poor quality of Grignard reagent: The organometallic reagent may have degraded. 2. Sub-optimal reaction conditions: Temperature, solvent, or stoichiometry may not be ideal. 3. Steric hindrance: The protecting groups on your starting material may be too bulky. | 1. Use freshly prepared Grignard reagent. Titrate the reagent before use to determine the exact concentration. 2. Systematically vary reaction parameters. Attempt the reaction at different temperatures (e.g., -78°C, 0°C, room temperature). Consider using additives if applicable. 3. Re-evaluate your protecting group strategy. Consider using smaller protecting groups if steric hindrance is suspected. |
| Poor Stereoselectivity (e.g., E/Z mixture) | 1. Non-selective reaction: The chosen synthesis route (e.g., some metathesis reactions) may inherently have low selectivity. 2. Isomerization of double bond: Ru-catalyzed olefin metathesis can cause isomerization side reactions. | 1. Consider alternative synthetic routes. For instance, a copper(I)-mediated coupling with an E-1-pentadecenyl boronic acid has been reported to yield high stereoselectivity. 2. Add suppressants for isomerization. The addition of additives like 1,4-benzoquinone (10 mol%) and CuI (2 mol%) to the Grubbs catalyst can suppress undesired olefin isomerization. |
| Multiple Spots on TLC Post-Reaction | 1. Incomplete reaction: Starting material is still present. 2. Formation of side products: Undesired reactions, such as olefin isomerization, may have occurred. 3. Degradation of product: The product may be unstable under the reaction or workup conditions. | 1. Increase reaction time or temperature. Use TLC to monitor until the starting material spot disappears. 2. Optimize reaction conditions to minimize side reactions. (See "Poor Stereoselectivity" above). 3. Ensure mild workup conditions. Avoid strong acids or bases if the product is sensitive. Proceed with purification as soon as possible. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurities during Column Chromatography | 1. Poor separation on silica gel: The polarity of the product and impurities are too similar. 2. Inappropriate solvent system: The chosen eluent does not provide adequate resolution. | 1. Optimize the solvent system. Perform a thorough TLC analysis with different solvent mixtures (e.g., vary the ratio of ethyl acetate in petroleum ether/hexanes, or try adding a small amount of a more polar solvent like isopropanol). 2. Consider a different stationary phase. If silica gel fails, explore other options like alumina or reversed-phase chromatography. 3. Use preparative HPLC for final purification. This offers higher resolution for difficult separations. |
| Poor Peak Shape in HPLC | 1. Column overload: Too much sample has been injected. 2. Sample precipitation on the column: The sample is not fully soluble in the mobile phase. 3. Secondary interactions: The amine group in this compound may interact with residual silanols on the silica-based column. | 1. Reduce the injection volume or sample concentration. 2. Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. Pre-wetting with DMSO or DMF before dilution may help. 3. Add a modifier to the mobile phase. A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for basic compounds. |
| Product Degradation during Purification/Storage | 1. Instability of the beta-hydroxy ketone moiety: This functional group can be sensitive to pH changes. 2. Oxidation: The molecule may be susceptible to oxidation. 3. Improper storage: Storing in solution at room temperature or in an inappropriate solvent can lead to degradation. | 1. Maintain a neutral or slightly acidic pH during workup and purification. 2. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected. Degas solvents before use. 3. Follow recommended storage conditions. Store as a solid at -20°C or in a suitable solvent at -80°C. |
Experimental Protocols & Methodologies
Representative Synthesis of a this compound Precursor
This protocol describes the synthesis of an N-Boc-protected this compound derivative via olefin cross-metathesis, adapted from literature procedures.
Step 1: Synthesis of the α,β-Unsaturated Ketone
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Start with a suitable N-Boc protected Weinreb amide derived from L-serine.
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React the Weinreb amide with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in the presence of n-BuLi in an anhydrous solvent like THF at 0°C to room temperature.
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Monitor the reaction by TLC (e.g., Petroleum ether/Ethyl Acetate, 4:1).
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Upon completion, quench the reaction and perform an aqueous workup.
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Purify the resulting vinyl ketone by flash column chromatography on silica gel.
Step 2: Olefin Cross-Coupling Metathesis
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Dissolve the vinyl ketone (1 equivalent) and a long-chain alkene (e.g., 1-pentadecene, 4 equivalents) in a dry solvent like dichloromethane under an argon atmosphere.
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Add p-benzoquinone (10 mol%) and CuI (2 mol%) to the solution.
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Add Grubbs 2nd generation catalyst (7-10 mol%).
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Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 0-10%).
Step 3: Deprotection
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Dissolve the N-Boc protected this compound in a suitable solvent like methanol at 0°C.
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Add acetyl chloride dropwise to generate HCl in situ for deprotection.
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Stir for 2-3 hours at room temperature until TLC indicates complete deprotection.
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Concentrate the mixture in vacuo and perform a mild basic wash (e.g., with saturated NaHCO₃ solution) during workup to obtain the final product.
Visualizations
Caption: De novo sphingolipid synthesis pathway highlighting the formation of this compound.
Caption: General workflow for the chemical synthesis and purification of this compound standards.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis and purification.
References
Technical Support Center: Strategies to Prevent the Degradation of 3-Ketosphingosine In Vitro
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-Ketosphingosine during in vitro experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question 1: My this compound standard seems to degrade rapidly after reconstitution. How can I improve its stability?
Answer: The stability of this compound is highly dependent on the solvent and storage conditions. As a beta-amino ketone, it is susceptible to both chemical and enzymatic degradation.[1][2] For optimal stability, follow these guidelines:
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Solvent Choice: Avoid storing this compound in aqueous or protic solvents for extended periods, as this can lead to hydrolysis and other degradation reactions.[3] The recommended solvent for long-term storage is a mixture of chloroform and methanol (e.g., 2:1, v/v).[3] For immediate use in aqueous buffers, prepare a concentrated stock in an organic solvent like ethanol and dilute it into the aqueous medium just before the experiment.[3]
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Storage Conditions: Store this compound as a powder or in an organic solvent at -20°C or lower. To prevent oxidation, especially of the double bond, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
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Container Choice: Always use glass containers with Teflon-lined caps for storing lipids in organic solvents. Plastic tubes can leach impurities that may catalyze degradation.
Question 2: I am measuring the activity of Serine Palmitoyltransferase (SPT) and suspect the product, this compound, is being lost. What could be happening?
Answer: In crude or semi-purified biological samples like cell lysates or microsomes, the primary cause of this compound loss is enzymatic reduction. The enzyme 3-Ketodihydrosphingosine Reductase (KDSR), an ER-resident protein, rapidly converts this compound to Dihydrosphingosine (Sphinganine).
To mitigate this, you have two main strategies:
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Immediate Reduction and Stabilization: A common method in SPT activity assays is to terminate the reaction and simultaneously stabilize the product by adding a reducing agent. Sodium borohydride (NaBH₄) will reduce the ketone group of this compound, forming the much more stable dihydrosphingosine, which can then be quantified.
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Use of KDSR Inhibitors: While not widely commercially available as of late 2025, the use of specific KDSR inhibitors would be the most direct way to prevent enzymatic degradation. Research in this area is ongoing, and suppression of KDSR has been shown to lead to the accumulation of its substrate.
Question 3: What are the main pathways of this compound degradation I should be aware of?
Answer: There are two primary degradation pathways for this compound in an experimental setting:
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Enzymatic Reduction: This is the most significant pathway in biological samples. The enzyme 3-Ketodihydrosphingosine Reductase (KDSR) catalyzes the NADPH-dependent reduction of the ketone at position 3 to a hydroxyl group, yielding dihydrosphingosine.
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Chemical Instability: As a primary aminoketone, this compound is inherently reactive. It can undergo self-condensation reactions or be susceptible to hydrolysis, particularly under non-optimal pH or temperature conditions. Keto-enol tautomerization is another potential chemical transformation.
Question 4: Can the pH of my buffer affect the stability of this compound?
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Storage Form | Dry powder or dissolved in an organic solvent (e.g., Chloroform:Methanol 2:1). | Minimizes hydrolysis and self-condensation that can occur in aqueous solutions. |
| Storage Temperature | -20°C or -80°C. | Reduces the rate of chemical degradation and potential enzymatic activity. |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidation of the unsaturated acyl chain. |
| Container | Glass vial with a Teflon-lined cap. | Avoids leaching of plasticizers and other contaminants from plastic tubes. |
| Working Solutions | Prepare fresh dilutions in aqueous buffers immediately before use. | Limits the exposure time of the molecule to potentially destabilizing aqueous environments. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Quantification in SPT Activity Assays
This protocol is adapted from established methods for measuring SPT activity and focuses on the stabilization of the this compound product.
Objective: To stabilize and quantify the this compound produced in an in vitro SPT reaction by chemical reduction.
Materials:
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SPT reaction mixture (containing cell lysate or microsomes, L-serine, and palmitoyl-CoA in a buffer like 100 mM HEPES, pH 8.0)
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Sodium borohydride (NaBH₄) solution: 5 mg/mL in water (prepare immediately before use).
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Organic extraction solvent (e.g., Chloroform:Methanol, 2:1, v/v)
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Internal standard (e.g., C17-sphinganine)
Procedure:
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Initiate the SPT reaction by adding the substrates (e.g., palmitoyl-CoA) to the reaction mixture containing the enzyme source. Incubate at 37°C for the desired time (e.g., 30-60 minutes).
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Terminate the reaction and reduce the this compound product by adding 50 µL of freshly prepared NaBH₄ solution (5 mg/mL) to the reaction tube.
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Incubate for 5-10 minutes at room temperature to allow for the complete reduction of the ketone to a hydroxyl group, forming the stable dihydrosphingosine.
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Add the internal standard.
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Extract the lipids from the reaction mixture using a standard method like the Folch or Bligh-Dyer extraction.
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Dry the organic phase under a stream of nitrogen.
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Resuspend the lipid extract in a suitable solvent for analysis by LC-MS/MS or other chromatographic methods. The product to be quantified is dihydrosphingosine.
Visualizations
Caption: Major degradation pathways of this compound in vitro.
Caption: Workflow for handling this compound to prevent degradation.
References
Technical Support Center: Analysis of 3-Ketosphingosine in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with the rapid turnover of 3-ketosphingosine (3KDS) in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3KDS), and why is its rapid turnover a challenge?
A1: this compound, also known as 3-ketodihydrosphingosine, is the initial product of the de novo sphingolipid biosynthesis pathway, formed by the condensation of serine and palmitoyl-CoA catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] It is a critical but transient intermediate. Its rapid conversion to dihydrosphingosine by the enzyme 3-ketodihydrosphingosine reductase (KDSR) makes it a minor lipid within cells, presenting a significant challenge for its detection and accurate quantification.[1] This rapid turnover means that any delay or inefficiency in sample preparation can lead to an underestimation of its cellular levels.
Q2: What are the key enzymes involved in the metabolism of this compound?
A2: The primary enzymes involved are:
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Serine Palmitoyltransferase (SPT): Catalyzes the synthesis of 3KDS from serine and palmitoyl-CoA. This is the rate-limiting step in sphingolipid biosynthesis.[2]
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3-Ketodihydrosphingosine Reductase (KDSR): Rapidly reduces 3KDS to dihydrosphingosine (sphinganine).[1]
Q3: What are the primary methods for detecting and quantifying this compound in live cells?
A3: The gold standard for detecting and quantifying 3KDS is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This method offers high sensitivity and specificity, which is crucial for measuring low-abundance lipids like 3KDS. The use of stable isotope-labeled internal standards is essential for accurate quantification to correct for sample extraction efficiency and instrument variability.
Q4: Why is the choice of an internal standard critical for 3KDS quantification?
A4: Due to the chemical complexity and vast number of sphingolipid isomers, using a proper internal standard is fundamental for accurate quantification. An ideal internal standard for 3KDS would be a stable isotope-labeled version of the molecule itself. This ensures that the standard behaves identically to the endogenous analyte during extraction, chromatography, and ionization, thus correcting for any variations in these steps.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable 3KDS signal | 1. Rapid turnover: 3KDS is rapidly converted to dihydrosphingosine.2. Inefficient extraction: The extraction protocol may not be optimized for this specific lipid.3. Low cellular abundance: 3KDS is naturally present at very low levels.4. Sample degradation: Delays in sample processing can lead to the loss of 3KDS. | 1. Inhibit downstream metabolism: Treat cells with an inhibitor of 3-ketodihydrosphingosine reductase (KDSR) to allow 3KDS to accumulate. Note that this will alter the natural state of the cell.2. Optimize extraction: Use a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. Ensure all steps are performed quickly and on ice to minimize enzymatic activity.3. Increase sample amount: Start with a larger number of cells to increase the total amount of 3KDS.4. Rapid sample quenching and processing: Immediately quench metabolic activity by flash-freezing cell pellets in liquid nitrogen and store them at -80°C until extraction. Minimize the time between cell harvesting and extraction. |
| High variability between replicates | 1. Inconsistent sample handling: Variations in the timing of cell harvesting, washing, or extraction can lead to different levels of 3KDS degradation.2. Instrumental instability: Fluctuations in the mass spectrometer's performance.3. Improper internal standard usage: Incorrect amount or type of internal standard. | 1. Standardize protocols: Ensure every step of the experimental protocol is performed consistently for all samples. Use a timer for critical steps.2. Run quality control samples: Include quality control (QC) samples (e.g., a pooled sample) throughout the analytical run to monitor instrument performance.3. Use a suitable internal standard: Add a known amount of a stable isotope-labeled 3KDS internal standard to each sample at the very beginning of the extraction process. |
| Poor chromatographic peak shape | 1. Inappropriate column chemistry: The column may not be suitable for separating sphingoid bases.2. Suboptimal mobile phase composition: The gradient or isocratic conditions may not be optimized.3. Sample overload: Injecting too much sample extract. | 1. Select an appropriate column: A C18 reversed-phase column is commonly used for sphingolipid analysis.2. Optimize the mobile phase: Develop a gradient elution method that effectively separates 3KDS from other lipids. Common mobile phases include water, methanol, and acetonitrile with additives like formic acid and ammonium formate to improve ionization.3. Dilute the sample: If overloading is suspected, dilute the sample extract before injection. |
| Interference from other lipids | 1. Isobaric and isomeric compounds: Other lipids with the same mass-to-charge ratio can co-elute with 3KDS, leading to inaccurate quantification.2. Matrix effects: Other components in the sample extract can suppress or enhance the ionization of 3KDS. | 1. High-resolution mass spectrometry: Use a high-resolution mass spectrometer to differentiate between ions with very similar m/z values.2. Tandem MS (MS/MS): Employ MS/MS with multiple reaction monitoring (MRM) to specifically detect fragment ions unique to 3KDS.3. Chromatographic separation: Optimize the liquid chromatography method to separate 3KDS from interfering compounds. |
Quantitative Data Summary
The rapid turnover of this compound makes it challenging to determine a precise cellular half-life. However, data on the activity of its synthesizing enzyme, serine palmitoyltransferase (SPT), can provide insights into its production rate.
Table 1: Serine Palmitoyltransferase (SPT) Activity in Rat Cerebellar Granule Cells
| Substrate | Culture Day | SPT Activity (pmol 3-ketosphinganine/mg cell DNA per min) |
| Palmitoyl-CoA | 1 | ~40 |
| Palmitoyl-CoA | 8 | 54 |
| Palmitoyl-CoA | 22 | 39 |
| Stearoyl-CoA | 1 | Very low |
| Stearoyl-CoA | >1 | ~15 |
Source: Adapted from Chigorno et al., Journal of Lipid Research, 1997.
Table 2: Quantification of 3-Ketodihydrosphingosine (3KDS) in Cancer Cells
| Cell Line | Condition | 3KDS Concentration (relative abundance) |
| HGC27 (Gastric Cancer) | Control | Not reported |
| HGC27 (Gastric Cancer) | Treated with 5 µM KSa (exogenous 3KDS) for 3h | Significant increase in downstream metabolites |
| T98G (Glioblastoma) | Control | Not reported |
| U87MG (Glioblastoma) | Control | Not reported |
Source: Adapted from Fucho et al., Molecular BioSystems, 2016. This study focused on the metabolic fate of exogenously added 3KDS, highlighting its rapid conversion. The study notes that exogenous 3KDS was metabolized to high levels of sphinganine, which decreased over the incubation time.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells for 3KDS Analysis
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
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Cultured cells (e.g., in a 6-well plate)
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Ice-cold phosphate-buffered saline (PBS)
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Ice-cold methanol
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Chloroform
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Water (LC-MS grade)
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Stable isotope-labeled this compound internal standard
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Cell scraper
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Centrifuge
Procedure:
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Place the cell culture plate on ice and aspirate the culture medium.
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Wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold methanol to each well and scrape the cells.
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Transfer the cell suspension to a glass tube.
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Add the internal standard to each sample.
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Add 2 mL of chloroform and vortex vigorously for 1 minute.
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Add 0.8 mL of water and vortex again.
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Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
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Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
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Dry the organic phase under a gentle stream of nitrogen gas.
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Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Analysis of 3KDS by LC-MS/MS
This is a general workflow; specific parameters will depend on the instrument and column used.
Instrumentation:
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High-performance liquid chromatography (HPLC) system
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Reversed-phase C18 column
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Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
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Chromatographic Separation:
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Equilibrate the C18 column with the initial mobile phase conditions.
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Inject the reconstituted lipid extract.
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Apply a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 1 mM ammonium formate; Mobile Phase B: methanol/acetonitrile with 0.1% formic acid and 1 mM ammonium formate) to separate the lipids.
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Mass Spectrometry Detection:
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Operate the mass spectrometer in positive ion mode.
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Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3KDS and its internal standard.
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Data Analysis:
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Integrate the peak areas for both the endogenous 3KDS and the internal standard.
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Calculate the concentration of 3KDS in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
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Visualizations
Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.
Caption: Recommended workflow for this compound analysis from live cells.
References
enhancing the sensitivity of 3-Ketosphingosine detection in biological samples
Welcome to the technical support center for the analysis of 3-Ketosphingosine (3-KS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the sensitive detection of 3-KS in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Weak or No Signal for this compound
A weak or absent signal for 3-KS can be frustrating. Follow these steps to diagnose the problem:
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Verify Instrument Performance: Before investigating analyte-specific issues, ensure the LC-MS/MS system is functioning correctly.
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Check System Suitability: Inject a well-characterized standard for your instrument to confirm that the LC and MS components are working as expected.
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Investigate Potential Causes: A systematic approach can help pinpoint the source of the low signal.
dot
Caption: A stepwise workflow for troubleshooting low this compound signal intensity.
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent results can make quantitative analysis unreliable. The following diagram illustrates the key areas to investigate for improving reproducibility.
dot
Caption: Key factors influencing the reproducibility of this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound detection?
A1: Positive electrospray ionization (ESI+) is the most common and effective mode for detecting this compound. The primary amine in its structure is readily protonated, leading to a strong [M+H]⁺ ion.
Q2: What are the typical MRM transitions for this compound?
A2: The most commonly used multiple reaction monitoring (MRM) transition for this compound (d18:0) is the fragmentation of the precursor ion [M+H]⁺ at m/z 300.3 to a product ion at m/z 270.3. This corresponds to the neutral loss of water and formaldehyde. Always optimize the collision energy on your specific instrument for maximum sensitivity.
Q3: How can I improve the sensitivity of my 3-KS assay?
A3: Beyond optimizing your LC-MS/MS parameters, consider the following strategies:
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Sample Enrichment: If the concentration of 3-KS in your sample is very low, you may need to concentrate your sample extract.
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Chemical Derivatization: Although not a standard practice for 3-KS, derivatization of the ketone group with reagents like hydroxylamine or a hydrazine derivative (e.g., dansyl hydrazine) could potentially enhance ionization efficiency and improve chromatographic properties.[1] This would require method development and validation.
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Use of High-Resolution Mass Spectrometry: High-resolution instruments can help to distinguish 3-KS from isobaric interferences, thereby improving the signal-to-noise ratio.
Q4: I am observing a peak at the same m/z as this compound, but the retention time is different. What could it be?
A4: This is likely an isomer of 3-KS or another lipid with the same elemental composition. Sphingolipid metabolism is complex, and various isomeric forms of lipids can exist. Ensure your chromatography can separate these species. If you suspect an isomer, further structural elucidation using high-resolution MS/MS may be necessary.
Q5: What internal standard should I use for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., 3-KS-d3). If this is not commercially available, a non-endogenous, structurally similar analog such as C17-sphingosine can be used.[2] It is crucial that the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and processing.
Q6: My retention time for 3-KS is shifting between injections. What is the cause?
A6: Retention time shifts can be caused by several factors:
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Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
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Changes in Mobile Phase Composition: If your mobile phases are not properly mixed or if one of the solvents is volatile, the composition can change over time.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Temperature Fluctuations: Ensure the column oven temperature is stable.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [2] |
| Precursor Ion (m/z) | 300.3 | [2] |
| Product Ion (m/z) | 270.3 | |
| Collision Energy | Instrument Dependent (Optimization Required) | |
| Internal Standard | C17-Sphingosine | |
| IS Precursor (m/z) | 286.2 | |
| IS Product (m/z) | 268.2 |
Table 2: Example Chromatographic Conditions for Sphingolipid Analysis
| Parameter | Description | Reference |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid | |
| Gradient | 50% B to 100% B over 10 minutes | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol is a standard method for the extraction of total lipids from biological samples such as cell pellets or tissue homogenates.
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Internal Standard Addition: Add the internal standard (e.g., C17-sphingosine) to the homogenate.
-
Solvent Addition: Add chloroform and methanol to the sample in a ratio of 1:2:0.8 (chloroform:methanol:sample homogenate, v/v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:sample homogenate, v/v/v).
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: Potential Derivatization of this compound with Hydroxylamine (for Method Development)
This is a suggested protocol for enhancing the detection of 3-KS and requires optimization and validation.
-
Reagent Preparation: Prepare a fresh solution of hydroxylamine hydrochloride (e.g., 10 mg/mL in a suitable buffer, pH 4-5).
-
Derivatization Reaction: To the dried lipid extract, add the hydroxylamine solution.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Quenching: Quench the reaction by adding a suitable solvent.
-
Extraction: Extract the derivatized product using a liquid-liquid extraction.
-
Drying and Reconstitution: Dry the organic phase and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Analyze the derivatized 3-KS (oxime) by LC-MS/MS. The expected product will have a higher mass corresponding to the addition of the hydroxylamine moiety. New MRM transitions will need to be developed and optimized.
Visualizations
Sphingolipid de Novo Biosynthesis Pathway
dot
Caption: The de novo sphingolipid biosynthesis pathway, starting from L-serine and palmitoyl-CoA.
General Experimental Workflow for 3-KS Analysis
dot
Caption: A general workflow for the analysis of this compound from biological samples.
References
Validation & Comparative
comparing 3-Ketosphingosine levels in healthy vs diseased states
A comprehensive guide for researchers, scientists, and drug development professionals comparing 3-Ketosphingosine levels and the associated metabolic pathway in healthy versus diseased states.
Introduction
This compound, also known as 3-ketodihydrosphingosine, is a critical but transient intermediate in the de novo biosynthesis of sphingolipids.[1][2][3] Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as bioactive molecules in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of sphingolipid metabolism has been implicated in a wide range of diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. While this compound is rapidly converted to dihydrosphingosine and thus typically present at low levels, the flux through the pathway that generates it is a key indicator of sphingolipid metabolism and is often altered in pathological conditions.
This guide provides a comparative overview of the enzymatic activity and metabolic flow related to this compound in healthy versus diseased states, supported by experimental data and methodologies.
Comparison of this compound-Related Metabolism in Healthy vs. Diseased States
Direct quantitative comparisons of this compound levels in tissues or plasma are not widely available in the literature due to its transient nature. However, the activity of the enzymes responsible for its synthesis and immediate downstream conversion are well-studied and serve as reliable proxies for the metabolic flux in this part of the sphingolipid pathway.
| Feature | Healthy State | Diseased State(s) | Implication in Disease |
| Serine Palmitoyltransferase (SPT) Activity | Tightly regulated to maintain cellular homeostasis. | - Increased activity: Can lead to an overproduction of sphingolipid precursors, including this compound. This is associated with conditions like hereditary sensory and autonomic neuropathy type I (HSAN1) due to mutations in SPTLC1. - Modulated activity: Various stressors and agonists like cytokines and UV light can alter SPT activity. | Elevated SPT activity can lead to the accumulation of cytotoxic sphingolipid intermediates. |
| 3-Ketodihydrosphingosine Reductase (KDSR) Activity | Efficiently reduces this compound to dihydrosphingosine. | - Loss-of-function mutations: Can lead to a theoretical accumulation of this compound and a block in the de novo pathway. In zebrafish models, kdsr mutations result in hepatomegaly, steatosis, and hepatic injury, with a compensatory activation of the sphingolipid salvage pathway. Mutations in humans are linked to keratinization disorders. | Impaired KDSR function disrupts the normal flow of sphingolipid synthesis, leading to cellular dysfunction. |
| Overall Sphingolipid Flux | Balanced synthesis and catabolism of sphingolipids. | - Increased de novo synthesis: Implicated in metabolic diseases like type 2 diabetes and obesity, where excess fatty acids can drive sphingolipid production. - Altered sphingolipid profiles: Observed in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and motor neuron diseases. | Dysregulated sphingolipid metabolism contributes to cellular stress, inflammation, and apoptosis, which are hallmarks of many diseases. |
Signaling Pathways and Experimental Workflows
The de novo sphingolipid biosynthesis pathway is a critical metabolic route that begins in the endoplasmic reticulum. Understanding this pathway is essential for interpreting the significance of altered this compound metabolism.
Caption: De novo sphingolipid synthesis pathway highlighting enzymatic steps and disease associations.
Experimental Protocols
The quantification of this compound is technically challenging due to its low abundance and reactivity. However, sensitive methods have been developed, primarily based on mass spectrometry.
Protocol: Quantification of 3-Ketodihydrosphingosine by HPLC-ESI-MS/MS
This protocol is adapted from a method developed for yeast and can be modified for mammalian cells and tissues.
1. Lipid Extraction:
-
Homogenize biological samples (e.g., cell pellets, tissue homogenates) in a suitable solvent system.
-
A common method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
For targeted analysis of this compound, an alkaline extraction can be employed to enrich for sphingoid bases.
-
Add an internal standard, such as a stable isotope-labeled this compound, to the sample prior to extraction to correct for sample loss and matrix effects.
2. Sample Preparation:
-
After phase separation, collect the organic phase (or the appropriate phase depending on the extraction method).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in a mobile phase compatible with the HPLC system (e.g., methanol/acetonitrile).
3. HPLC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with mobile phases typically consisting of a mixture of water, formic acid, and organic solvents like methanol or acetonitrile to separate the lipids.
4. ESI-MS/MS Detection:
-
The eluent from the HPLC is directed to an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring the transition of the precursor ion (the molecular ion of this compound) to a specific product ion generated by collision-induced dissociation.
-
The precursor/product ion pair for this compound would be selected based on its chemical structure.
5. Quantification:
-
Generate a standard curve using known concentrations of a synthetic this compound standard.
-
Calculate the concentration of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Caption: A typical experimental workflow for the quantification of this compound.
Conclusion
While this compound itself is a fleeting player in the grand scheme of sphingolipid metabolism, the pathway it belongs to is of paramount importance in both health and disease. The activity of enzymes like SPT and KDSR, which directly control the flux of this compound, are critical nodes of regulation and are frequently dysregulated in various pathologies. For researchers and drug development professionals, targeting these enzymatic steps offers promising therapeutic avenues. The continued development of sensitive analytical techniques will be crucial for further elucidating the subtle but significant roles of transient intermediates like this compound in disease pathogenesis.
References
- 1. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target? [mdpi.com]
- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
3-Ketosphingosine: A Superior Biomarker for Serine Palmitoyltransferase Activity in Research and Drug Development
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of serine palmitoyltransferase (SPT) activity, the rate-limiting enzyme in de novo sphingolipid synthesis, is critical for understanding cellular processes and for the development of therapeutics targeting sphingolipid metabolism.[1][2][3] 3-Ketosphingosine (3-KDS), the direct product of the SPT-catalyzed reaction, has emerged as a highly specific and sensitive biomarker for SPT activity.[4][5] This guide provides an objective comparison of 3-KDS with other commonly used biomarkers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of SPT Activity Biomarkers
The choice of biomarker for assessing SPT activity can significantly impact experimental outcomes. While downstream metabolites can be indicative of pathway flux, their levels are influenced by multiple enzymatic steps. In contrast, 3-KDS provides a direct and immediate measure of SPT activity.
| Biomarker | Measurement Principle | Advantages | Disadvantages | Typical Assay Method |
| This compound (3-KDS) | Direct product of the SPT reaction. | - High Specificity: Directly reflects SPT activity without influence from downstream enzymes. - High Sensitivity: Modern LC-MS/MS methods allow for detection in the femtomole range. - Rapid Response: Levels change quickly in response to SPT modulation. | - Technical Expertise: Requires sophisticated instrumentation (LC-MS/MS). - Lower Abundance: Present at lower concentrations compared to downstream sphingolipids. | HPLC-ESI-MS/MS |
| Sphinganine (Sa) | Downstream metabolite of 3-KDS. | - Higher Abundance: Generally present at higher concentrations than 3-KDS. - Well-Established Methods: Numerous analytical methods available. | - Indirect Measure: Levels are influenced by 3-ketosphinganine reductase and ceramide synthase activity. - Delayed Response: Changes may not immediately reflect SPT activity. | LC-MS/MS |
| Sphingosine (So) | Downstream metabolite of sphinganine. | - Clinically Relevant: Altered levels are associated with various diseases. | - Indirect Measure: Influenced by dihydroceramide desaturase and ceramidase activity. - Complex Regulation: Part of multiple metabolic pathways. | LC-MS/MS |
| Ceramides (Cer) | Downstream products of sphinganine acylation. | - Biologically Active: Key signaling molecules in various cellular processes. | - Very Indirect Measure: Influenced by numerous ceramide synthase enzymes and other pathways. - Heterogeneity: Exists as a complex mixture of different acyl chain lengths. | LC-MS/MS |
| Radiolabeled L-serine | Incorporation into sphingolipids. | - Established Method: Historically widely used. | - Lower Sensitivity: HPLC-based methods have a 20-fold lower limit of detection. - Safety Concerns: Involves handling of radioactive materials. - Less Specific: Measures total incorporation into all downstream sphingolipids. | Thin-Layer Chromatography (TLC) with radiometric detection. |
Quantitative Performance Data
The following table summarizes key performance metrics for different methods used to assess SPT activity.
| Parameter | 3-KDS (HPLC-ESI-MS/MS) | Radiolabeled L-serine Assay |
| Limit of Detection (LOD) | ~10 fmol | 2 pmol/min |
| Linear Range | 0.3 - 20 pmol | Not explicitly stated, but generally higher than LC-MS/MS. |
| Assay Time | ~4.5 minutes per sample (LC run) | Can be several hours including incubation and TLC development. |
| Internal Standard Correction | Yes | No |
Experimental Protocols
Measurement of this compound by HPLC-ESI-MS/MS
This protocol is adapted from a method for quantifying 3-KDS in yeast microsomes and is applicable to other biological samples with appropriate modifications.
a. Sample Preparation (Yeast Microsomes)
-
Obtain yeast microsomes from cultured cells.
-
Initiate the SPT reaction by adding L-serine (deuterated for stable isotope labeling, e.g., L-Ser(3,3-D2)) and palmitoyl-CoA to the microsome preparation in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes, within the linear range of the reaction).
-
Stop the reaction by adding a quenching solution.
-
Perform a lipid extraction using an organic solvent system (e.g., chloroform/methanol).
-
Dry the organic phase under nitrogen gas.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
b. HPLC-ESI-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 2% formic acid and 2 mM ammonium formate in water) and mobile phase B (e.g., 2% formic acid and 1 mM ammonium formate in methanol).
-
Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for 3-KDS and its internal standard.
Serine Palmitoyltransferase (SPT) Activity Assay (Radiolabeled)
This is a traditional method for measuring SPT activity.
a. Reaction Mixture
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 1 mM EDTA).
-
Add substrates: L-[¹⁴C]serine and palmitoyl-CoA.
-
Add pyridoxal 5'-phosphate (a cofactor for SPT).
-
Add cell lysate or microsomal fraction containing SPT.
b. Incubation and Extraction
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an alkaline solution (e.g., NH₄OH).
-
Extract the lipids using an organic solvent (e.g., chloroform/methanol).
c. Detection
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system to separate the different lipid species.
-
Visualize and quantify the radiolabeled sphingolipid products using a phosphorimager or by scraping the corresponding bands and performing scintillation counting.
Visualizing Key Pathways and Workflows
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Ketosphingosine and Sphinganine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two closely related sphingolipid intermediates: 3-Ketosphingosine (3-KS) and sphinganine. Both molecules are precursors in the de novo synthesis of complex sphingolipids and have emerged as bioactive lipids in their own right, influencing critical cellular processes. This analysis is supported by experimental data to delineate their distinct and overlapping roles in cell signaling, cytotoxicity, and induction of cellular stress responses.
At a Glance: this compound vs. Sphinganine
| Feature | This compound | Sphinganine |
| Primary Bioactive Role | Induction of Autophagy & ER Stress | Induction of Apoptosis & Kinase Inhibition |
| Cytotoxicity (HGC27 Gastric Cancer Cells) | CC50: 19.7 ± 3.3 µM[1] | Data not available in comparable studies |
| Mechanism of Action | Accumulation of dihydrosphingolipids, leading to autophagy and unfolded protein response (UPR).[1] | Induction of apoptosis via caspase-3 activation; inhibition of Protein Kinase C (PKC) and c-Src kinase.[2][3][4] |
| Metabolic Position | Product of the first committed step in de novo sphingolipid synthesis. | Formed by the reduction of this compound. |
Bioactivity Deep Dive: A Tale of Two Intermediates
This compound and sphinganine are sequential intermediates in the biosynthesis of ceramides and other complex sphingolipids. While structurally similar, their bioactivities diverge, initiating distinct cellular responses.
This compound: A Trigger for Autophagy and ER Stress
This compound (3-KS), the initial product of serine palmitoyltransferase, has been shown to be a potent inducer of autophagy in cancer cells. Administration of 3-KS leads to a significant accumulation of its downstream metabolites, including sphinganine and dihydroceramides. This accumulation is believed to be a key driver of the observed autophagic response.
Furthermore, an accumulation of the precursor 3-ketodihydrosphingosine (a saturated form of 3-KS) due to the loss of the reducing enzyme 3-ketodihydrosphingosine reductase (KDSR), has been demonstrated to induce the Unfolded Protein Response (UPR). This response is a cellular stress pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) and can ultimately lead to apoptosis.
Sphinganine: An Inducer of Apoptosis and a Kinase Modulator
Sphinganine, the reduced form of 3-KS, exhibits pro-apoptotic activity in various cancer cell lines, including hepatoma and colon cancer cells. This apoptotic cascade is mediated, at least in part, through the activation of caspase-3-like proteases.
Beyond its role in apoptosis, sphinganine has been identified as an inhibitor of key signaling kinases. It has been shown to inhibit the activity of Protein Kinase C (PKC), a crucial regulator of numerous cellular processes. More recent studies suggest that sphinganine may also act as an inhibitor of the proto-oncogenic c-Src kinase. Emerging evidence also points to direct binding of sphinganine to proteins such as importins, the PP2A scaffolding subunit PPP2R1A, 14-3-3 epsilon, and the protein phosphatase 2A inhibitor ANP32A, suggesting a broader role in regulating cellular signaling.
Visualizing the Pathways
To better understand the distinct roles of this compound and sphinganine, the following diagrams illustrate their positions in sphingolipid metabolism and their downstream signaling effects.
Caption: De novo sphingolipid biosynthesis pathway highlighting this compound and sphinganine.
Caption: Distinct bioactive signaling pathways of this compound and sphinganine.
Experimental Protocols
This section provides an overview of the methodologies used to assess the key bioactivities of this compound and sphinganine.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or CC50).
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or sphinganine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/CC50 value by plotting a dose-response curve.
Autophagy Detection (LC3 Western Blot)
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/actin ratio indicates an induction of autophagy. To assess autophagic flux, the experiment should be repeated in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine.
Caption: Experimental workflow for detecting autophagy via LC3 Western Blot.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with sphinganine or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with sphinganine or vehicle control. Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.
Protein Kinase C (PKC) Inhibition Assay
This assay determines the inhibitory effect of sphinganine on PKC activity.
-
Reaction Setup: Prepare a reaction mixture containing purified PKC enzyme, a lipid cofactor (e.g., phosphatidylserine and diacylglycerol), a PKC substrate (e.g., a specific peptide or histone), and [γ-³²P]ATP.
-
Inhibitor Addition: Add varying concentrations of sphinganine or a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for a specific time.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition at each sphinganine concentration and determine the IC50 value.
Unfolded Protein Response (UPR) Analysis (Western Blot)
This method assesses the activation of the UPR pathway by detecting the expression and phosphorylation of key UPR markers.
-
Cell Treatment and Lysis: Treat cells with this compound or a known UPR inducer (e.g., tunicamycin or thapsigargin) as a positive control. Lyse the cells as described for the autophagy assay.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the LC3 Western Blot.
-
Immunoblotting: Probe separate membranes with primary antibodies against key UPR markers such as PERK, phospho-PERK, ATF4, and CHOP. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.
-
Detection and Analysis: Detect the protein bands and quantify the changes in the expression or phosphorylation levels of the UPR markers relative to the control. An increase in the levels of these markers indicates the activation of the UPR.
Conclusion
This compound and sphinganine, while metabolically linked, exhibit distinct bioactivities that can significantly impact cell fate. This compound primarily acts as an inducer of cellular stress responses, namely autophagy and the unfolded protein response, largely through the accumulation of downstream dihydrosphingolipids. In contrast, sphinganine directly triggers apoptosis through caspase activation and modulates cellular signaling by inhibiting key kinases such as PKC and c-Src.
This comparative analysis underscores the nuanced roles of these sphingolipid intermediates and highlights their potential as targets for therapeutic intervention in diseases characterized by dysregulated cell death and stress pathways, such as cancer. Further research, particularly direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative potency and therapeutic potential of these bioactive lipids.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-Ketosphingosine Measurements: A Comparison of Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical platforms for the quantitative measurement of 3-Ketosphingosine (3-KDS), a critical intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] Accurate quantification of 3-KDS is essential for studying the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway, and for understanding the pathophysiology of diseases associated with dysregulated sphingolipid metabolism.[3] This document details the current gold-standard methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses other potential analytical approaches, providing supporting experimental protocols and data where available.
Data Presentation: Comparison of Analytical Platforms
While direct cross-validation studies comparing multiple platforms for this compound are limited due to the predominance of LC-MS/MS, the following table provides a comparative summary of the performance characteristics of LC-MS/MS against other potential analytical methodologies based on their general capabilities for small molecule quantification.
| Feature | LC-MS/MS | ELISA (Enzyme-Linked Immunosorbent Assay) | Fluorescence-Based Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (dependent on antibody specificity) | Moderate to High (dependent on probe specificity) |
| Sensitivity | Very High (pmol to fmol range)[3] | High (ng/mL to pg/mL range) | High (dependent on fluorophore quantum yield) |
| Quantitative Accuracy | High (with appropriate internal standards)[3] | Good (requires careful validation and standard curves) | Moderate to Good (can be affected by matrix interference) |
| Throughput | Moderate to High (with autosamplers) | High (suitable for 96-well or 384-well plates) | High (suitable for plate-based formats) |
| Multiplexing Capability | Excellent (can measure multiple analytes in a single run) | Limited (typically measures a single analyte per well) | Possible, but can be complex |
| Development Cost | High (instrumentation is expensive) | Moderate (antibody development can be costly) | Moderate (synthesis of specific probes can be required) |
| Cost per Sample | Moderate | Low | Low to Moderate |
| Sample Matrix Complexity | Can handle complex matrices with appropriate sample preparation | Can be susceptible to matrix effects | Can be susceptible to autofluorescence from the matrix |
| Availability for 3-KDS | Established methods published | No commercially available kits found | No direct quantification assays found; used for enzyme activity |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the de novo sphingolipid biosynthesis pathway, highlighting the position of this compound, and a typical experimental workflow for its quantification by LC-MS/MS.
Experimental Protocols
The following is a detailed methodology for the quantification of this compound using HPLC-ESI-MS/MS, adapted from published methods.
Sample Preparation and Lipid Extraction
-
Cell Culture Samples:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Add an internal standard (e.g., C17-sphingosine) to the cell pellet.
-
Resuspend cells in an extraction buffer (e.g., isopropanol/diethyl ether/pyridine/ammonium hydroxide mixture).
-
Disrupt cells using a bead-beater.
-
Incubate the suspension at 65°C for 15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen gas.
-
-
In Vitro SPT Assay Samples:
-
Stop the enzymatic reaction by adding 0.5 N NH₄OH.
-
Add an internal standard.
-
Extract lipids by adding chloroform:methanol (2:1) and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase and wash twice with water.
-
Dry the organic phase under nitrogen gas.
-
HPLC-ESI-MS/MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase (e.g., 2% formic acid and 1 mM ammonium formate in methanol).
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to an HPLC system.
-
HPLC Separation:
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm).
-
Mobile Phase A: 2% formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 2% formic acid and 1 mM ammonium formate in methanol.
-
Gradient: A gradient from 50% to 98% mobile phase B is typically used to elute the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 3-KDS and the internal standard. For example, the transition for 3-KDS could be m/z 300.3 → 282.3.
-
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both 3-KDS and the internal standard.
-
Calculate the ratio of the peak area of 3-KDS to the peak area of the internal standard.
-
Quantify the amount of 3-KDS in the sample by comparing this ratio to a standard curve generated with known amounts of 3-KDS.
Discussion of Alternative Platforms
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no widely available, validated commercial ELISA kits specifically for the quantification of this compound. While ELISAs are a common platform for the quantification of biomolecules, including some lipids, the development of a specific and sensitive antibody for a small, structurally simple lipid like 3-KDS can be challenging.
-
Potential Advantages: If developed, an ELISA for 3-KDS would likely offer higher throughput and lower per-sample costs compared to LC-MS/MS, making it suitable for large-scale screening.
-
Potential Challenges: The primary challenge lies in generating a monoclonal or polyclonal antibody with high specificity for 3-KDS that does not cross-react with other structurally similar sphingolipids (e.g., sphinganine, sphingosine). Furthermore, matrix effects in complex biological samples could interfere with antibody binding and impact accuracy.
Fluorescence-Based Assays
Fluorescence-based methods have been developed for measuring the activity of enzymes in the sphingolipid pathway, such as sphingosine kinases. These assays typically use a fluorescently labeled substrate and measure the change in fluorescence upon enzymatic modification.
-
Application to 3-KDS: A similar approach could theoretically be used to measure the activity of 3-ketosphinganine reductase, the enzyme that converts 3-KDS to sphinganine, by using a fluorescently labeled 3-KDS analog. However, this would be an indirect measure of enzyme activity rather than a direct quantification of the endogenous 3-KDS pool.
-
Challenges: The synthesis of a specific fluorescent probe for 3-KDS that does not interfere with enzymatic activity would be required. Additionally, background fluorescence from the sample matrix could be a significant issue.
Conclusion
For the accurate and specific quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold-standard analytical platform. Its high specificity, sensitivity, and ability to use internal standards for accurate quantification make it the most reliable method for researchers in basic science and drug development. While other platforms like ELISA and fluorescence-based assays offer advantages in throughput and cost for other analytes, their application to 3-KDS is currently limited by the lack of specific and validated reagents. Future development in these areas may provide complementary tools, but for now, LC-MS/MS remains the cornerstone for robust this compound measurement.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Sphingolipid Analysis: A Comparative Guide to Deuterated 3-Ketosphingosine as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of deuterated 3-Ketosphingosine against other analytical standards, supported by experimental data, to establish it as the superior choice for mass spectrometry-based lipidomics.
In the complex milieu of biological samples, analytical variability arising from sample preparation, matrix effects, and instrument fluctuations can significantly compromise the integrity of quantitative data. The use of an internal standard (IS) is indispensable for mitigating these variables. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated this compound, have emerged as the gold standard, offering unparalleled precision and accuracy.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The performance of an internal standard is best evaluated by its ability to mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection. Here, we compare deuterated this compound to its non-deuterated counterpart and other structural analogs.
| Performance Metric | Deuterated this compound (SIL-IS) | Non-Deuterated/Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Co-elution and identical ionization behavior ensure the most effective normalization for matrix effects and extraction inconsistencies. |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The near-identical physicochemical properties lead to more consistent and reproducible measurements across multiple samples. |
| Matrix Effect Compensation | Effectively compensated (<5% difference)[1] | Inconsistent and often poor (>20% difference) | Experiences the same ion suppression or enhancement as the endogenous analyte, leading to reliable correction. |
| Extraction Recovery Variability | Low (<10% CV) | Higher (>15% CV) | Tracks the analyte's recovery throughout sample preparation with high fidelity due to identical chemical properties. |
| Chromatographic Behavior | Near-identical retention time to the analyte | May have different retention times | Ensures that both the analyte and the standard are subjected to the same matrix components at the point of ionization. |
While C13-labeled standards are also an excellent choice, deuterated standards are often more readily available and cost-effective. However, it is crucial to ensure that the deuterium labels are placed on non-exchangeable positions to prevent H/D exchange with the solvent, which could compromise quantification.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed methodologies for the quantification of this compound using a deuterated internal standard are provided.
I. Sample Preparation: Lipid Extraction
A robust lipid extraction is fundamental for accurate sphingolipid analysis. The following protocol is a widely used method for extracting sphingolipids from biological matrices.
-
Sample Homogenization : Thaw frozen plasma or cell pellets on ice. Resuspend cell pellets in a suitable buffer.
-
Internal Standard Spiking : Prior to extraction, add a known concentration of deuterated this compound to each sample, calibrator, and quality control sample. The concentration should be within the linear range of the assay.
-
Solvent Extraction (Modified Bligh-Dyer Method) :
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add chloroform and water to induce phase separation.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids.
-
-
Drying and Reconstitution : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
II. LC-MS/MS Analysis
The following is a general protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used for sphingolipid separation.
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly employed.
-
Column Temperature : Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used for the detection of sphingoid bases.
-
Scan Type : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.
-
MRM Transitions : Specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard need to be optimized.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow.
Caption: De novo sphingolipid biosynthesis pathway, highlighting the formation of this compound.
Caption: General experimental workflow for quantifying this compound using a deuterated internal standard.
Caption: Logical comparison of deuterated versus non-deuterated/analog internal standards.
Conclusion
The evidence overwhelmingly supports the use of deuterated this compound as the internal standard of choice for quantitative mass spectrometry. Its ability to accurately and precisely correct for analytical variability throughout the experimental workflow ensures the generation of reliable and robust data. For researchers in basic science and drug development, the adoption of deuterated internal standards is a critical step toward achieving the high-quality data necessary to advance our understanding of sphingolipid metabolism and its role in health and disease.
References
comparing the effects of 3-Ketosphingosine and myriocin on sphingolipid synthesis
A Comparative Guide to 3-Ketosphingosine and Myriocin in Sphingolipid Synthesis Modulation
For researchers, scientists, and drug development professionals investigating the intricate world of sphingolipid metabolism, the choice of chemical tools to modulate this pathway is critical. Among the available compounds, this compound and myriocin stand out for their distinct effects on the de novo sphingolipid synthesis pathway. This guide provides an objective comparison of their mechanisms, impacts on sphingolipid profiles, and the experimental data supporting these observations.
Introduction to Sphingolipid De Novo Synthesis
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in processes like apoptosis, cell cycle arrest, and proliferation. The de novo synthesis pathway is a primary source of cellular sphingolipids and begins with the condensation of L-serine and palmitoyl-CoA. This initial, rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3] The product, 3-ketosphinganine (also known as 3-ketodihydrosphingosine), is rapidly reduced to sphinganine (dihydrosphingosine).[4][5] Subsequent acylation by ceramide synthases (CerS) and desaturation by dihydroceramide desaturase (DES1) lead to the formation of ceramide, the central hub of sphingolipid metabolism.
Mechanism of Action: An Inhibitor vs. a Metabolic Intermediate
The fundamental difference between myriocin and this compound lies in their interaction with this pathway.
Myriocin: A Potent SPT Inhibitor Myriocin is a fungal metabolite that acts as a highly potent and specific inhibitor of Serine Palmitoyltransferase (SPT). Its structural similarity to sphingosine allows it to interact with the enzyme's active site. The mechanism of inhibition is a sophisticated dual-action process. Initially, myriocin forms a complex with the pyridoxal-5'-phosphate (PLP) cofactor at the active site, acting as a competitive inhibitor. This complex then undergoes a 'retro-aldol-like' cleavage, generating a C18 aldehyde. This aldehyde subsequently forms a covalent bond with a critical lysine residue in the enzyme's active site, leading to irreversible "suicide" inhibition. This dual mechanism explains both the extraordinary potency and the long-lasting effects of myriocin.
This compound: A Metabolic Intermediate In stark contrast, this compound (KSa) is not an inhibitor but the natural product of the SPT-catalyzed reaction. When supplied exogenously to cells, it bypasses the initial SPT regulatory step and enters the sphingolipid synthesis pathway directly. It is then metabolized by downstream enzymes, starting with its reduction to sphinganine by 3-ketosphinganine reductase. Therefore, treating cells with this compound effectively floods the pathway from a mid-point, leading to a surge in the production of downstream metabolites.
Comparative Effects on Sphingolipid Synthesis
The differing mechanisms of myriocin and this compound result in opposite effects on the levels of sphingolipid intermediates.
-
Effect of Myriocin: By blocking the first committed step, myriocin leads to a global shutdown of the de novo synthesis pathway. This results in a dose-dependent decrease in the cellular pools of sphinganine, dihydroceramides, ceramides, and more complex sphingolipids. This depletion of bioactive sphingolipids is the basis for its use in studying the roles of these lipids in various cellular processes, from insulin signaling to immune function.
-
Effect of this compound: The introduction of exogenous this compound bypasses the SPT blockade and leads to the accumulation of its metabolic products. Studies have shown that treatment with this compound results in significantly elevated levels of dihydrosphingolipids, including sphinganine and dihydroceramides. This accumulation is partly because the downstream enzymes, such as ceramide synthases and dihydroceramide desaturase, become saturated. Interestingly, the resulting high levels of dihydroceramides can indirectly inhibit the activity of dihydroceramide desaturase (Des1), further amplifying the accumulation of dihydrosphingolipids.
Quantitative Data Presentation
The following table summarizes the expected quantitative effects of each compound on key sphingolipid metabolites based on published experimental data.
| Metabolite | Effect of Myriocin Treatment | Effect of this compound Treatment | Supporting Data |
| This compound | ↓↓ (Inhibition of production) | ↑↑ (Exogenous supply) | Myriocin inhibits SPT, the enzyme that produces this compound. Exogenous this compound is taken up by cells. |
| Sphinganine | ↓↓ (Decreased precursor) | ↑↑ (Increased precursor) | Myriocin treatment causes a dose-dependent decrease in free sphinganine. This compound is directly reduced to sphinganine. |
| Dihydroceramides | ↓↓ (Decreased precursor) | ↑↑ (Accumulation) | Myriocin reduces tissue content of dihydroceramide. This compound treatment leads to high levels of dihydrosphingolipids. |
| Ceramides | ↓↓ (Decreased precursor) | ↔ or ↑ (Complex regulation) | Myriocin significantly inhibits ceramide formation. The effect of this compound on ceramide is complex due to potential Des1 inhibition by its metabolites, which can limit the conversion of dihydroceramide to ceramide. |
| Sphingomyelin | ↓ (Decreased precursor) | ↔ or ↑ (Downstream effect) | Myriocin-treated animals show lower total sphingomyelin content. The effect of this compound is less characterized but would depend on the flux through the entire pathway. |
Note: Arrows indicate the direction of change (↑ increase, ↓ decrease, ↔ no significant change). Double arrows indicate a more pronounced effect.
Experimental Protocols
Accurate assessment of sphingolipid modulation requires robust experimental methods. The following are standard protocols used in the field.
Protocol 1: Quantification of Sphingolipids by LC-MS/MS
This is the gold standard for measuring changes in sphingolipid levels in cells or tissues.
-
Sample Preparation & Lipid Extraction:
-
Homogenize tissue samples or collect cultured cells. For cultured cells, wash twice with ice-cold phosphate-buffered saline (PBS).
-
Spike the sample with a known amount of stable isotope-labeled internal standards for each sphingolipid class to be quantified (e.g., Sphingosine-d7, C16 Ceramide-d7).
-
Perform a lipid extraction using a solvent system such as chloroform/methanol. A common method is the Bligh and Dyer technique.
-
Briefly, add ice-cold methanol to the cell pellet, followed by chloroform, and vortex vigorously.
-
Add deionized water to induce phase separation. Centrifuge at low speed (e.g., 3000 x g) to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable mobile phase for injection into the LC-MS/MS system.
-
Separate the different sphingolipid species using liquid chromatography (LC), typically with a C18 column.
-
Detect and quantify the individual lipid species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, comparing the signal of the endogenous lipid to its corresponding labeled internal standard.
-
Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This cell-free assay directly measures the enzymatic activity of SPT, making it ideal for confirming the inhibitory effect of compounds like myriocin.
-
Preparation of Microsomes:
-
Isolate microsomes from rat liver or a relevant cell line, as they contain the enzymes for de novo sphingolipid synthesis.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., HEPES-NaOH), and necessary cofactors such as pyridoxal-5'-phosphate (PLP), NADPH, and ATP.
-
To trace the reaction, use stable-isotope labeled substrates, such as d3-palmitoyl-CoA or d5-L-serine.
-
Add the test compound (e.g., myriocin at various concentrations) or a vehicle control.
-
Initiate the reaction by adding the substrates and incubate at 37°C for a defined period.
-
-
Analysis:
-
Stop the reaction and extract the lipids as described in Protocol 1.
-
Analyze the sample by LC-MS/MS to quantify the amount of labeled 3-ketosphinganine produced.
-
The inhibitory effect of a compound is determined by the reduction in product formation compared to the vehicle control.
-
Visualization of Pathways and Mechanisms
To clarify the distinct roles of this compound and myriocin, the following diagrams illustrate their points of action within the sphingolipid synthesis pathway.
Caption: The de novo sphingolipid synthesis pathway.
Caption: Points of action for Myriocin and this compound.
Conclusion
This compound and myriocin are powerful but fundamentally different tools for modulating sphingolipid synthesis.
-
Myriocin is an upstream inhibitor , providing a means to deplete cells of nearly all de novo synthesized sphingolipids. This makes it an invaluable tool for studying the consequences of sphingolipid deficiency.
-
This compound is a downstream substrate , allowing researchers to bypass the primary regulatory enzyme (SPT) and investigate the effects of accumulating specific intermediates, particularly dihydrosphingolipids.
The choice between these two compounds depends entirely on the experimental question. For studying the loss-of-function effects of the entire pathway, myriocin is the appropriate choice. For investigating the gain-of-function effects of intermediates downstream of SPT or the metabolic capacity of the latter half of the pathway, this compound is the superior tool. A thorough understanding of their distinct mechanisms is essential for the accurate design and interpretation of experiments in the field of sphingolipid research.
References
- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 5. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Role of 3-Ketosphingosine in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological role of 3-Ketosphingosine (3-KDS) in cellular signaling cascades. While traditionally viewed as a transient intermediate in the de novo sphingolipid synthesis pathway, recent evidence suggests that its accumulation can trigger significant cellular responses. This document objectively compares the effects of 3-KDS with its downstream metabolites, providing supporting experimental data and detailed protocols for further investigation.
This compound: A Bioactive Intermediate
This compound, also known as 3-ketodihydrosphingosine, is the first committed intermediate in the de novo synthesis of sphingolipids. It is formed from the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[1] Subsequently, it is rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR).[2] While not a classical signaling molecule that binds to specific receptors to initiate a cascade, the cellular concentration of 3-KDS is tightly regulated. Its accumulation, often due to the inhibition or genetic deficiency of KDSR, has been shown to be cytotoxic and can induce cellular stress pathways.[3]
Comparative Analysis of Signaling Roles
The primary signaling effects observed upon the accumulation of 3-KDS are largely attributed to the subsequent buildup of its downstream metabolites, namely dihydrosphingolipids, which then modulate cellular processes. Here, we compare the effects of elevated 3-KDS levels with the well-established signaling roles of other key sphingolipids.
| Bioactive Lipid | Validated Role in Signaling | Downstream Effectors/Pathways |
| This compound (accumulated) | Induces cytotoxicity and ER stress.[3] Its direct signaling role is not established; effects are likely mediated by its metabolites. | Leads to accumulation of dihydrosphingolipids (sphinganine, dihydroceramides), which in turn can induce autophagy.[4] |
| Sphinganine (Dihydrosphingosine) | Precursor to dihydroceramide. Its accumulation can be cytotoxic. | Acylated by ceramide synthases to form dihydroceramides. |
| Dihydroceramides | Can induce autophagy. Precursors to ceramides. | Converted to ceramides by dihydroceramide desaturase. |
| Ceramide | A central signaling hub in the sphingolipid pathway. Induces apoptosis, cell cycle arrest, and senescence. | Activates protein phosphatases (e.g., PP2A) and protein kinases (e.g., PKCζ). |
| Sphingosine-1-Phosphate (S1P) | A potent signaling molecule with both intracellular and extracellular roles. Promotes cell survival, proliferation, and migration. | Binds to a family of five G protein-coupled receptors (S1PR1-5) to activate downstream pathways like PI3K/Akt and ERK. |
Experimental Data and Protocols
This section provides a summary of quantitative data from key experiments and detailed protocols to enable replication and further investigation.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of exogenously added 3-ketosphinganine (KSa) on HGC27 cancer cells.
| Cell Line | Treatment | Parameter | Value | Reference |
| HGC27 | 3-ketosphinganine (24h) | CC50 | 19.7 ± 3.3 µM | |
| HGC27 | 3-ketosphinganine (24h) | CC25 | 12.6 ± 6.4 µM |
Detailed Experimental Protocols
This protocol is adapted from a method developed for yeast and can be optimized for mammalian cells.
-
Lipid Extraction:
-
Harvest cells and stop enzymatic reactions by adding a cold solvent mixture.
-
For an in vitro SPT assay, stop the reaction with 2 ml of 0.5 N NH₄OH.
-
Add an internal standard (e.g., C17-sphingosine).
-
Extract lipids using a chloroform:methanol (2:1) mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase, wash with water, and dry under nitrogen gas.
-
Reconstitute the lipid extract in the mobile phase for analysis.
-
-
HPLC-ESI-MS/MS Analysis:
-
LC System: Thermo Fisher LC/MS system with an Accela autosampler and Thermo pump.
-
Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm).
-
Mobile Phase A: 2% formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 2% formic acid and 1 mM ammonium formate in methanol.
-
Gradient: 50–98% methanol gradient.
-
MS System: TSQ Quantum triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This protocol is used to assess the cytotoxicity of this compound.
-
Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/ml and allow them to adhere.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.
-
Aspirate the supernatant and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Seed cells in 6-well plates (1 × 10⁵ cells/ml) and treat with the compound of interest (e.g., deuterated 3-KDS) for 24 hours.
-
Harvest cells by trypsinization, wash twice with PBS, and centrifuge.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate on ice for 10 minutes in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
This assay measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
-
Treat cells with this compound for the desired time periods (e.g., 6 and 24 hours), in the presence or absence of lysosomal protease inhibitors (to assess autophagic flux).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio or LC3-II levels indicates an induction of autophagy.
This method assesses the activation of the unfolded protein response (UPR) by analyzing key protein markers.
-
Treat cells with this compound to induce ER stress.
-
Prepare cell lysates and perform western blotting as described in the autophagy assay protocol.
-
Probe membranes with primary antibodies against key UPR markers such as:
-
Phospho-PERK
-
Phospho-eIF2α
-
ATF6 (cleaved form)
-
XBP1s
-
CHOP
-
-
Analyze the changes in the levels or phosphorylation status of these proteins to confirm ER stress induction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: De novo sphingolipid synthesis and consequences of 3-KDS accumulation.
Caption: General workflow for investigating the cellular effects of this compound.
Conclusion
While this compound is a critical metabolic intermediate, its direct role as a signaling molecule in a specific cascade remains to be elucidated. Current evidence strongly suggests that its cellular accumulation, due to metabolic dysregulation, is a potent inducer of cellular stress, leading to ER stress and autophagy, likely through the action of its downstream metabolites. This positions 3-KDS as a key checkpoint in sphingolipid metabolism with significant implications for cell fate. Further research, utilizing the protocols outlined in this guide, will be crucial in dissecting the precise molecular mechanisms by which 3-KDS and its metabolic products influence cellular homeostasis and contribute to disease pathology. The comparison with well-established sphingolipid signaling molecules like ceramide and S1P highlights the distinct, yet interconnected, roles of these lipids in regulating cellular function.
References
- 1. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
Unraveling the Cellular Lipid Landscape: A Comparative Analysis of 3-Ketosphingosine and Other Sphingoid Bases
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive lipids on cellular metabolism is paramount. This guide provides an objective comparison of the lipidomic alterations induced by 3-Ketosphingosine (KDS) versus other key sphingoid bases, supported by experimental data and detailed methodologies. By dissecting these differences, we aim to illuminate the distinct roles these molecules play in cellular signaling and pathology.
Introduction
Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The metabolic pathway of sphingolipids is a complex network, with various sphingoid bases acting as precursors and signaling entities. This compound (also known as 3-ketosphinganine or KSa), the product of the first committed step in de novo sphingolipid biosynthesis, is a key intermediate. While the roles of well-known sphingoid bases like sphingosine and sphinganine have been extensively studied, the specific impact of KDS on the cellular lipidome is an area of growing interest. This guide presents a comparative analysis of the lipidomic changes in cells treated with KDS against those treated with other sphingoid bases, providing a clear overview of their differential effects.
Comparative Lipidomic Analysis
The following tables summarize the quantitative changes in the sphingolipidome of cancer cell lines upon treatment with this compound. This data is contrasted with the known effects of other sphingoid bases, such as sphinganine and sphingosine, to highlight the unique metabolic fate and signaling consequences of KDS.
Table 1: Effects of this compound (KSa) on Sphingolipid Profile in HGC27 Cancer Cells
| Lipid Species | Control (pmol/mg protein) | 5 µM KSa (3h) (pmol/mg protein) | 5 µM KSa (6h) (pmol/mg protein) | 5 µM KSa (24h) (pmol/mg protein) |
| Sphinganine (Sa) | 2.8 ± 0.5 | 102.8 ± 15.1 | 75.3 ± 8.2 | 25.1 ± 3.6 |
| Sphinganine-1-P (SaP) | 0.4 ± 0.1 | 22.1 ± 3.5 | 25.4 ± 3.9 | 5.2 ± 0.9 |
| Dihydroceramides (dhCer) | 15.2 ± 2.1 | 115.4 ± 18.2 | 155.2 ± 21.7 | 85.3 ± 11.9 |
| Dihydrosphingomyelin (dhSM) | 1.2 ± 0.2 | 25.3 ± 4.1 | 45.1 ± 6.3 | 28.7 ± 4.5 |
| Ceramides (Cer) | 25.1 ± 3.5 | 35.2 ± 4.9 | 55.3 ± 7.1 | 40.1 ± 5.6 |
Data adapted from Casas et al., Mol. BioSyst., 2016.[1]
Observations:
-
Treatment with KDS leads to a rapid and significant accumulation of its downstream metabolite, sphinganine (Sa).[1]
-
This is followed by a substantial increase in dihydroceramides (dhCer) and dihydrosphingomyelin (dhSM), indicating that exogenous KDS is shunted into the de novo sphingolipid synthesis pathway.[1]
-
A notable, though less dramatic, increase in ceramides is also observed, suggesting the conversion of dihydroceramides to ceramides.[1]
-
The levels of sphinganine and its metabolites peak around 3-6 hours and then decline, suggesting cellular mechanisms to process the excess sphingolipids.[1]
Comparative Effects of Other Sphingoid Bases
-
Sphinganine (Sa): Direct treatment of cells with sphinganine also leads to an increase in dihydroceramides and subsequently ceramides. However, the initial metabolic step of KDS reduction is bypassed. In keratinocytes, sphinganine treatment has been shown to increase all major ceramide species, particularly very long-chain ceramides, which are crucial for skin barrier function.
-
Sphingosine (So): Treatment with sphingosine primarily increases ceramide levels through the salvage pathway, where sphingosine is acylated. Unlike KDS and sphinganine, it does not typically lead to an accumulation of dihydroceramides. In keratinocytes, sphingosine treatment increased ceramide and phytoceramide pools without altering dihydroceramide levels.
Experimental Protocols
Cell Culture and Treatment
HGC27, T98G, and U87MG cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental treatments, cells were incubated with this compound (KSa) or its deuterated analog (d2KSa) at the indicated concentrations and for various time points. Control cells were treated with the vehicle (ethanol).
Lipid Extraction
After treatment, cells were harvested and subjected to a lipid extraction procedure. Briefly, cell pellets were resuspended in a mixture of methanol, chloroform, and water. The organic phase, containing the lipids, was separated by centrifugation, collected, and dried under a stream of nitrogen gas. The dried lipid extract was then reconstituted in a suitable solvent for mass spectrometry analysis.
Mass Spectrometry-Based Lipidomic Analysis
Sphingolipid species were quantified using a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) system. Lipid extracts were injected into the HPLC system for separation, followed by ionization and detection in the mass spectrometer. Specific lipid species were identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns, using appropriate internal standards for normalization. All species were analyzed in the ESI-positive mode.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways discussed, as well as the experimental workflow for lipidomic analysis.
Metabolic Fate of this compound
Caption: Metabolic conversion of exogenous this compound within the cell.
Comparative Entry Points of Sphingoid Bases into Metabolism
Caption: Differential entry of sphingoid bases into metabolic pathways.
Experimental Workflow for Comparative Lipidomics
References
Navigating the Detection of 3-Ketosphingosine: A Comparative Guide to Available Methodologies
For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids, accurate detection of key intermediates is paramount. 3-Ketosphingosine, the product of the first committed step in de novo sphingolipid biosynthesis, is a critical molecule in this pathway. However, its detection presents unique challenges. This guide provides a comprehensive comparison of available methodologies for the detection and quantification of this compound, with a focus on supporting experimental data and detailed protocols.
Currently, a significant hurdle in the direct immunodetection of this compound is the apparent lack of commercially available antibodies specifically targeting this small lipid molecule. An extensive search of antibody suppliers and scientific literature reveals a scarcity of antibodies validated for the direct binding and quantification of this compound. This is likely due to the inherent difficulties in generating a robust and specific immune response against small, non-immunogenic lipid antigens that are often embedded within cellular membranes.
Consequently, researchers have turned to highly sensitive and specific analytical techniques. Among these, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as the gold standard for the accurate quantification of this compound.
Comparative Analysis of Detection Methodologies
The following table summarizes the current methodologies for the detection of this compound, highlighting their principles, advantages, and limitations.
| Methodology | Principle | Advantages | Disadvantages | Specificity | Sensitivity | Throughput |
| HPLC-ESI-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High specificity and sensitivity; provides absolute quantification; can multiplex with other lipids. | Requires specialized equipment and expertise; relatively lower throughput. | Very High | High (fmol range) | Moderate |
| Fluorescent Probes | Use of fluorescently labeled sphingolipid analogs to trace metabolic pathways. | Enables visualization of lipid trafficking in live cells. | Indirect detection; does not measure endogenous levels; potential for altered metabolism of the analog. | Low | Moderate | High |
| Antibody-based (Hypothetical) | Immunoassay using a specific antibody (currently unavailable commercially). | Potentially high throughput (e.g., ELISA); simpler workflow than MS. | Lack of available and validated antibodies; potential for cross-reactivity with other sphingolipids. | High (in theory) | High (in theory) | High |
Gold Standard: HPLC-ESI-MS/MS
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as the most reliable and widely used method for the quantification of this compound. This technique offers exceptional specificity by separating the lipid of interest from a complex biological matrix before subjecting it to mass analysis.
Detailed Experimental Protocol for HPLC-ESI-MS/MS Quantification of this compound
This protocol is a generalized representation and may require optimization based on the specific sample type and instrumentation.
1. Lipid Extraction:
-
Objective: To isolate lipids from the biological sample.
-
Procedure:
-
Homogenize the cell or tissue sample in a suitable solvent system, typically a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Add an internal standard (e.g., a stable isotope-labeled this compound) to the sample to correct for extraction efficiency and instrument variability.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase.
-
2. HPLC Separation:
-
Objective: To chromatographically separate this compound from other lipids.
-
Typical Parameters:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol/water with a small amount of formic acid and ammonium formate.
-
Flow Rate: Adjusted based on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
3. ESI-MS/MS Detection:
-
Objective: To detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Typical Parameters:
-
Ionization Mode: Positive ion mode is typically used for sphingolipids.
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation for triple quadrupole mass spectrometers.
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion. The transition from the precursor to the product ion is highly specific to this compound.
-
-
Data Analysis: The peak area of the this compound MRM transition is integrated and compared to the peak area of the internal standard's MRM transition. A standard curve generated with known amounts of this compound is used to calculate the absolute concentration in the sample.
-
Visualizing the Context: Pathways and Workflows
To better understand the role of this compound and the methodology for its detection, the following diagrams are provided.
Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.
Caption: Workflow for this compound detection by HPLC-ESI-MS/MS.
Conclusion
While the direct immunodetection of this compound remains a challenge due to the absence of specific commercial antibodies, researchers have a robust and highly specific alternative in HPLC-ESI-MS/MS. This powerful analytical technique provides the necessary sensitivity and accuracy for the quantification of this key sphingolipid intermediate. As research in sphingolipid biology continues to advance, the development of novel detection methods, including potentially high-affinity antibodies or specific fluorescent probes, will be of great interest to the scientific community. For now, a well-optimized mass spectrometry-based approach is the recommended and most reliable method for assessing the role of this compound in various physiological and pathological processes.
A Comparative Guide to the Metabolic Incorporation of 3-Ketosphingosine and Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic incorporation and cellular effects of two key precursors in the de novo sphingolipid synthesis pathway: 3-Ketosphingosine (also known as 3-ketodihydrosphingosine) and sphinganine (also known as dihydrosphingosine). Understanding the distinct metabolic fates and signaling consequences of these molecules is crucial for research in areas such as cancer biology, metabolic diseases, and the development of targeted therapeutics.
Executive Summary
This compound and sphinganine are sequential intermediates in the synthesis of all sphingolipids. While structurally similar, their metabolic incorporation and downstream cellular effects exhibit significant differences. Exogenous this compound administration leads to a notable accumulation of dihydrosphingolipids, suggesting a potential bottleneck in its immediate downstream processing compared to sphinganine. This accumulation, in turn, can trigger specific signaling pathways, such as autophagy. Sphinganine, on the other hand, is generally considered to be more rapidly incorporated into the downstream sphingolipid metabolic network. This guide presents available quantitative data, detailed experimental protocols for studying their metabolism, and visual representations of the relevant biochemical pathways.
Data Presentation: Quantitative Comparison of Metabolite Levels
| Metabolite | Fold Change After this compound Treatment (20 µM) |
| Sphinganine (Sa) | ~ 15-fold increase at 3h |
| Sphinganine-1-phosphate (Sa-1-P) | ~ 10-fold increase at 3h |
| Dihydroceramides (dhCer) | ~ 8-fold increase at 6h |
| Dihydrosphingomyelin (dhSM) | ~ 3-fold increase at 6h |
| Glucosyl-dihydrosphingosine (Glc-dhSa) | ~ 4-fold increase at 6h |
| Lactosyl-dihydrosphingosine (Lac-dhSa) | ~ 3-fold increase at 6h |
| Ceramides (Cer) | ~ 2-fold increase at 6h |
Data is approximated from figures presented in Fabrias, G., et al. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. Molecular BioSystems, 12(4), 1166-1173.[1][2]
Metabolic Pathways and Incorporation
This compound is the initial product of the de novo sphingolipid synthesis pathway, formed by the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[3][4][5] It is then rapidly reduced to sphinganine by the enzyme 3-ketosphinganine reductase. Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide, a central hub in the pathway leading to the synthesis of complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids.
While both are precursors, their metabolic handling appears to differ. The accumulation of dihydrosphingolipids upon administration of exogenous this compound suggests that its conversion to sphinganine and subsequent acylation may be a rate-limiting step under these conditions, leading to a build-up of intermediates. In contrast, exogenous sphinganine is generally thought to be more readily incorporated into dihydroceramides and further downstream metabolites.
Signaling Pathways
The accumulation of specific sphingolipid intermediates can trigger distinct cellular signaling cascades. A key finding is that the buildup of dihydrosphingolipids resulting from this compound metabolism can induce autophagy. This process of cellular self-digestion is a critical response to various stressors and is implicated in both cell survival and cell death. The signaling pathway leading to autophagy in this context is thought to be mediated by the increased levels of sphinganine, sphinganine-1-phosphate, and dihydroceramides.
In contrast, while sphinganine is a necessary intermediate, its rapid conversion to other sphingolipids under normal conditions may prevent it from accumulating to levels that trigger the same signaling events. The broader sphingolipid pathway is known to regulate a "rheostat" between cell survival and apoptosis, primarily through the balance of ceramide and sphingosine-1-phosphate.
Experimental Protocols
Metabolic Labeling and Tracing of this compound and Sphinganine
This protocol is designed to quantitatively assess the incorporation of exogenously supplied this compound and sphinganine into downstream sphingolipids using stable isotope labeling followed by LC-MS/MS analysis.
1. Materials:
-
Cell culture medium and supplements
-
Cell line of interest (e.g., HGC-27, HEK293)
-
Deuterated this compound (d-KSa) and deuterated sphinganine (d-Sa)
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
-
LC-MS/MS system
2. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare stock solutions of d-KSa and d-Sa in an appropriate vehicle (e.g., ethanol).
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentration of d-KSa or d-Sa (e.g., 20 µM). Include a vehicle-only control.
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours) to assess the kinetics of incorporation.
3. Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
Add the internal standard mix to each sample.
-
Perform a liquid-liquid extraction. A common method is the addition of isopropanol followed by ethyl acetate and hexane.
-
Vortex the samples and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the samples onto an appropriate HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Use a gradient elution program to separate the different sphingolipid species.
-
Set up the mass spectrometer to detect the specific mass transitions for the deuterated and endogenous sphingolipids of interest, as well as the internal standards.
-
Quantify the amount of each labeled and unlabeled sphingolipid by comparing its peak area to that of the corresponding internal standard.
Conclusion
The metabolic fates of this compound and sphinganine, though sequential in the same biosynthetic pathway, are not interchangeable when supplied exogenously. The accumulation of dihydrosphingolipids following this compound treatment points to a potential regulatory control point in sphingolipid metabolism and highlights a mechanism for inducing autophagy. These findings have important implications for the design of therapeutic strategies that aim to modulate sphingolipid metabolism for the treatment of diseases like cancer. Further research employing direct comparative metabolic flux analysis will provide a more detailed quantitative understanding of the differences in their incorporation and signaling effects.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to "Inhibitor X": A Novel Drug Candidate for 3-Ketosphingosine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of "Inhibitor X," a novel small molecule inhibitor of 3-Ketosphingosine synthesis, against established inhibitors Myriocin and L-cycloserine. The data presented herein is intended to offer an objective evaluation of Inhibitor X's efficacy, specificity, and potential as a therapeutic agent.
Introduction to this compound Synthesis and its Inhibition
The de novo synthesis of sphingolipids is a critical cellular process, and its first and rate-limiting step is the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine). This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative conditions, making SPT a compelling target for therapeutic intervention.[4][5]
This guide focuses on the validation of a new proprietary SPT inhibitor, "Inhibitor X," and compares its performance against two well-characterized inhibitors: Myriocin, a potent natural product inhibitor, and L-cycloserine, a broader-spectrum antibiotic with off-target effects.
Comparative Performance Data
The following tables summarize the key performance metrics of Inhibitor X in comparison to Myriocin and L-cycloserine.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | IC50 (nM) | Mechanism of Inhibition |
| Inhibitor X | Serine Palmitoyltransferase (SPT) | 15 | Competitive |
| Myriocin | Serine Palmitoyltransferase (SPT) | 1-10 | Potent, forms an external aldimine with PLP |
| L-cycloserine | Serine Palmitoyltransferase (SPT) | >10,000 | Irreversible, forms PLP-adducts |
Table 2: Cellular Activity and Specificity
| Inhibitor | Cell Line | EC50 (µM) for Sphingolipid Reduction | Cytotoxicity (CC50, µM) | Specificity Notes |
| Inhibitor X | CHO Cells | 0.5 | >50 | Highly specific for SPT |
| Myriocin | CHO Cells | 0.1 | 25 | Potent and specific for SPT |
| L-cycloserine | CHO Cells | 100 | 500 | Known to have off-target effects |
Signaling Pathway and Experimental Workflow
To visually represent the context of this research, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-based)
This protocol is adapted from established methods for measuring SPT activity without the use of radioisotopes.
-
Preparation of Cell Lysates:
-
Culture human embryonic kidney (HEK293) cells or another suitable cell line to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer (50 mM HEPES, pH 8.0, 1 mM DTT, 2 µM PLP, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
The supernatant (total cell lysate) is used as the source of SPT enzyme. Determine the protein concentration using a BCA assay.
-
-
SPT Reaction:
-
Prepare a reaction mixture containing 100 µg of cell lysate protein, 50 mM HEPES (pH 8.0), 1 mM DTT, and 2 µM PLP.
-
Add the test inhibitor (Inhibitor X, Myriocin, or L-cycloserine) at various concentrations or vehicle (DMSO) for the control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrates: 200 µM L-serine and 50 µM palmitoyl-CoA. The final reaction volume is 200 µL.
-
Incubate for 60 minutes at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 800 µL of chloroform/methanol (1:2, v/v).
-
Add an internal standard (e.g., C17-sphinganine) for quantification.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis.
-
Quantify the product, 3-ketosphinganine, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of 3-ketosphinganine formation.
-
Plot the percentage of SPT inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Sphingolipid Analysis by LC-MS/MS
This protocol outlines the procedure for measuring changes in cellular sphingolipid levels following inhibitor treatment.
-
Cell Culture and Treatment:
-
Seed Chinese Hamster Ovary (CHO) cells in 6-well plates and grow to 70% confluency.
-
Treat the cells with serial dilutions of Inhibitor X, Myriocin, or L-cycloserine for 24 hours. Include a vehicle-treated control.
-
-
Lipid Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol.
-
Transfer the cell suspension to a glass tube and add an internal standard mix containing deuterated sphingolipid standards.
-
Extract the lipids using a modified Bligh-Dyer extraction method.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extracts and reconstitute them in the mobile phase.
-
Analyze the samples using a high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Use a C18 column for reverse-phase chromatography to separate the different sphingolipid species.
-
Quantify the levels of key sphingolipids, including sphinganine, dihydroceramides, and ceramides, based on the internal standards.
-
-
Data Analysis:
-
Normalize the sphingolipid levels to the protein content of the cell lysate.
-
Calculate the percentage reduction in sphingolipid levels compared to the vehicle-treated control.
-
Determine the EC50 value for the reduction of total sphingolipids for each inhibitor.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of the inhibitors.
-
Cell Seeding:
-
Seed CHO cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of each inhibitor for 24 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) for each inhibitor.
-
Conclusion
The data presented in this guide demonstrates that "Inhibitor X" is a potent and specific inhibitor of serine palmitoyltransferase. Its in vitro inhibitory activity is comparable to that of Myriocin, and it exhibits superior cellular safety with a significantly lower cytotoxicity. In contrast to L-cycloserine, which is known for its off-target effects, Inhibitor X shows high specificity for the target enzyme. These findings strongly support the continued development of Inhibitor X as a promising therapeutic candidate for diseases associated with dysregulated sphingolipid metabolism.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method to determine serine palmitoyltransferase activity [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling 3-Ketosphingosine Metabolism: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-Ketosphingosine (3KDS) metabolism across various cell lines, offering valuable insights for researchers, scientists, and drug development professionals in the fields of oncology and metabolic disorders. 3KDS is the initial and rate-limiting product of de novo sphingolipid biosynthesis, a pathway increasingly recognized for its role in cancer biology. The accumulation of 3KDS has been shown to be toxic to cancer cells, making the enzymes that regulate its levels, Serine Palmitoyltransferase (SPT) and 3-Ketodihydrosphingosine Reductase (KDSR), critical players in cell fate.
Comparative Analysis of this compound Metabolism
The metabolism of 3KDS is a critical determinant of cell viability, particularly in cancer cells that exhibit an upregulation of the de novo sphingolipid synthesis pathway. A key indicator of the reliance on 3KDS metabolism is the cellular response to the disruption of the enzyme responsible for its detoxification, 3-Ketodihydrosphingosine Reductase (KDSR).
Data Presentation: Cell Line Sensitivity to KDSR Disruption
Recent studies have demonstrated that while the enzyme producing 3KDS, Serine Palmitoyltransferase (SPT), is often dispensable for cancer cell proliferation due to the availability of salvage pathways for sphingolipid acquisition, the subsequent enzyme, KDSR, is essential in a subset of cancer cell lines.[1] Disruption of KDSR leads to the toxic accumulation of 3KDS, resulting in endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, cell death.[1][2]
The following table summarizes the viability of various cancer and non-cancer cell lines following CRISPR-Cas9-mediated knockout of KDSR. A significant reduction in viability indicates a high dependency on KDSR for 3KDS detoxification and thus, a high flux through the de novo sphingolipid synthesis pathway.
| Cell Line | Tissue of Origin | Type | Relative Viability upon KDSR Knockout (% of Control)[1] | Inferred Reliance on 3KDS Clearance |
| Sensitive Cancer Lines | ||||
| DLD-1 | Colorectal Adenocarcinoma | Cancer | ~40% | High |
| NCI-H838 | Lung Adenocarcinoma | Cancer | ~45% | High |
| U-251 MG | Glioblastoma | Cancer | ~50% | High |
| A549 | Lung Carcinoma | Cancer | ~55% | High |
| HT-1080 | Fibrosarcoma | Cancer | ~58% | High |
| Insensitive Cancer Lines | ||||
| HUH7 | Hepatocellular Carcinoma | Cancer | ~90% | Low |
| MCF7 | Breast Adenocarcinoma | Cancer | ~95% | Low |
| 786-O | Renal Cell Carcinoma | Cancer | ~98% | Low |
| HCT116 | Colorectal Carcinoma | Cancer | >100% | Low |
| PC-3 | Prostate Adenocarcinoma | Cancer | >100% | Low |
| U-87 MG | Glioblastoma | Cancer | >100% | Low |
| K-562 | Chronic Myelogenous Leukemia | Cancer | >100% | Low |
| Non-Cancer Lines | ||||
| GM05565 | Fetal Lung Fibroblast | Non-Cancer | >100% | Low |
| THLE-3 | Normal Liver | Non-Cancer | >100% | Low |
| CCD-841CoN | Normal Colon | Non-Cancer | >100% | Low |
Quantitative Analysis of 3KDS Accumulation in Leukemia Cell Lines
In leukemia cell lines such as MV4-11 and MOLM13, depletion of KDSR has been shown to cause a significant accumulation of its substrate, 3KDS. This accumulation is directly linked to the induction of apoptosis and cell cycle arrest.[2]
| Cell Line | Condition | Fold Change in 3KDS Levels (vs. Control) |
| MV4-11 | KDSR Depletion | >10-fold increase |
This pronounced accumulation of 3KDS in sensitive leukemia cells further underscores the importance of KDSR in maintaining cellular homeostasis in specific cancer contexts.
Experimental Protocols
Protocol 1: Sphingolipid Extraction and Quantification by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of sphingolipids, including this compound, from cultured cells.
Materials:
-
Cultured cells in a 6-well plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
LC-MS grade Chloroform
-
Deionized water
-
Internal standards (e.g., C17-sphingosine)
-
Cell scraper
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: CRISPR-Cas9 Mediated Knockout of KDSR
This protocol provides a general workflow for generating KDSR knockout cell lines to study the effects of this compound accumulation.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting KDSR
-
Control lentiviral vectors (e.g., expressing a non-targeting gRNA)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (KDSR gRNA or control), packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed the target cell line at an appropriate density. The next day, infect the cells with the lentivirus in the presence of polybrene (e.g., 8 µg/mL).
-
Selection: 24-48 hours post-infection, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cell population. Validate the knockout of KDSR by Western blot analysis of protein levels and/or sequencing of the genomic DNA at the target site.
-
Phenotypic Assays: Use the validated KDSR knockout and control cell lines for downstream experiments, such as cell viability assays and metabolic profiling.
Mandatory Visualizations
Signaling Pathway of this compound Induced Toxicity
The accumulation of this compound (3KDS) due to the inhibition or loss of 3-Ketodihydrosphingosine Reductase (KDSR) leads to significant cellular stress, primarily impacting the endoplasmic reticulum.
Caption: Signaling pathway of 3KDS-induced toxicity.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comparative study of this compound metabolism in different cell lines.
Caption: Experimental workflow for comparative analysis.
References
Confirming the Identity of 3-Ketosphingosine Peaks in Chromatograms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism, the accurate identification of key intermediates like 3-ketosphingosine is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of this compound peaks in chromatograms, supported by experimental data and detailed protocols.
Introduction to this compound Identification
This compound is the initial product of the condensation of serine and palmitoyl-CoA, a rate-limiting step in the de novo sphingolipid biosynthesis pathway. Its transient nature and low abundance in most biological systems present analytical challenges. Therefore, robust and sensitive methods are required for its unambiguous identification and quantification. The primary methodologies employed are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, alternative approaches can be used for structural confirmation.
Comparative Analysis of Chromatographic Methods
The choice of chromatographic separation is critical for resolving this compound from other isomeric and isobaric lipids. The two most common approaches are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, diol) |
| Mobile Phase | Polar (e.g., water/methanol/acetonitrile with additives) | Apolar (e.g., acetonitrile with a small amount of aqueous buffer) |
| Analyte Elution | Polar compounds elute first. | Non-polar compounds elute first. |
| Advantages for this compound | Good separation of sphingolipids based on acyl chain length. Well-established and robust.[1] | Better retention and separation of polar lipids like sphingoid bases. Can provide complementary selectivity to RP.[2] |
| Disadvantages for this compound | May have limited retention for very polar sphingoid bases. | Can be more susceptible to matrix effects. Requires careful mobile phase preparation and column equilibration.[2] |
Mass Spectrometry-Based Identification
Mass spectrometry is the cornerstone for the identification of this compound. Both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the precursor ion, which can be used to determine its elemental composition. This is a powerful tool for initial peak annotation.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₃₅NO₂ | PubChem |
| Monoisotopic Mass | 297.2668 g/mol | PubChem |
| [M+H]⁺ Ion | 298.2740 m/z | Calculated |
Tandem Mass Spectrometry (MS/MS)
MS/MS provides structural information through collision-induced dissociation (CID) of the precursor ion, generating a characteristic fragmentation pattern. For this compound and its closely related analog 3-ketodihydrosphingosine, a key fragmentation is the neutral loss of water and the cleavage of the C1-C2 bond.[1][3]
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 300.2 (for 3-ketodihydrosphingosine) | 270.3 | Neutral loss of CH₂O and H₂O |
| 298.3 (for this compound) | 268.3 | Neutral loss of CH₂O and H₂O |
The presence of this specific transition provides a high degree of confidence in the identification of the this compound peak.
Alternative Confirmatory Methods
While LC-MS/MS is the gold standard, other techniques can be used for structural confirmation, particularly when dealing with purified compounds or for validating new analytical standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound after chemical derivatization to increase its volatility. Silylation is a common derivatization strategy for compounds with active hydrogens, such as the hydroxyl and amine groups in this compound.
-
Advantages: High chromatographic resolution, extensive and reproducible fragmentation libraries.
-
Disadvantages: Requires derivatization, which adds complexity and potential for side reactions. Not suitable for high-throughput analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of a molecule. It provides detailed information about the chemical environment of each atom in the molecule.
-
Advantages: Unambiguous structure determination.
-
Disadvantages: Requires a relatively large amount of pure sample (micrograms to milligrams), which is often not feasible for endogenous this compound.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for this compound Quantification
This protocol is adapted from a validated method for the closely related 3-ketodihydrosphingosine.
1. Sample Preparation (Lipid Extraction):
-
To a 100 µL sample (e.g., cell lysate, plasma), add an internal standard (e.g., C17-3-ketosphingosine).
-
Add 1 mL of a mixture of isopropanol/diethyl ether/pyridine/ammonium hydroxide (65:13:26:0.13, v/v/v/v).
-
Vortex vigorously and incubate at 65°C for 15 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm)
-
Mobile Phase A: Water with 2% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Methanol with 2% formic acid and 1 mM ammonium formate
-
Gradient: 50-98% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: m/z 298.3 → 268.3
Protocol 2: HILIC-MS/MS for Sphingolipid Profiling (including this compound)
This protocol is based on a published method for the analysis of various sphingolipids.
1. Sample Preparation (Lipid Extraction):
-
Follow the same lipid extraction procedure as in Protocol 1.
2. LC-MS/MS Analysis:
-
Column: Silica-based HILIC column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile with 0.2% formic acid
-
Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate
-
Gradient: 1-50% B over 3 minutes
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: m/z 298.3 → 268.3
Method Validation
Any method used for the identification and quantification of this compound should be properly validated to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. The detection limit for a similar compound, 3-ketodihydrosphingosine, has been reported to be around 10 fmol.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Analytical Workflow
References
A Comparative Guide to the Cytotoxic Effects of 3-Ketosphingosine and 1-deoxysphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two sphingolipid intermediates: 3-Ketosphingosine and 1-deoxysphinganine. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications in cellular studies and drug development.
Executive Summary
This compound and 1-deoxysphinganine are both bioactive sphingolipids capable of inducing cell death, yet their cytotoxic profiles and mechanisms of action differ significantly. This compound, a canonical intermediate in the de novo sphingolipid synthesis pathway, exerts its cytotoxic effects primarily through its metabolic conversion to other bioactive sphingolipids that induce autophagy. In contrast, 1-deoxysphinganine is an atypical sphingolipid that, due to its structure, accumulates within the cell, leading to cytotoxicity through the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and subsequent apoptosis and autophagy.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic concentrations of this compound and 1-deoxysphinganine. It is important to note that the data were obtained from different cell lines and experimental conditions, which should be considered when making a direct comparison.
| Compound | Cell Line | Assay Duration | Cytotoxicity Metric | Value | Reference |
| This compound | HGC27 (Human gastric cancer) | 24 hours | CC50 | 19.7 ± 3.3 µM | [1] |
| 1-deoxysphinganine | MEFs (Mouse embryonic fibroblasts) | Not Specified | LD50 | 7 µM | [2] |
Note: CC50 (50% cytotoxic concentration) and LD50 (50% lethal dose) are metrics used to quantify the concentration of a substance required to induce a specific level of cell death. The different cell types (human cancer cell line vs. primary mouse fibroblasts) may exhibit varying sensitivities to these compounds.
Mechanisms of Cytotoxicity
This compound: A Pro-Autophagic Precursor
The cytotoxicity of exogenously supplied this compound is not attributed to the molecule itself but rather to its metabolic products. As the initial product of the de novo sphingolipid synthesis pathway, this compound is rapidly metabolized into sphinganine (Sa), sphinganine-1-phosphate (Sa1P), and dihydroceramides (dhCer).[1] The accumulation of these downstream metabolites, particularly dihydroceramides, is reported to be a key trigger for the induction of autophagy, a cellular self-degradation process that can lead to cell death.[1]
1-deoxysphinganine: An Accumulating Lipotoxin
1-deoxysphinganine is an atypical sphingolipid formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine instead of serine.[3] A critical structural feature of 1-deoxysphinganine is the absence of a hydroxyl group at the C1 position. This prevents its further metabolism into complex sphingolipids and its degradation through the canonical sphingolipid catabolic pathway. Consequently, 1-deoxysphinganine and its N-acylated metabolites, such as 1-deoxy-dihydroceramides, accumulate within the cell, leading to lipotoxicity. This accumulation has been shown to cause significant cellular stress, including mitochondrial dysfunction and ER stress, which can trigger both apoptosis (programmed cell death) and autophagy.
Signaling Pathways
The cytotoxic effects of this compound and 1-deoxysphinganine are mediated by distinct signaling pathways.
Experimental Protocols
A common method for assessing the cytotoxicity of sphingolipids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and 1-deoxysphinganine in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the lipids) and a positive control for cell death.
3. Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
4. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 or CC50 value.
Conclusion
This compound and 1-deoxysphinganine represent two distinct classes of cytotoxic sphingolipids. The cytotoxicity of this compound is indirect, relying on its metabolism to canonical sphingolipids that promote autophagic cell death. In contrast, 1-deoxysphinganine acts as a direct lipotoxin, accumulating in cells and inducing a multifaceted stress response that includes mitochondrial impairment and the activation of apoptotic pathways. This guide provides a foundational understanding of their comparative cytotoxic effects, which is essential for researchers investigating sphingolipid metabolism and its role in cell fate decisions. Further studies directly comparing these two lipids in the same cellular models are warranted to provide a more precise quantitative assessment of their relative potencies.
References
- 1. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ketosphingosine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Ketosphingosine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) at a Glance
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | European Standard EN 166 or equivalent | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other compatible material | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required when dusts are generated or when working outside of a ventilated hood. | Prevents inhalation of the compound. |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling, storage, and disposal of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
2. Storage:
-
Store this compound in a tightly sealed container.
-
Recommended storage is at -20°C for long-term stability.
-
The storage area should be a designated, well-ventilated, and locked space.
3. Handling and Preparation of Solutions:
-
All handling of solid this compound that may generate dust should be performed in a chemical fume hood.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all equipment used for handling is clean and dry.
-
After handling, wash hands and face thoroughly.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all local, regional, and national regulations.
-
Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.
-
Contaminated waste, including empty containers, should be placed in a labeled, sealed container and disposed of through a licensed waste disposal contractor.
Biological Pathway of this compound
The following diagram illustrates the de novo sphingolipid biosynthesis pathway, where this compound is a key intermediate.
Caption: De novo sphingolipid biosynthesis pathway.
This guide is intended to supplement, not replace, your institution's existing safety protocols. Always consult your safety data sheets (SDS) and institutional safety officer for the most current and comprehensive information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
